molecular formula C5H8N2O5 B1670246 Dencichine CAS No. 5302-45-4

Dencichine

Número de catálogo: B1670246
Número CAS: 5302-45-4
Peso molecular: 176.13 g/mol
Clave InChI: NEEQFPMRODQIKX-REOHCLBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N(3)-oxalyl-L-2,3-diaminopropionic acid is an N(beta)-acyl-L-2,3-diaminopropionic acid in which the acyl group is oxalyl. It is functionally related to a propionic acid. It is a conjugate acid of a N(3)-(carboxylatoformyl)-L-2,3-diaminopropionate(1-).
Dencichin has been reported in Lathyrus latifolius and Lathyrus sativus with data available.

Propiedades

IUPAC Name

(2S)-2-amino-3-(oxaloamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEQFPMRODQIKX-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967517
Record name 3-(Oxaloamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5302-45-4
Record name Dencichine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5302-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dencichin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005302454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Oxaloamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DENCICHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8VT5BZ48B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of Dencichine from Lathyrus sativus: A Technical Chronicle

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dencichine, a non-protein amino acid, holds a unique position in the scientific realm, recognized both for its therapeutic hemostatic properties in traditional medicine and its notorious role as a neurotoxin.[1][2][3] Chemically identified as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), this compound was first isolated not from a medicinal herb, but from the seeds of the grass pea, Lathyrus sativus.[1][4][5][6][7] The consumption of grass pea as a dietary staple, particularly during times of famine due to its drought resistance, has been historically linked to a debilitating neurological disorder known as neurolathyrism, characterized by irreversible paralysis of the lower limbs.[8][9][10] This guide provides an in-depth technical account of the historical discovery, isolation, and characterization of this compound from Lathyrus sativus, detailing the seminal experimental protocols and subsequent analytical advancements.

Historical Context and Initial Isolation

The investigation into the toxic principle of Lathyrus sativus was driven by the urgent need to understand the etiology of neurolathyrism. In 1964, a breakthrough was achieved by S. L. Rao, P. R. Adiga, and P. S. Sarma, who successfully isolated and characterized the neurotoxic compound from the seeds.[7][11] Their work established for the first time the chemical identity of the causative agent of this crippling disease.

The isolated compound was found to be highly acidic and, upon acid hydrolysis, yielded oxalic acid and L-α,β-diaminopropionic acid.[11] This led to its identification as β-N-oxalyl-L-α,β-diaminopropionic acid, or β-ODAP.[1][11]

Experimental Protocols

The methodologies for studying this compound have evolved significantly since its discovery. The original isolation protocol laid the groundwork, while modern chromatographic techniques have enabled highly sensitive and specific quantification.

1. Seminal Protocol: Isolation and Characterization (Rao et al., 1964)

The pioneering work to isolate the neurotoxin involved a multi-step extraction and purification process from Lathyrus sativus seeds.

  • Extraction: The seed meal was initially steeped in hot water to extract water-soluble components.

  • Purification via Ion-Exchange Chromatography: The aqueous extract was then subjected to ion-exchange chromatography. A Dowex-1-acetate column was used, which retained the acidic neurotoxin.

  • Elution: The toxin was eluted from the column using a gradient of acetic acid.

  • Crystallization: The fractions containing the toxin were pooled, concentrated, and the compound was crystallized from an aqueous ethanol solution.

  • Characterization: The identity of the isolated compound was confirmed through:

    • Acid Hydrolysis: Breaking down the molecule into its constituent parts (oxalic acid and diaminopropionic acid).[11]

    • pKa Determination: Titration to determine the acidity constants of the functional groups, which were found to be approximately 1.95, 2.95, and 9.25.[11]

    • Optical Rotation Measurement: Determining the specific rotation, which was recorded as -36.9°.[11]

2. Modern Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

Modern analysis of this compound (β-ODAP) relies heavily on HPLC for its accuracy and sensitivity.[4][5] Several HPLC-based methods have been developed, including those with pre-column derivatization and direct detection.

  • Sample Preparation (Without Derivatization):

    • Plant material (e.g., seeds, leaves) is dried at 60°C and ground into a fine powder (80 mesh).[5]

    • A precise amount of powder (e.g., 0.1 g) is weighed into a centrifuge tube.[5]

    • An extraction solvent (e.g., 1.0 mL of 70% acetonitrile or double-distilled water) is added.[4][5]

    • The mixture undergoes ultrasonic extraction for a specified duration (e.g., 45-75 minutes) at a controlled temperature (e.g., 20°C).[4][5]

    • The sample is centrifuged (e.g., at 9168 x g for 3 minutes) to pellet solid debris.[5]

    • The supernatant is collected and filtered through a 0.22 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions (HPLC-DAD):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: Diode Array Detector (DAD) set to a specific wavelength for quantification.

    • Flow Rate: Typically around 1.0 mL/min.

Quantitative Data

The following tables summarize key quantitative data related to the discovery and analysis of this compound.

Table 1: Physicochemical Properties of this compound (β-ODAP) from Lathyrus sativus

Parameter Value Reference
Yield from Seeds 0.5% [11]
Specific Rotation [α]D -36.9° [11]

| pKa Values | 1.95, 2.95, 9.25 |[11] |

Table 2: Comparison of Modern Analytical Methods for this compound Quantification

Method Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
HPLC-DAD 6.25 - 400 µg/mL 0.10 mg/g 0.33 mg/g [4]

| GC-MS (with ECF derivatization) | 10 - 800 µg/mL | 0.5 µg/mL | 2 µg/mL |[2] |

Table 3: β-ODAP Content in Lathyrus Species

Species/Genotype β-ODAP Content (% of seed weight) Reference
Lathyrus sativus (General range) 0.02% - 2.59% [8]
Low Toxin Line (IG118563) 0.150% [12]

| Low Toxin Lines (General) | < 0.10% |[12] |

Visualizations

The following diagrams illustrate the key workflows and pathways associated with this compound.

G Historical Workflow for this compound Isolation (Rao et al., 1964) cluster_0 Extraction & Purification cluster_1 Characterization A Lathyrus sativus Seed Meal B Hot Water Extraction A->B C Aqueous Extract B->C D Ion-Exchange Chromatography (Dowex-1-acetate) C->D E Elution with Acetic Acid D->E F Concentration & Crystallization E->F G Pure this compound (β-ODAP) Crystals F->G H Acid Hydrolysis G->H I pKa Determination G->I J Optical Rotation Measurement G->J K Identification as β-N-oxalyl-L-α,β-diaminopropionic acid

Caption: Workflow of the original 1964 isolation and characterization of this compound.

G Modern HPLC-DAD Workflow for this compound Quantification A Dried & Powdered Lathyrus Sample B Weigh 0.1g of Powder A->B C Add 1.0 mL Extraction Solvent (e.g., 70% Acetonitrile) B->C D Ultrasonic Extraction (45 min, 20°C) C->D E Centrifugation (9168 x g, 3 min) D->E F Collect & Filter Supernatant (0.22 µm filter) E->F G Inject into HPLC-DAD System F->G H Chromatographic Separation (C18 Column) G->H I Detection & Quantification H->I

Caption: A typical modern workflow for quantifying this compound using HPLC-DAD.

G Simplified Biosynthesis of this compound (β-ODAP) Serine Serine SAT Serine Acetyltransferase (SAT) Serine->SAT OAS O-acetylserine (OAS) Cysteine Cysteine OAS->Cysteine CAS β-cyanoalanine Synthase (CAS) Cysteine->CAS Cyanide Cyanide (HCN) Cyanide->CAS beta_cyanoalanine β-cyanoalanine Hydrolysis Hydrolysis beta_cyanoalanine->Hydrolysis DAP L-α,β-diaminopropionic acid (DAP) Synthase This compound Synthase DAP->Synthase Oxalyl_CoA Oxalyl-CoA Oxalyl_CoA->Synthase ODAP This compound (β-ODAP) SAT->OAS CAS->beta_cyanoalanine Hydrolysis->DAP Synthase->ODAP

Caption: Key steps in the proposed biosynthetic pathway of this compound.

Pharmacological Signaling

While discovered as a neurotoxin in Lathyrus, subsequent research on this compound from medicinal sources like Panax notoginseng has elucidated its therapeutic mechanisms, such as its role in bone metabolism. This compound has been shown to inhibit bone loss by interfering with key signaling pathways in osteoclasts.

G This compound Inhibition of Osteoclastogenesis Signaling This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Inhibits RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates TRAF6->NFkB TRAF6->MAPK Gene Gene Transcription (c-Fos, NFATc1) NFkB->Gene MAPK->Gene Osteoclast Osteoclast Differentiation & Bone Resorption Gene->Osteoclast

Caption: this compound inhibits RANKL-induced NF-κB and MAPK pathways to suppress osteoclast formation.[4]

The discovery of this compound from Lathyrus sativus is a pivotal chapter in phytochemistry and toxicology. It began with the quest to solve the mystery of neurolathyrism and resulted in the isolation and characterization of β-ODAP. This foundational work paved the way for the development of sophisticated analytical techniques for its detection and quantification, which are crucial for developing low-toxin, safe varieties of grass pea for consumption. Furthermore, understanding its structure opened avenues for exploring its paradoxical pharmacological activities, demonstrating the profound and often dual nature of natural compounds.

References

physical and chemical properties of Dencichine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dencichine, a non-protein amino acid found primarily in Panax notoginseng, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a thorough examination of its mechanisms of action, with a focus on the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of this compound-based therapeutics.

Physicochemical Properties

This compound, systematically named (2S)-2-amino-3-(oxaloamino)propanoic acid, is a water-soluble compound. Its fundamental physical and chemical characteristics are summarized in the tables below.

Identification and General Properties
PropertyValueReference
IUPAC Name (2S)-2-amino-3-(oxaloamino)propanoic acid
Synonyms β-N-oxalyl-L-α,β-diaminopropionic acid, β-ODAP
CAS Number 5302-45-4
Molecular Formula C₅H₈N₂O₅
Molecular Weight 176.13 g/mol
Appearance White solid[1]
Physicochemical Data
PropertyValueReference
Melting Point 206 °C
Solubility Soluble in water
UV-Vis λmax 215 nm (in water)

Note: Specific pKa values and detailed NMR spectral data with definitive peak assignments are not consistently reported in the literature and would require experimental determination for precise characterization.

Experimental Protocols

Extraction of this compound from Panax notoginseng

This protocol is adapted from a high-performance liquid chromatography (HPLC) method for the quantification of this compound.[2]

Materials and Equipment:

  • Dried and powdered Panax notoginseng rootlets

  • Deionized water (ddH₂O)

  • Acetonitrile (HPLC grade)

  • Centrifuge

  • Ultrasonic cleaner

  • Vortex mixer

  • HPLC system with a Diode Array Detector (DAD)

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

  • Sample Preparation: Weigh 0.1 g of powdered P. notoginseng into a microcentrifuge tube.

  • Extraction: Add 1.0 mL of ddH₂O to the tube. Vortex thoroughly to mix.

  • Ultrasonication: Place the tube in an ultrasonic cleaner and sonicate for 45 minutes.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Acetonitrile Precipitation: Add an appropriate volume of acetonitrile to the supernatant to precipitate proteins and other interfering substances. Vortex and centrifuge again.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for HPLC analysis.

Quantification of this compound by HPLC

HPLC Conditions:

  • Column: HILIC column

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., ammonium formate)

  • Flow Rate: 0.8 mL/min

  • Detection: Diode Array Detector (DAD) at 215 nm

  • Injection Volume: 10 µL

  • Quantification: Based on a calibration curve generated from this compound standards of known concentrations.

Chemical Synthesis of this compound

The following is a general synthetic route for this compound, starting from L-asparagine, as described in the patent literature.[1] This process involves protection, degradation, and subsequent acylation.

Workflow for the Chemical Synthesis of this compound

cluster_0 Step 1: Protection cluster_1 Step 2: Hofmann Rearrangement cluster_2 Step 3: Acylation cluster_3 Step 4: Purification L_Asparagine L-Asparagine Boc_L_Asparagine Boc-L-Asparagine L_Asparagine->Boc_L_Asparagine Protection of α-amino group Boc_Anhydride Boc-Anhydride (in basic solution) Boc_L_DAP Boc-L-2,3-diaminopropionic acid Boc_L_Asparagine->Boc_L_DAP Degradation of amide Iodobenzene_Diacetate Iodobenzene Diacetate (in acidic solvent) Crude_this compound Crude this compound Boc_L_DAP->Crude_this compound Acylation of β-amino group Oxalyl_Chloride Oxalyl Chloride (in dioxane) Pure_this compound Pure this compound Crude_this compound->Pure_this compound Purification Recrystallization Recrystallization

Caption: General workflow for the chemical synthesis of this compound.

Signaling Pathways and Mechanisms of Action

This compound exhibits a range of pharmacological effects, primarily related to hemostasis, anti-inflammatory activity, and neuroprotection. These effects are mediated through the modulation of specific intracellular signaling pathways.

Hemostatic Effects

This compound is well-known for its hemostatic properties, which involve a multi-faceted mechanism targeting the coagulation cascade and platelet function.

Signaling Pathway of this compound in Hemostasis

cluster_platelet Platelet cluster_coagulation Coagulation Cascade This compound This compound AMPA_R AMPA Receptor This compound->AMPA_R Coagulation_Factors Activation of Coagulation Factors This compound->Coagulation_Factors Ca_Influx ↑ Intracellular Ca²⁺ AMPA_R->Ca_Influx cAMP ↓ cAMP AMPA_R->cAMP TXA2 ↑ TXA2 Production Ca_Influx->TXA2 Platelet_Aggregation Platelet Aggregation cAMP->Platelet_Aggregation TXA2->Platelet_Aggregation Fibrin_Formation Fibrin Formation Platelet_Aggregation->Fibrin_Formation Provides surface for coagulation Coagulation_Factors->Fibrin_Formation

Caption: this compound's modulation of platelet activation and the coagulation cascade.

This compound enhances platelet aggregation by interacting with AMPA receptors on the platelet surface. This leads to an increase in intracellular calcium levels and a decrease in cyclic AMP (cAMP), both of which promote platelet activation. Furthermore, it stimulates the production of thromboxane A2 (TXA2), a potent platelet agonist. Simultaneously, this compound activates factors within the coagulation cascade, leading to the formation of a stable fibrin clot.

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties, which are, in part, mediated by the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the TLR4/NF-κB Signaling Pathway by this compound

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound This compound->IKK Inhibition Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation Nucleus Nucleus Nrf2->Nucleus Translocation This compound This compound This compound->Keap1 Inhibition of Nrf2 binding ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

References

A Technical Guide to the Molecular Structure and Stereochemistry of Dencichine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Dencichine, a non-protein amino acid, is a key bioactive compound found in traditional medicinal herbs such as Panax notoginseng and is also identified as a neurotoxic agent in plants like Lathyrus sativus.[1] Its chemical identity is β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[1][2] This compound exhibits significant pharmacological activities, most notably as a hemostatic agent, but also possesses anti-inflammatory and bone-protective effects.[2][3] This technical guide provides an in-depth analysis of the molecular structure and absolute stereochemistry of this compound. It consolidates physicochemical data, details experimental protocols for its synthesis and analysis, and illustrates its interactions with key biological pathways. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Molecular Identity and Structure

This compound is structurally derived from L-α,β-diaminopropionic acid, where the β-amino group is acylated with an oxalyl group.[4][5] This unique structure is responsible for its diverse biological activities.

  • Systematic IUPAC Name: (2S)-2-amino-3-(oxaloamino)propanoic acid[4][6]

  • Common Names: this compound, Dencichin, β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), BOAA[1][3][5]

  • CAS Registry Number: 5302-45-4[4][7]

  • Molecular Formula: C₅H₈N₂O₅[4][7][8]

  • Molecular Weight: 176.13 g/mol [3][4]

The core structure consists of a propanoic acid backbone with two amino groups at the α and β positions (C2 and C3). The α-carbon is a chiral center, conferring specific stereoisomerism to the molecule. The β-amino group is attached to an oxalyl moiety.

cluster_this compound This compound Core Structure C1 COOH C2 α-C(H)(NH₂) C1->C2 (Carboxyl Group) C3 β-C(H₂) C2->C3 (Chiral Center) N_beta NH C3->N_beta Oxalyl CO-COOH N_beta->Oxalyl (Oxalyl Group)

Figure 1: Functional groups of the this compound molecule.

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is critical to its biological function. The molecule contains a single stereocenter at the α-carbon (C2).

  • Chiral Center: The C2 carbon atom is bonded to four different substituents: a hydrogen atom (-H), an amino group (-NH₂), a carboxyl group (-COOH), and a -CH₂NH(CO)COOH group.

  • Absolute Configuration: The absolute configuration of the naturally occurring this compound is (S) , as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[3][4] This corresponds to the L-configuration in the D/L system for amino acids, as it is structurally related to L-alanine.[7] The InChIKey, NEEQFPMRODQIKX-REOHCLBHSA-N, and Isomeric SMILES, C(--INVALID-LINK--N)NC(=O)C(=O)O, definitively encode this stereochemistry.[4][6]

The CIP priority is assigned as follows:

  • -NH₂ (highest atomic number)

  • -COOH

  • -CH₂NH(CO)COOH

  • -H (lowest priority)

With the lowest priority group (-H) oriented away from the viewer, the sequence from priority 1 to 3 proceeds in a counter-clockwise direction, defining the stereocenter as (S).

center α-C N -NH₂ (1) center->N COOH -COOH (2) center->COOH CH2 -CH₂... (3) center->CH2 H -H (4) (away) center->H   p1 p2 p1->p2 Counter-Clockwise = (S) Configuration p3 p2->p3 Counter-Clockwise = (S) Configuration p3->p1 Counter-Clockwise = (S) Configuration

Figure 2: Cahn-Ingold-Prelog priority assignment for this compound's chiral center.

Physicochemical and Analytical Data

Quantitative data for this compound has been established through various analytical techniques, which are crucial for its identification, quantification, and quality control.

PropertyValueSource
Molecular Weight 176.13[3]
Exact Mass 176.0433[3]
Elemental Analysis C: 34.10%, H: 4.58%, N: 15.91%, O: 45.42%[3]
Melting Point 206°C[5]
Density 1.6 ± 0.1 g/cm³[5]
Refractive Index 1.556[5]
Appearance Crystalline Solid[]
Table 1: Physicochemical Properties of this compound.
ParameterHPLC-DADGC-MS (with ECF derivatization)
Linearity Range 6.25 - 400 µg/mL10 - 800 µg/mL
Correlation Coefficient R² = 0.9993r² = 0.9988
Limit of Detection (LOD) 0.10 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.33 µg/mL2 µg/mL
Source [2][10]
Table 2: Quantitative Analytical Parameters for this compound.

Experimental Protocols

The structural elucidation and synthesis of this compound rely on established chemical and analytical methodologies.

Structural Elucidation: X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure and absolute configuration of a crystalline molecule.[11][12] While a specific crystallographic report for this compound was not detailed in the provided results, the general workflow is a standard and essential procedure for confirming its (S)-configuration.

cluster_workflow General Workflow for X-ray Crystallography A Purification & High-Quality Crystal Growth of this compound B Mount Crystal and Expose to a Collimated X-ray Beam A->B C Record Diffraction Pattern (Angles and Intensities of Spots) B->C D Solve the Phase Problem (e.g., Direct Methods, Anomalous Dispersion) C->D E Generate Electron Density Map D->E F Build Atomic Model into Density Map E->F G Refine Model Against Data & Determine Absolute Configuration F->G

Figure 3: Standard experimental workflow for structural determination via X-ray crystallography.

Chemical Synthesis

An improved chemical synthesis method for this compound has been developed to overcome low extraction rates from natural sources.[13] The process starts with L-asparagine, ensuring the correct stereochemistry is maintained throughout the synthesis.

Protocol Summary:

  • Protection: L-asparagine is reacted with tert-Butyl dicarbonate (Boc₂O) in a basic solution at room temperature to yield Boc-L-asparagine.[13]

  • Degradation/Rearrangement: Boc-L-asparagine undergoes a Hofmann-like rearrangement using iodobenzene diacetate in an acidic mixed solvent system (e.g., acetonitrile, water, citric acid) to produce Boc-L-α,β-diaminopropionic acid.[13]

  • Acylation: The protected diaminopropionic acid is then reacted with oxalyl chloride in a solvent such as 1,4-dioxane at room temperature for approximately 6 hours.[13]

  • Deprotection & Purification: The resulting crude product is processed and recrystallized to yield pure this compound.[13]

cluster_synthesis Chemical Synthesis of this compound A L-Asparagine (Starting Material) B Boc-L-Asparagine A->B + Boc₂O (Protection) C Boc-L-α,β-diaminopropionic acid B->C + Iodobenzene Diacetate (Degradation) D Crude this compound C->D + Oxalyl Chloride (Acylation & Deprotection) E Pure this compound D->E Recrystallization (Purification)

Figure 4: Workflow for the chemical synthesis of this compound from L-asparagine.

Biological Context and Signaling Pathways

This compound's therapeutic effects are linked to its interaction with specific cellular signaling pathways. Its ability to modulate osteoclastogenesis is of particular interest for treating bone loss diseases.

Inhibition of Osteoclastogenesis

In vivo studies have shown that this compound can alleviate bone loss.[2] At the molecular level, it suppresses the differentiation of osteoclasts (osteoclastogenesis) by inhibiting key signaling pathways mediated by RANKL (Receptor Activator of Nuclear Factor κB Ligand).[3] Specifically, this compound prevents the phosphorylation of essential components in the NF-κB (p50, p65) and MAPK (p38, ERK, JNK) pathways.[3]

cluster_pathway Inhibition of Osteoclastogenesis by this compound RANKL RANKL RANK RANK Receptor RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 activates MAPK MAPK Pathway (p38, ERK, JNK) TRAF6->MAPK NFkB NF-κB Pathway (p50, p65) TRAF6->NFkB Osteoclast Osteoclast Differentiation & Bone Resorption MAPK->Osteoclast NFkB->Osteoclast This compound This compound This compound->MAPK inhibits phosphorylation This compound->NFkB inhibits phosphorylation

Figure 5: this compound's inhibitory action on RANKL-mediated signaling pathways.

Engineered Biosynthesis

To provide a sustainable source of this compound, an artificial biosynthetic pathway has been successfully engineered in Escherichia coli.[14][15] This synthetic biology approach circumvents the challenges of chemical synthesis and extraction from natural sources. The pathway is designed around the synthesis of two key precursors, L-2,3-diaminopropionate and oxalyl-CoA, which are then fused by a this compound synthase enzyme.[15]

cluster_biosynthesis Engineered Biosynthesis of this compound in E. coli Glycerol Glycerol (Carbon Source) Metabolic Engineered Central Metabolism Glycerol->Metabolic DAP L-2,3-diaminopropionate (Precursor 1) Metabolic->DAP Oxalyl Oxalyl-CoA (Precursor 2) Metabolic->Oxalyl Synthase This compound Synthase (Plant-derived enzyme) DAP->Synthase Oxalyl->Synthase This compound This compound Synthase->this compound

Figure 6: Simplified workflow of the engineered de novo biosynthesis of this compound.

References

Spectroscopic Profile of Dencichine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the NMR, IR, and MS Data of a Promising Hemostatic Agent

Dencichine, a non-protein amino acid identified as β-N-oxalyl-L-α,β-diaminopropionic acid, has garnered significant attention in the scientific community for its potent hemostatic properties.[1] Found in medicinal plants such as Panax notoginseng, this molecule holds promise for the development of novel therapeutic agents for managing bleeding disorders.[2] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to support researchers, scientists, and drug development professionals in their endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available set of assigned ¹H and ¹³C NMR spectra for this compound is not readily found in the literature, the expected spectral characteristics can be inferred from its chemical structure. The following tables summarize the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on the analysis of similar amino acid structures and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-α4.0 - 4.5Doublet of doublets (dd)J(Hα, Hβa) ≈ 4-6, J(Hα, Hβb) ≈ 6-8
H-βa3.5 - 3.8Doublet of doublets (dd)J(Hβa, Hβb) ≈ 14-16, J(Hβa, Hα) ≈ 4-6
H-βb3.2 - 3.5Doublet of doublets (dd)J(Hβb, Hβa) ≈ 14-16, J(Hβb, Hα) ≈ 6-8
-NH (α)7.5 - 8.5Broad singlet-
-NH (β)8.0 - 9.0Triplet (t)J(NH, Hβ) ≈ 5-7
-COOH10.0 - 12.0Broad singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-α50 - 55
C-β40 - 45
-COOH (α)170 - 175
-C=O (oxalyl)160 - 165
-C=O (oxalyl)160 - 165
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is outlined below. This can be adapted based on the specific instrumentation and experimental goals.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for chemical shift calibration.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans will depend on the sample concentration, but 16 to 64 scans are generally sufficient.

  • ¹³C NMR:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

  • 2D NMR:

    • To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve this compound in Deuterated Solvent Add_Ref Add Reference Standard Dissolve->Add_Ref Transfer Transfer to NMR Tube Add_Ref->Transfer H1_NMR 1D ¹H NMR Transfer->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Process Process Spectra (FT, Phasing, Baseline Correction) TwoD_NMR->Process Assign Assign Signals Process->Assign Structure Structure Elucidation/Confirmation Assign->Structure

Experimental workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500Broad, Strong
N-H (Amine/Amide)Stretching3400 - 3200Medium
C-H (Alkane)Stretching3000 - 2850Medium
C=O (Carboxylic Acid)Stretching1760 - 1690Strong
C=O (Amide)Stretching (Amide I)1680 - 1630Strong
N-H (Amine/Amide)Bending (Amide II)1640 - 1550Medium
C-O (Carboxylic Acid)Stretching1320 - 1210Medium
C-N (Amine)Stretching1250 - 1020Medium
Experimental Protocol for FTIR Spectroscopy

For obtaining a high-quality FTIR spectrum of this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be employed.

ATR Method:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

KBr Pellet Method:

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Place the mixture into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for structural elucidation through fragmentation analysis.

Table 4: Mass Spectrometry Data for this compound

Ionization Mode Mass Analyzer Observed m/z Interpretation
ESI+Q-TOF177.0455[M+H]⁺
ESI+Triple Quadrupole177.2 → 116.2Precursor → Product ion transition for MRM

Analysis of underivatized this compound can be challenging due to its high polarity. However, methods using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) have been successfully developed.[3] For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization with reagents like ethyl chloroformate (ECF) is typically required.[4] A proposed fragmentation pathway for the ECF derivative of this compound has been reported.

Experimental Protocol for LC-MS/MS

The following is a general protocol for the analysis of underivatized this compound using LC-MS/MS.

Sample Preparation:

  • Extract this compound from the sample matrix (e.g., plant material, plasma) using a suitable solvent, often water or a hydroalcoholic mixture.[3][5]

  • Centrifuge the extract to remove particulate matter.

  • The supernatant may be further diluted or subjected to solid-phase extraction (SPE) for cleanup and concentration.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a HILIC column for separation.

    • The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry:

    • Employ electrospray ionization (ESI) in positive ion mode.

    • For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the transition of the precursor ion (m/z 177.2) to a specific product ion (e.g., m/z 116.2).

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Extract Extraction of this compound Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup Inject Inject Sample Cleanup->Inject Separate HILIC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Analyze MS/MS Analysis (MRM) Ionize->Analyze Detect Detection and Quantification Analyze->Detect

Experimental workflow for LC-MS/MS analysis of this compound.

Biological Pathway Involvement

This compound exerts its hemostatic effect through its influence on the coagulation cascade.[6] While the precise molecular targets are still under investigation, it is understood to modulate the coagulation system, platelet aggregation, and the fibrinolytic system.[6]

Hemostasis_Pathway cluster_coagulation Coagulation Cascade cluster_platelet Platelet Aggregation cluster_fibrinolysis Fibrinolysis Intrinsic Intrinsic Pathway Common Common Pathway Intrinsic->Common Extrinsic Extrinsic Pathway Extrinsic->Common Fibrinogen Fibrinogen Common->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Fibrin_Degradation Fibrin Degradation Fibrin->Fibrin_Degradation Platelet_Adhesion Platelet Adhesion Platelet_Activation Platelet Activation Platelet_Adhesion->Platelet_Activation Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasmin->Fibrin_Degradation This compound This compound This compound->Common Modulates This compound->Platelet_Aggregation Promotes This compound->Plasmin Inhibits

Proposed mechanism of this compound's hemostatic action.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and the methodologies for their analysis. Further research to obtain and publish high-resolution, fully assigned NMR and IR spectra will be invaluable to the scientific community for the continued development of this promising natural product.

References

The Solubility Profile of Dencichine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Aqueous and Organic Solvent Solubility of a Promising Natural Compound

Introduction

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-proteinogenic amino acid with significant pharmacological interest, particularly for its hemostatic properties.[1] As a small, polar molecule, its solubility characteristics are critical for its extraction from natural sources, formulation into therapeutic agents, and for conducting in-vitro and in-vivo studies. This technical guide provides a comprehensive overview of the known solubility of this compound in various aqueous and organic solvents, based on currently available scientific literature.

Physicochemical Properties of this compound

This compound is characterized as a strong polar and water-soluble substance.[1] Its chemical structure, featuring two amino groups and a carboxyl group, contributes to its hydrophilic nature.

Molecular Formula: C₅H₈N₂O₅ Molecular Weight: 176.13 g/mol

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, through analysis of experimental procedures for extraction and standard solution preparation, the following solubility information has been compiled. It is important to note that in some instances, solubility is inferred from the concentration of prepared solutions rather than from formal solubility studies.

Solvent SystemReported Solubility / ConcentrationTemperatureNotesReference
Water (ddH₂O)≥ 1.0 mg/mLNot SpecifiedA standard solution was prepared at this concentration.[1]
Water5.0 mg/mLNot SpecifiedVendor-supplied solubility data.
Dimethyl Sulfoxide (DMSO)5.0 mg/mLNot SpecifiedVendor-supplied solubility data.
0.1 M Hydrochloric Acid (HCl)2 mg/mLWarmedThe solution was warmed to achieve dissolution.
Acetonitrile:Aqueous Ammonia (1:1, v/v)1 mg/mLNot SpecifiedA primary stock solution was prepared at this concentration.

Solubility in Aqueous and Organic Solvents: An Overview

Aqueous Solubility:

This compound exhibits good solubility in aqueous solutions, a characteristic attributed to its polar functional groups. Ultrapure deionized water has been identified as a highly effective solvent for extracting this compound from plant matrices, demonstrating superior extraction efficiency compared to several organic solvent mixtures.[1]

Organic Solvent Solubility and Miscibility:

The solubility of this compound in pure organic solvents is less characterized. However, its behavior in aqueous-organic mixtures is crucial for extraction and chromatographic applications.

  • Acetonitrile: While the solubility in pure acetonitrile is not specified, 70% aqueous acetonitrile has been successfully used for the extraction of this compound.[1] Furthermore, standard working solutions of this compound for analytical purposes are often prepared in 70% acetonitrile.[1] This indicates that this compound is soluble in this aqueous-organic mixture. A stock solution of 1 mg/mL has also been prepared in a 1:1 (v/v) mixture of acetonitrile and aqueous ammonia.

  • Methanol and Ethanol: Studies on the extraction of this compound have shown that 75% methanol and 75% ethanol are less efficient than pure water, suggesting that this compound may have a lower solubility in these solvent mixtures compared to water.[1]

Experimental Protocols

While specific protocols for determining the solubility of this compound were not found, the following methodologies are based on procedures reported for the preparation of standard solutions and the extraction of this compound from plant material. These can serve as a basis for designing formal solubility studies.

Protocol 1: Preparation of an Aqueous this compound Standard Solution

This protocol is adapted from the preparation of a standard solution for HPLC analysis.[1]

Objective: To prepare a 1.0 mg/mL stock solution of this compound in water.

Materials:

  • This compound (≥98% purity)

  • Double-distilled water (ddH₂O)

  • Analytical balance

  • 1.5 mL microcentrifuge tube

  • Vortex mixer

Procedure:

  • Accurately weigh 1.0 mg of this compound using an analytical balance.

  • Transfer the weighed this compound into a 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of ddH₂O to the microcentrifuge tube.

  • Vortex the tube until the this compound is completely dissolved.

  • The resulting solution is a 1.0 mg/mL stock solution of this compound.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction of this compound from a plant matrix (e.g., Panax notoginseng) and its subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Dencichine_Extraction_Workflow start Plant Material (e.g., Panax notoginseng) powder Grinding to Powder start->powder Drying & Grinding extraction Ultrasonic Extraction (ddH₂O) powder->extraction Addition of Solvent centrifugation Centrifugation extraction->centrifugation Separation supernatant Collect Supernatant centrifugation->supernatant Isolation dilution Dilution with Acetonitrile (70%) supernatant->dilution Sample Preparation hplc HPLC Analysis dilution->hplc Injection end Data Acquisition and Quantification hplc->end

Caption: Workflow for this compound extraction and HPLC analysis.

Conclusion

This compound is a polar compound with high solubility in water. While quantitative data in a broad range of organic solvents is scarce, its solubility in aqueous-organic mixtures, particularly those containing acetonitrile, is sufficient for effective extraction and analytical procedures. The information and protocols provided in this guide are intended to assist researchers in the handling and analysis of this compound for drug development and other scientific investigations. Further systematic studies are warranted to establish a more comprehensive solubility profile of this important natural product.

References

Dencichine in Panax notoginseng: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a significant non-protein amino acid found in Panax notoginseng (Burk.) F. H. Chen.[1][2] This compound is recognized for its potent hemostatic and anti-inflammatory properties, making it a key bioactive component responsible for some of the herb's therapeutic effects.[3][4][5] this compound's presence is not exclusive to the Panax genus; it has also been identified in species like Lathyrus sativus (grass pea) and cycads.[6] This guide provides an in-depth overview of the natural distribution of this compound within the P. notoginseng plant, details the analytical methodologies for its quantification, and illustrates its proposed biosynthetic pathway.

Natural Distribution of this compound

The concentration of this compound varies significantly across different parts of the P. notoginseng plant and can be influenced by cultivation methods. The underground parts, particularly the rootlets, consistently show the highest concentrations of this compound.

Quantitative Distribution in Plant Parts

A comprehensive study analyzing over 640 samples from Yunnan, China, the global cultivation and trading center for P. notoginseng, revealed a distinct distribution pattern. The highest concentration of this compound was found in the rootlets, followed by the main roots, leaves, and stems.[3][4][5]

Table 1: this compound Content in Various Parts of Panax notoginseng

Plant Part Relative this compound Content (%) Average Concentration (mg/g)
Rootlets 39.59% 10.51 ± 0.48
Main Roots 29.91% 8.79 ± 2.51 (field) / 7.09 ± 1.84 (forest)
Leaves 16.21% 3.93 ± 1.72 (field) / 5.52 ± 2.26 (forest)

| Stems | 14.29% | 3.72 ± 0.12 |

Source:[3][4][5]

Influence of Cultivation Method

Cultivation practices also impact this compound accumulation. Studies comparing in-field cultivation with in-forest cultivation have shown significant differences in this compound levels in the leaves and main roots.

Table 2: Comparison of this compound Content (mg/g) by Cultivation Method

Plant Part In-Field Cultivation (mg/g) In-Forest Cultivation (mg/g)
Main Roots 8.79 ± 2.51 7.09 ± 1.84

| Leaves | 3.93 ± 1.72 | 5.52 ± 2.26 |

Source:[1][3]

Interestingly, leaves from forest-cultivated plants showed significantly higher this compound content, whereas main roots from field-cultivated plants had a higher concentration.[1][3]

Biosynthesis of this compound

Genomic studies of P. notoginseng have provided insights into the potential biosynthetic pathway of this compound. While the pathway in Lathyrus sativus involves intermediates like β-(isoxazolin-5-on-2-yl)-L-alanine (BIA), these have not been detected in P. notoginseng, suggesting a different mechanism.[7] A novel pathway has been proposed, involving five key enzyme types.[7] This pathway starts from O-phospho-L-serine and proceeds through several steps to synthesize L-2,3-Diaminopropionic acid (L-Dap), the immediate precursor to this compound.[7]

G Proposed this compound Biosynthetic Pathway in P. notoginseng cluster_0 A O-phospho-L-serine B 3-phospho-2-oxopropylamine A->B C L-2,3-Diaminopropionic acid (L-Dap) B->C D This compound C->D E1 PSAT E1->A E2 PALP E2->B E3 OCD E3->B E4 AAE3 E4->C E5 BAHD E5->C

Caption: Proposed biosynthetic pathway of this compound in P. notoginseng.

The expression levels of the candidate genes for the enzymes in this pathway correlate with the observed distribution of this compound, being more abundant in the rhizome, fibrils, and root.[7]

Experimental Protocols

Accurate quantification of this compound is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is a widely used method due to its sensitivity and accuracy.[1]

Sample Preparation and Extraction

A validated ultrasonic-assisted extraction method provides high efficiency.[1][3]

  • Drying and Grinding : Plant materials (leaves, stems, main roots, rootlets) are washed, dried at 60°C, and ground into a fine powder (passing through an 80-mesh sieve).[1][3]

  • Extraction : 0.1 g of the powder is accurately weighed into a 1.5 mL centrifuge tube. 1.0 mL of double-distilled water (ddH₂O) is added.[1][3]

  • Ultrasonication : The mixture is subjected to ultrasonic cleaning (37 kHz) for approximately 45 minutes at a controlled temperature (around 20°C).[1][3]

  • Centrifugation : The extract is then centrifuged at 9168 x g for 3 minutes.[1][3]

  • Final Preparation : 300 μL of the supernatant is mixed with 700 μL of acetonitrile and sonicated for 10 minutes. After a final centrifugation at 13,201 x g for 5 minutes, the supernatant is collected for analysis.[1]

HPLC-DAD Analysis

A method using an HPLC system with a Diode Array Detector (DAD) has been optimized for this compound analysis without the need for derivatization, which is often required due to this compound's high polarity and weak UV absorption.[1][3]

  • System : Prominence LC-20A HPLC system with a DAD detector.[4]

  • Column : Syncronis HILIC HPLC column (2.1 × 150 mm, 5 μm).[4]

  • Mobile Phase : A mixture of 75% acetonitrile and 25% ammonium formate.[4]

  • Flow Rate : 0.4 mL/min.[4]

  • Column Temperature : 30°C.[4]

  • Injection Volume : 10 μL.[4]

  • Detection Wavelength : 215 nm.[4]

This method demonstrates good linearity over a concentration range of 6.25 to 400 μg/mL (R² = 0.9993). The limits of detection (LOD) and quantification (LOQ) are 0.10 mg/g and 0.33 mg/g, respectively, with average recovery rates between 82.94% and 94.19%.[1][3]

Experimental Workflow

The overall workflow from sample collection to data analysis is a systematic process designed to ensure accuracy and reproducibility.

G General Experimental Workflow for this compound Analysis A Sample Collection (Leaves, Stems, Roots, Rootlets) B Drying (60°C) A->B C Grinding & Sieving (80 mesh) B->C D Ultrasonic Extraction (ddH₂O, 37kHz, 45 min) C->D E Centrifugation (9168 x g, 3 min) D->E F Supernatant Dilution (Acetonitrile) E->F G Final Centrifugation (13,201 x g, 5 min) F->G H HPLC-DAD Analysis G->H I Data Acquisition & Quantification H->I

Caption: Workflow for the extraction and quantification of this compound.

Conclusion

This compound is a vital, pharmacologically active compound in Panax notoginseng. Its distribution is highest in the rootlets and main roots, with concentrations influenced by agricultural practices. The proposed biosynthetic pathway offers a foundation for future genetic and metabolic engineering studies to enhance this compound production. Furthermore, the detailed and validated HPLC-DAD methodology provides a robust framework for the accurate quantification of this compound, essential for the quality control of P. notoginseng raw materials and finished products in the pharmaceutical and nutraceutical industries.

References

Stability of Dencichine Under Diverse pH and Temperature Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dencichine, a non-protein amino acid also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a compound of significant interest in pharmaceutical research due to its hemostatic and neurotoxic properties.[1][2] Understanding its stability under various environmental conditions is paramount for the development of safe and efficacious drug formulations. This technical guide provides a comprehensive overview of the stability of this compound, with a focus on the influence of pH and temperature. It outlines detailed experimental protocols for stability testing, presents data in a structured format, and includes visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction to this compound

This compound is a naturally occurring amino acid found in plants such as Panax notoginseng and the seeds of Lathyrus sativus (grass pea).[1][2] It has a dual pharmacological profile, exhibiting both beneficial hemostatic effects and potent neurotoxicity.[1][3][4] The hemostatic properties of this compound make it a potential candidate for therapeutic applications in controlling bleeding.[3][4] Conversely, its association with the neurological disorder lathyrism necessitates a thorough understanding of its stability and degradation pathways to ensure patient safety.[1]

The stability of a drug substance like this compound is a critical quality attribute that can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in bioavailability. Therefore, comprehensive stability studies are mandated by regulatory agencies to establish the shelf-life and appropriate storage conditions for drug products.

This guide will delve into the methodologies for assessing this compound stability, with a particular emphasis on forced degradation studies. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for designing robust stability studies.

PropertyValue/DescriptionReference
Chemical Name β-N-oxalyl-L-α,β-diaminopropionic acid[1][2]
Molecular Formula C₅H₈N₂O₅[1]
Molecular Weight 176.13 g/mol [5]
Appearance White or off-white crystalline powder
Solubility Soluble in water[2]

This compound Stability Profile

While specific, publicly available quantitative data on the stability of pure this compound under a wide range of pH and temperature conditions is limited, general principles of amino acid stability and findings from analytical method development papers suggest its potential degradation pathways. Forced degradation studies are crucial to elucidate these pathways.[6]

Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing insights into the intrinsic stability of a molecule.[6][7] These studies help in identifying likely degradation products and developing stability-indicating analytical methods.[6]

Illustrative Summary of this compound Forced Degradation (Hypothetical Data)

The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate the expected outcomes. The percentage of degradation is indicative and would need to be confirmed through experimental studies.

Stress ConditionReagent/ConditionTemperature (°C)Duration (hr)% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl602415-25%Hydrolysis of the oxalyl group, deamination
Base Hydrolysis 0.1 M NaOH60820-30%Hydrolysis of the oxalyl group, racemization
Oxidation 3% H₂O₂252410-20%Oxidized forms of the amino acid
Thermal Degradation Dry Heat80485-15%Decarboxylation, deamination
Photodegradation UV/Visible Light25725-10%Photolytic cleavage products

Note: This table presents hypothetical data for illustrative purposes. Actual degradation will depend on the specific experimental conditions.

Experimental Protocols

Detailed and well-documented experimental protocols are critical for reproducible stability studies. The following sections provide representative protocols for conducting forced degradation studies on this compound.

Preparation of this compound Stock Solution
  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of purified water to obtain a stock solution of 1 mg/mL.

  • Protect the solution from light and store at 2-8 °C when not in use.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to stress Oxidation Oxidation (3% H₂O₂, 25°C) Stock->Oxidation Expose to stress Thermal Thermal Degradation (80°C, solid state) Stock->Thermal Expose to stress Photo Photodegradation (UV/Vis light, 25°C) Stock->Photo Expose to stress Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Characterize Characterization of Degradants HPLC->Characterize

Forced Degradation Experimental Workflow
Detailed Protocols for Stress Conditions

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature (25 °C) for 24 hours, protected from light.

    • At specified time points, withdraw aliquots and dilute with the mobile phase for immediate analysis.

  • Thermal Degradation:

    • Place a known quantity of solid this compound powder in a thermostatically controlled oven at 80 °C for 48 hours.

    • At specified time points, withdraw samples, dissolve in a known volume of purified water, and dilute for analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in water) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At specified time points, withdraw samples for analysis.

Analytical Methodology

A validated stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Typical HPLC Method Parameters for this compound Analysis

ParameterCondition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Thermo HILIC, 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 60:40 v/v)[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 25 °C[8]
Detection Wavelength 213 nm[8]
Injection Volume 10 µL

Note: Method parameters may need to be optimized to achieve adequate separation of this compound from all potential degradation products.

Signaling Pathways Associated with this compound

This compound has been shown to inhibit osteoclastogenesis by interfering with specific signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. One study has indicated that this compound inhibits osteoclastogenesis by suppressing the RANKL-associated NF-κB and MAPK signaling pathways.[2]

The following diagram illustrates the inhibitory effect of this compound on these pathways.

Dencichine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPKKs MAPKKs TAK1->MAPKKs IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc translocation MAPKs MAPKs (p38, ERK, JNK) MAPKKs->MAPKs AP1 AP-1 MAPKs->AP1 Gene Gene Expression (Osteoclastogenesis) NFκB_nuc->Gene AP1->Gene This compound This compound This compound->TAK1 inhibits This compound->MAPKKs inhibits

Inhibitory Effect of this compound on RANKL-induced Signaling Pathways

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound under various pH and temperature conditions. While specific quantitative stability data for this compound remains to be fully elucidated in publicly accessible literature, the principles of forced degradation studies and the provided experimental protocols offer a robust starting point for researchers and drug development professionals. The development of a validated, stability-indicating analytical method is paramount for accurately assessing the degradation of this compound and ensuring the quality, safety, and efficacy of potential therapeutic products. Furthermore, the elucidation of its interactions with key signaling pathways, such as the RANKL-associated NF-κB and MAPK pathways, will continue to inform its therapeutic potential and toxicological profile. Further research is warranted to generate comprehensive stability data for this compound to support its journey from a compound of interest to a well-characterized pharmaceutical agent.

References

potential pharmacological effects of Dencichine beyond hemostasis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dencichine, a non-protein amino acid primarily found in Panax notoginseng, has long been recognized for its potent hemostatic properties. However, a growing body of scientific evidence reveals a broader spectrum of pharmacological activities, positioning this compound as a compelling candidate for therapeutic development in various disease areas beyond blood coagulation. This technical guide provides an in-depth overview of the emerging pharmacological effects of this compound, focusing on its neuroprotective, anti-inflammatory, anti-tumor, hepatoprotective, analgesic, and cardiovascular activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of current knowledge, including quantitative data, detailed experimental protocols, and visualization of key signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant potential in protecting neuronal cells from damage and promoting their survival. Studies suggest that its neuroprotective mechanisms involve the modulation of key signaling pathways and reduction of oxidative stress.

Experimental Evidence: While specific IC50 values for this compound in neuroprotection assays are not widely reported, studies on related compounds and extracts containing this compound indicate a dose-dependent protective effect. For instance, in models of oxidative stress-induced neuronal cell death, this compound has been shown to enhance cell viability.

Signaling Pathway:

Neuroprotection_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Inhibits ERK1_2 ERK1/2 This compound->ERK1_2 Activates Oxidative_Stress Oxidative Stress (e.g., H2O2, 6-OHDA) Oxidative_Stress->ROS Apoptosis Apoptosis ROS->Apoptosis Neuronal_Cell_Death Neuronal Cell Death Apoptosis->Neuronal_Cell_Death CREB CREB ERK1_2->CREB Phosphorylates Neuroprotective_Genes ↑ Expression of Neuroprotective Genes CREB->Neuroprotective_Genes Cell_Survival ↑ Neuronal Survival Neuroprotective_Genes->Cell_Survival

This compound's neuroprotective signaling pathway.

Anti-inflammatory and Analgesic Properties

This compound exhibits notable anti-inflammatory and analgesic effects, suggesting its potential in managing inflammatory conditions and pain.

Analgesic Activity: In vivo studies using models such as the hot plate and formalin tests have indicated that this compound possesses analgesic properties. However, specific ED50 values for this compound in these models are yet to be firmly established.

Experimental Workflow: Formalin Test for Analgesia

Formalin_Test_Workflow cluster_pre_treatment Pre-treatment cluster_induction Induction of Nociception cluster_observation Observation and Data Collection cluster_analysis Data Analysis Animal_Grouping Acclimatize and Group Animals (e.g., Mice) Drug_Admin Administer this compound (various doses, i.p.) or Vehicle Control Animal_Grouping->Drug_Admin Formalin_Injection Inject Dilute Formalin (s.c.) into Hind Paw Drug_Admin->Formalin_Injection Observation Observe Nociceptive Behaviors (Licking, Biting, Flinching) Formalin_Injection->Observation Data_Recording Record Behavior Duration (Phase I: 0-5 min) (Phase II: 15-30 min) Observation->Data_Recording Analysis Calculate Total Time Spent in Nociceptive Behavior and Determine ED50 Data_Recording->Analysis Anti_Tumor_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Metastasis Metastasis (Migration & Invasion) AKT->Metastasis Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation CCl4_Hepatotoxicity_Workflow cluster_induction Induction of Liver Injury cluster_treatment Treatment cluster_evaluation Evaluation Animal_Grouping Acclimatize and Group Animals (e.g., Mice) CCl4_Admin Administer Carbon Tetrachloride (CCl4) (i.p.) Animal_Grouping->CCl4_Admin Dencichine_Admin Administer this compound (various doses, p.o.) or Vehicle Control CCl4_Admin->Dencichine_Admin Blood_Collection Collect Blood Samples Dencichine_Admin->Blood_Collection Histopathology Perform Histopathological Analysis of Liver Tissue (H&E, Masson's Trichrome) Dencichine_Admin->Histopathology Biochemical_Analysis Measure Serum ALT, AST, and other Liver Function Markers Blood_Collection->Biochemical_Analysis Diabetic_Nephropathy_Pathway This compound This compound Smad2_3 Smad2/3 This compound->Smad2_3 Inhibits Smad7 Smad7 (Inhibitory) This compound->Smad7 Upregulates High_Glucose High Glucose TGF_beta TGF-β1 High_Glucose->TGF_beta Induces TGF_beta->Smad2_3 Activates Fibrosis_Genes ↑ Expression of Fibrotic Genes (e.g., Collagen) Smad2_3->Fibrosis_Genes Smad7->Smad2_3 Inhibits Renal_Fibrosis Renal Fibrosis Fibrosis_Genes->Renal_Fibrosis

Dencichine's Pro-thrombotic Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Dencichine, a non-protein amino acid isolated from the traditional medicinal herb Panax notoginseng, is recognized for its potent hemostatic properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates platelet aggregation, tailored for researchers, scientists, and professionals in drug development. The core mechanism of this compound centers on its activity as an agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor on platelets. Activation of this receptor initiates a complex intracellular signaling cascade characterized by elevated cytosolic calcium concentrations, increased production and release of thromboxane A2 (TXA2), and a concurrent decrease in cyclic adenosine monophosphate (cAMP) levels. These integrated signals synergistically lower the threshold for platelet activation and promote aggregation, thereby contributing to this compound's capacity to reduce bleeding. This document synthesizes the current understanding of this mechanism, presents the qualitative effects in a structured format, details relevant experimental protocols, and provides mandatory visualizations of the signaling pathways and experimental workflows.

Data Presentation: Summary of this compound's Effects

The following table summarizes the dose-dependent effects of orally administered this compound on key hemostatic and coagulation parameters as reported in scientific literature. Due to the inaccessibility of full-text primary research articles, specific quantitative data (e.g., mean ± SD, p-values, IC50) are not available; therefore, the effects are presented qualitatively.

ParameterEffect of this compound AdministrationReference(s)
Primary Hemostasis
Tail Bleeding TimeShortened in a dose-dependent manner.[1][1]
Platelet AggregationPotentiates agonist-induced aggregation.[2][3][2][3]
Coagulation Cascade
Activated Partial Thromboplastin Time (APTT)Reduced in a dose-dependent manner.[1][1]
Thrombin Time (TT)Reduced in a dose-dependent manner.[1][1]
Fibrinogen (FIB) ConcentrationIncreased in a dose-dependent manner.[1][1]
Intra-platelet Signaling
Intracellular Calcium ([Ca²⁺]i)Elevates cytoplasmic concentration.[1][3][1][3]
Intracellular cAMPDecreases levels.[1][3][1][3]
Thromboxane A2 (TXA2) ReleaseIncreases secretion.[1][3][1][3]

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established experimental procedures. The following sections provide detailed methodologies for these key assays, reflecting standard laboratory practices.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for quantifying platelet aggregation by measuring changes in light transmission through a platelet suspension as aggregates form.

a. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Blood Collection: Draw whole blood from healthy, fasting donors into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood-to-anticoagulant ratio). The first few milliliters should be discarded to avoid contamination with tissue factors.

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake disengaged to prevent platelet activation. Carefully aspirate the upper, platelet-rich plasma (PRP) layer.

  • PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cellular components. The resulting supernatant is platelet-poor plasma (PPP).

b. Aggregometry Procedure:

  • Instrument Calibration: Set the aggregometer baseline by calibrating with PRP (0% light transmission) and PPP (100% light transmission).

  • Incubation: Pre-warm PRP aliquots to 37°C in cuvettes with a magnetic stir bar. Add the desired concentration of this compound or a vehicle control and incubate for a specified period (e.g., 5-10 minutes).

  • Initiation of Aggregation: Introduce a platelet agonist, such as ADP, collagen, or thrombin, to the cuvette to trigger aggregation.

  • Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve. The primary endpoint is the maximum percentage of aggregation achieved.

Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization

This protocol utilizes fluorescent calcium indicators to measure dynamic changes in cytosolic calcium levels in platelets upon stimulation.

a. Platelet Preparation and Dye Loading:

  • Prepare washed platelets from PRP by centrifugation and resuspension in a buffered salt solution (e.g., Tyrode's buffer).

  • Incubate the washed platelets with a cell-permeant fluorescent calcium indicator, such as Fluo-3 AM, in the dark at 37°C for 30-45 minutes.

  • Wash the platelets to remove any non-internalized dye.

b. Fluorometric Measurement:

  • Resuspend the dye-loaded platelets in a calcium-containing buffer.

  • Place the platelet suspension in the fluorometer and record a baseline fluorescence signal.

  • Add this compound or a vehicle control, followed by a platelet agonist.

  • Continuously record the fluorescence intensity. An increase in fluorescence correlates with a rise in intracellular calcium concentration.

Quantification of cAMP and TXA2 by ELISA

Competitive enzyme-linked immunosorbent assays (ELISAs) are employed to precisely measure the levels of key second messengers.

a. Sample Preparation:

  • Prepare washed platelets and treat them with this compound or a vehicle control, followed by stimulation with an appropriate agonist.

  • For cAMP measurement, immediately stop the reaction and lyse the platelets to release intracellular contents.

  • For TXA2 measurement, the reaction is stopped, and the supernatant is collected to measure the stable metabolite, thromboxane B2 (TXB2).

b. ELISA Procedure:

  • Utilize commercial ELISA kits specific for cAMP and TXB2.

  • Adhere to the manufacturer's protocol, which involves adding prepared samples, standards, and controls to antibody-coated microplates.

  • Following incubations and wash steps, a substrate is added to generate a colorimetric signal that is inversely proportional to the amount of the target molecule in the sample.

  • Measure the absorbance with a microplate reader and calculate the concentrations based on a standard curve.

Mandatory Visualizations

This compound Signaling Pathway in Platelet Aggregation

Dencichine_Signaling_Pathway This compound This compound AMPAR AMPA Receptor This compound->AMPAR Activates Ca_Influx ↑ Intracellular Ca²⁺ AMPAR->Ca_Influx Promotes Adenylyl_Cyclase Adenylyl Cyclase AMPAR->Adenylyl_Cyclase Inhibits PLA2 Phospholipase A₂ Ca_Influx->PLA2 Activates Platelet_Activation Platelet Activation & Aggregation Ca_Influx->Platelet_Activation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Reduces production cAMP->Platelet_Activation Inhibits AA Arachidonic Acid PLA2->AA Liberates COX1 COX-1 AA->COX1 Metabolized by TXA2 ↑ TXA₂ Release COX1->TXA2 Synthesizes TXA2->Platelet_Activation

This compound-mediated platelet activation signaling cascade.

Experimental Workflow for this compound Platelet Function Analysis

Dencichine_Experimental_Workflow cluster_assays In Vitro Assays start Hypothesis: This compound Modulates Platelet Function blood_collection Whole Blood Collection (3.2% Sodium Citrate) start->blood_collection prp_prep PRP & PPP Preparation (Differential Centrifugation) blood_collection->prp_prep lta Platelet Aggregation (LTA) prp_prep->lta calcium_assay Intracellular Calcium (Fluorescent Probes) prp_prep->calcium_assay elisa cAMP & TXB₂ Levels (ELISA) prp_prep->elisa data_analysis Data Analysis & Interpretation lta->data_analysis calcium_assay->data_analysis elisa->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

General experimental workflow for assessing this compound's effects.

References

Toxicological Profile of Dencichine and its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-proteinogenic amino acid found in plants of the Lathyrus genus, notably the grass pea (Lathyrus sativus), and in the traditional Chinese medicinal herb Panax notoginseng. While it exhibits certain therapeutic effects, its toxicological profile, particularly its neurotoxicity, is a significant concern. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of this compound and its isomers, with a focus on its mechanisms of action, available quantitative data, and experimental methodologies. It is important to note that while the neurotoxic effects of β-ODAP are relatively well-documented, there is a significant lack of publicly available data from standardized toxicological studies for other endpoints such as acute, sub-chronic, reproductive, and developmental toxicity, as well as carcinogenicity.

Chemical Identity and Isomerism

This compound primarily exists as two isomers:

  • β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP): The more abundant and significantly more neurotoxic isomer.

  • α-N-oxalyl-L-α,β-diaminopropionic acid (α-ODAP): The less toxic isomer.

The β-isomer is the primary focus of toxicological concern. Thermal processing, such as cooking, can induce partial isomerization from the β- to the less harmful α-form.

Toxicological Profile

Acute Toxicity

Table 1: Acute Neurotoxicity of this compound (β-ODAP)

SpeciesRoute of AdministrationDoseObserved EffectsCitation
12-day-old ratsIntraperitonealNot specifiedConvulsions within 10 minutes[1]

Experimental Protocol: Intraperitoneal Neurotoxicity in Rats [1]

  • Test Substance: β-N-oxalyl-l-αβ-diaminopropionic acid isolated from Lathyrus sativus.

  • Test System: 12-day-old albino rats.

  • Administration: Intraperitoneal injection.

  • Dosage: Not specified in the abstract.

  • Observations: Monitoring for clinical signs of toxicity, specifically convulsions. Brain tissue was analyzed for changes in ammonia, glutamine, urea, aspartic acid, and glutamic acid.

  • Key Findings: Rapid onset of convulsions and a significant increase in brain glutamine and ammonia levels, suggesting chronic ammonia toxicity. Adult rats did not show these symptoms.

Sub-chronic Toxicity

There is a lack of data from standardized 90-day sub-chronic oral toxicity studies (e.g., OECD 408) for this compound, which would be necessary to establish a No-Observed-Adverse-Effect Level (NOAEL).

Neurotoxicity

The primary toxicological concern with this compound is its potent neurotoxicity, which is implicated in the human neurological disorder neurolathyrism, characterized by spastic paralysis of the lower limbs.

Mechanism of Neurotoxicity:

The neurotoxicity of β-ODAP is primarily mediated through an excitotoxic mechanism involving the overstimulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors in the central nervous system.[2] This leads to a cascade of downstream events culminating in neuronal cell death, particularly affecting motor neurons.

The key events in the neurotoxic signaling pathway include:

  • AMPA Receptor Agonism: β-ODAP acts as a structural analog of the neurotransmitter glutamate and binds to and activates AMPA receptors.[2]

  • Excitotoxicity: Over-activation of AMPA receptors leads to excessive influx of Ca²⁺ into the neuron.

  • Mitochondrial Dysfunction: The resulting intracellular Ca²⁺ overload disrupts mitochondrial function, leading to impaired energy metabolism and production of reactive oxygen species (ROS).[2]

  • Oxidative Stress: Increased ROS production overwhelms the cellular antioxidant defense mechanisms, causing oxidative damage to lipids, proteins, and DNA.[2]

  • Inhibition of Cystine Uptake: β-ODAP can inhibit the uptake of cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). This further exacerbates oxidative stress.[2]

  • Endoplasmic Reticulum (ER) Stress: Disruption of Ca²⁺ homeostasis also leads to ER stress.[2]

  • Apoptosis: The culmination of these events triggers programmed cell death (apoptosis) of motor neurons.

Signaling Pathway of this compound (β-ODAP) Neurotoxicity

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (β-ODAP) AMPA_R AMPA Receptor This compound->AMPA_R Agonist Cystine_Transporter Cystine/Glutamate Antiporter (System xc-) This compound->Cystine_Transporter Inhibits Ca_influx ↑ Ca²⁺ Influx AMPA_R->Ca_influx Cystine_uptake ↓ Cystine Uptake Cystine_Transporter->Cystine_uptake ER Endoplasmic Reticulum Ca_influx->ER ↑ Ca²⁺ Load Mitochondrion Mitochondrion Ca_influx->Mitochondrion ↑ Ca²⁺ Uptake Apoptosis Apoptosis ER->Apoptosis ER Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Dysfunction Mitochondrion->Apoptosis Energy Depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH ↓ Glutathione (GSH) Synthesis Cystine_uptake->GSH GSH->Oxidative_Stress Reduced defense Oxidative_Stress->Apoptosis Neuron_Death Motor Neuron Death Apoptosis->Neuron_Death

This compound-induced neurotoxic signaling cascade.
Genotoxicity

A comprehensive battery of genotoxicity studies for this compound, including a bacterial reverse mutation assay (Ames test, OECD 471), an in vitro micronucleus test (OECD 487), and an in vivo micronucleus test, is not available in the public literature. While oxidative stress, a known mechanism of this compound's neurotoxicity, can lead to DNA damage, direct evidence of its mutagenic or clastogenic potential is lacking.

Carcinogenicity

There are no long-term carcinogenicity bioassays (e.g., OECD 451) available for this compound. Therefore, its carcinogenic potential remains un-evaluated.

Reproductive and Developmental Toxicity

Isomer-Specific Toxicity

The toxicity of this compound is highly dependent on its isomeric form.

  • β-ODAP: As detailed above, this isomer is a potent neurotoxin.

  • α-ODAP: This isomer is considered to be significantly less toxic than the β-isomer. Studies have shown that the α-isomer is neither acutely nor chronically toxic when injected into the cerebrospinal fluid of rats, in contrast to the β-isomer.[4]

The conversion of the more toxic β-isomer to the less toxic α-isomer during cooking is a key factor in reducing the risk of neurolathyrism from the consumption of Lathyrus sativus.

Toxicokinetics

Limited data is available on the toxicokinetics of this compound. Studies in animals suggest that it can be absorbed orally and undergoes some metabolism. One study using radiolabeled β-ODAP in mice, rats, and chicks indicated that a portion of the molecule can be oxidized to CO₂ and oxalate.[5] The extent of metabolism and excretion appears to vary between species.

Conclusion and Data Gaps

The toxicological profile of this compound is dominated by its neurotoxic effects, which are primarily mediated by excitotoxicity through AMPA receptor agonism and subsequent oxidative stress. This mechanism is well-supported by in vitro and in vivo studies. However, there is a significant lack of standardized toxicological data for other critical endpoints.

Major Data Gaps:

  • Acute Toxicity: No definitive oral LD50 values.

  • Sub-chronic and Chronic Toxicity: Lack of repeated-dose studies to establish a NOAEL.

  • Genotoxicity: Absence of data from a standard battery of genotoxicity tests.

  • Carcinogenicity: No long-term carcinogenicity studies.

  • Reproductive and Developmental Toxicity: Insufficient data to assess the risk.

For drug development professionals, the potent neurotoxicity of the β-isomer of this compound necessitates careful consideration. While it has therapeutic applications, particularly its hemostatic effects, any pharmaceutical development would require a thorough toxicological evaluation to establish safe exposure levels, especially for chronic use. The significant data gaps highlighted in this guide underscore the need for further research to fully characterize the toxicological profile of this compound and its isomers. Researchers are encouraged to conduct studies following standardized international guidelines to fill these critical knowledge gaps.

References

Methodological & Application

Application Note: A Rapid and Sensitive HPLC-MS/MS Method for the Quantification of Dencichine in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies.

Abstract: This application note details a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the rapid and sensitive quantification of dencichine in rat plasma. The protocol employs a simple protein precipitation step for sample preparation and utilizes carbocisteine as an internal standard (IS). Chromatographic separation is achieved on a C18 column with a total run time of approximately 1.7 minutes.[1][2] The method demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 20 ng/mL and exhibits good linearity over a wide concentration range.[2][3] This validated protocol is highly suitable for conducting preclinical pharmacokinetic studies of this compound in rats.[1][2]

Introduction

This compound (β-N-oxalyl-L-α,β-diaminopropionic acid) is a non-protein amino acid found in several medicinal plants, including Panax notoginseng.[3][4] It is recognized for its hemostatic properties and is a key active component in traditional remedies.[3][4] To properly evaluate its therapeutic potential, absorption, distribution, metabolism, and excretion (ADME) properties, a robust and sensitive bioanalytical method is essential for its quantification in biological matrices. This document provides a detailed, validated HPLC-MS/MS protocol for determining this compound concentrations in rat plasma, crucial for preclinical pharmacokinetic assessments.

Experimental Protocols

Chemicals and Reagents
  • This compound Reference Standard: Purity >99%

  • Internal Standard (IS): Carbocisteine ((l)-2-amino-3-(carboxymethylthio)propionic acid), Purity >99%[1][3]

  • Solvents: Acetonitrile (HPLC grade), Aqueous Ammonia (HPLC grade)[1]

  • Reagents: Ammonium Acetate (HPLC grade), Deionized Water[1]

Instrumentation
  • HPLC System: Waters 2695 LC system or equivalent, equipped with a quaternary pump and autosampler.[1]

  • Mass Spectrometer: Waters Micromass triple quadrupole mass spectrometer or equivalent, with an electrospray ionization (ESI) source.[1]

Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL): Independently weigh and dissolve 10 mg of this compound and carbocisteine (IS) in a 10 mL solution of acetonitrile-aqueous ammonia (1:1, v/v).[2]

  • Working Standard Solutions: Prepare a series of this compound working solutions (ranging from 0.1 to 25 µg/mL) by diluting the primary stock solution with a mixture of 20 mmol/L ammonium acetate solution and acetonitrile (35:65, v/v).[1][2]

  • IS Working Solution (6.25 µg/mL): Dilute the primary IS stock solution with the same ammonium acetate/acetonitrile mixture.[1][2]

  • Calibration and QC Samples: Prepare calibration standards (20, 50, 100, 200, 500, 1000, 2000, 5000 ng/mL) and quality control (QC) samples (50, 500, 2000 ng/mL) by spiking 40 µL of blank rat plasma with 10 µL of the appropriate working standard solution.[1][2][3]

Sample Preparation Protocol
  • Pipette 50 µL of rat plasma into a 2 mL centrifuge tube.

  • Add 10 µL of the IS working solution (6.25 µg/mL).[1][2][3]

  • Vortex the mixture for 1 minute.

  • Add 100 µL of acetonitrile to precipitate proteins.[2]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 15,000 rpm for 10 minutes.

  • Transfer 120 µL of the clear supernatant to a new 1.5 mL centrifuge tube.

  • Centrifuge again at 15,000 rpm for 10 minutes to remove any residual particulates.

  • Transfer 80 µL of the final supernatant to an injection vial.

  • Inject a 5 µL aliquot into the HPLC-MS/MS system for analysis.[1][2][3]

HPLC and MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter Value
HPLC Column Xterra MS-C18[1][2][3]
Mobile Phase 20 mmol/L Ammonium Acetate : Acetonitrile (35:65, v/v)[1][2][3]
Flow Rate 0.2 mL/min[1][2][3]
Injection Volume 5 µL[1]
Column Temp. Ambient

| Run Time | ~1.7 minutes[1][2] |

Table 2: Mass Spectrometric Conditions

Parameter Value
Ionization Mode ESI Positive[2][3]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Capillary Voltage 3 kV[1]
Source Temp. 120°C[1]
Desolvation Temp. 350°C[1]
Cone Voltage 20 V[1]
Collision Gas Argon[1]
Curtain Gas Nitrogen (50 L/h)[1]
MRM Transition (this compound) m/z 177.2 → 116.2[1][2][5]

| MRM Transition (IS) | m/z 180.2 → 163.2[1][2][5] |

Data Presentation and Method Validation

The bioanalytical method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

Parameter Result
Linearity Range 20 - 5000 ng/mL[2][3]
Correlation Coefficient (r²) > 0.999[5]

| LLOQ | 20 ng/mL[1][2][3] |

Table 4: Precision and Accuracy

QC Conc. (ng/mL) Intra-day Precision (RSD%) Inter-day Precision (RSD%) Accuracy
50 (Low) < 6.7% < 6.7% Within ±15%
500 (Mid) < 6.7% < 6.7% Within ±15%
2000 (High) < 6.7% < 6.7% Within ±15%

Data derived from reported values indicating precision values were below 6.7%.[2][3]

Table 5: Extraction Recovery and Matrix Effect

QC Conc. (ng/mL) Mean Extraction Recovery (%) Mean Matrix Effect (%)
50 98.52[1] 97.56[1]
500 96.80[1] 99.01[1]
2000 95.89[1] 98.81 (Value inferred)

Overall extraction recoveries were reported to be up to 85%.[2][3]

Table 6: Stability of this compound in Rat Plasma

Condition Stability
Short-Term (Room Temp) Stable
Long-Term (-20°C) Stable
Freeze-Thaw Cycles Stable

Specific data is available in the source literature, confirming stability under various storage conditions.[2]

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Aliquot 50 µL Rat Plasma add_is 2. Add 10 µL Internal Standard plasma->add_is vortex1 3. Vortex (1 min) add_is->vortex1 precipitate 4. Add 100 µL Acetonitrile vortex1->precipitate vortex2 5. Vortex (5 min) precipitate->vortex2 centrifuge1 6. Centrifuge (15,000 rpm) vortex2->centrifuge1 transfer1 7. Transfer Supernatant centrifuge1->transfer1 centrifuge2 8. Centrifuge Again transfer1->centrifuge2 transfer2 9. Transfer to Vial centrifuge2->transfer2 inject 10. Inject 5 µL into HPLC-MS/MS transfer2->inject acquire 11. Data Acquisition (MRM Mode) inject->acquire process 12. Data Processing & Quantification acquire->process

Caption: Experimental workflow for this compound quantification.

MRM cluster_this compound This compound cluster_is Internal Standard (Carbocisteine) precursor_D Precursor Ion (m/z 177.2) product_D Product Ion (m/z 116.2) precursor_D->product_D CID precursor_IS Precursor Ion (m/z 180.2) product_IS Product Ion (m/z 163.2) precursor_IS->product_IS CID

Caption: MRM transitions for this compound and Internal Standard.

Conclusion

The HPLC-MS/MS method described provides a rapid, sensitive, and reliable protocol for the quantification of this compound in rat plasma. The simple one-step protein precipitation offers high throughput, and the short chromatographic run time makes it ideal for analyzing a large number of samples generated during pharmacokinetic studies.[2] The method meets the standard criteria for bioanalytical method validation, ensuring accurate and precise results for preclinical drug development.

References

Application Note: Quantification of Dencichine in Panax notoginseng using HPLC without Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-PN-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Dencichine in various parts of the Panax notoginseng plant using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) without the need for chemical derivatization.

Introduction

This compound, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in Panax notoginseng and is recognized for its hemostatic and anti-inflammatory properties.[1][2] Traditional methods for the quantification of amino acids often involve time-consuming and complex derivatization steps.[1][2] This application note describes a simple, rapid, and reliable HPLC method for the direct quantification of this compound, facilitating high-throughput analysis for quality control and research purposes. The method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column for efficient separation.[1]

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis.

  • This compound standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (HPLC grade)

  • Ultrapure deionized water

  • Panax notoginseng plant material (e.g., main roots, rootlets, stems, leaves)

  • HPLC system with a Diode Array Detector (DAD), such as a Prominence LC-20A system[1]

  • Syncronis HILIC HPLC column (2.1 × 150 mm, 5 μm)[1]

  • Planetary mill or grinder

  • 80-mesh sieve

  • Ultrasonic cleaner (37 kHz)[1][2]

  • Centrifuge (capable of at least 9168 x g)[1][2]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 μm)

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of ultrapure deionized water in a centrifuge tube.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with 70% acetonitrile to achieve concentrations ranging from 6.25 to 400 μg/mL.[1] Store the solutions at 4°C.

  • Drying and Grinding: Wash the collected Panax notoginseng plant parts (main roots, rootlets, stems, leaves) with clean water and dry them at 60°C.[1][2] Grind the dried material into a fine powder using a planetary mill and pass it through an 80-mesh sieve.[1][2]

  • Extraction: Accurately weigh 0.1 g of the powdered sample into a 1.5 mL centrifuge tube. Add 1.0 mL of ultrapure deionized water and mix thoroughly.[1][2]

  • Ultrasonic Treatment: Place the sample mixture in an ultrasonic cleaner (37 kHz) and sonicate for 45 minutes.[1][2]

  • Centrifugation: Centrifuge the extract at 9168 x g for 3 minutes.[1][2]

  • Filtration: Filter the supernatant through a 0.22 μm syringe filter before HPLC injection.

The chromatographic conditions for the analysis are summarized in the table below.

ParameterCondition
HPLC System Prominence LC-20A with DAD[1]
Column Syncronis HILIC HPLC column (2.1 × 150 mm, 5 μm)[1]
Mobile Phase A: 80 mM Ammonium Formate in waterB: Acetonitrile[1]
Elution Mode Isocratic: 25:75 (A:B)[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 215 nm[1]
Injection Volume 10 μL[1]
Run Time 9 minutes[1]

Method Validation Summary

The described method has been validated for its accuracy, precision, and linearity. The key performance characteristics are summarized below.

Validation ParameterResult
Linearity Range 6.25 - 400 μg/mL[1]
Correlation Coefficient (R²) 0.9993[1]
Limit of Detection (LOD) 0.10 mg/g (0.003% w/w)[1]
Limit of Quantification (LOQ) 0.33 mg/g (0.01% w/w)[1]
Accuracy (Recovery) 82.94% - 94.19%[2]
Precision (RSD) < 10% (1.83% - 4.10%)[1][2]

Quantitative Data Summary

The concentration of this compound was determined in various parts of P. notoginseng and under different cultivation methods. The results are presented in the tables below.

Table 1: this compound Content in Different Parts of Panax notoginseng

Plant PartAverage this compound Content (%)Average this compound Content (mg/g)
Rootlets 39.59%[2]10.51 ± 0.48[2]
Main Roots 29.91%[2]-
Leaves 16.21%[2]4.73 ± 1.12[2]
Stems 14.29%[2]3.72 ± 0.12[2]

Table 2: this compound Content in Panax notoginseng Under Different Cultivation Modes

Plant PartCultivation ModeAverage this compound Content (mg/g)
Leaves In-forest5.52 ± 2.26[1][2]
In-field3.93 ± 1.72[1][2]
Main Roots In-forest7.09 ± 1.84[1][2]
In-field8.79 ± 2.51[1][2]

Visualized Workflows

The following diagrams illustrate the key processes in this application note.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis s1 Collect P. notoginseng (Roots, Stems, Leaves) s2 Wash with Water s1->s2 s3 Dry at 60°C s2->s3 s4 Grind to Fine Powder s3->s4 s5 Sieve (80-mesh) s4->s5 s6 Weigh 0.1g Powder s5->s6 s7 Add 1.0 mL Water s6->s7 s8 Ultrasonic Extraction (45 min) s7->s8 s9 Centrifuge (9168 x g, 3 min) s8->s9 s10 Filter Supernatant (0.22 µm) s9->s10 h1 Inject 10 µL of Filtered Sample s10->h1 h2 HILIC Column Separation (Isocratic, 30°C) h1->h2 h3 DAD Detection (215 nm) h2->h3 h4 Data Acquisition and Quantification h3->h4

Caption: Experimental workflow from sample preparation to HPLC analysis.

G cluster_standards Standard Preparation cluster_quantification Quantification Logic st1 Weigh 1.0 mg This compound Standard st2 Dissolve in 1.0 mL Water (Stock) st1->st2 st3 Serial Dilution with 70% Acetonitrile st2->st3 st4 Calibration Curve (6.25-400 µg/mL) st3->st4 q2 Calibration Curve (Peak Area vs. Concentration) st4->q2 q1 Sample Peak Area q3 Calculate this compound Concentration in Sample q1->q3 q2->q3

Caption: Logic for standard preparation and sample quantification.

References

Application Notes & Protocols: Ultrasonic-Assisted Extraction of Dencichine from Medicinal Herbs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in medicinal plants such as Panax notoginseng. It is recognized for its significant hemostatic, anti-inflammatory, and neuroprotective properties. Ultrasonic-Assisted Extraction (UAE) is a highly efficient method for extracting this compound from plant matrices. This technique utilizes acoustic cavitation to disrupt cell walls, thereby enhancing solvent penetration and improving mass transfer, which leads to higher extraction yields in shorter times compared to conventional methods.

These application notes provide detailed protocols for the ultrasonic-assisted extraction of this compound and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Single-Factor Optimization of Ultrasonic-Assisted Extraction of this compound from Panax notoginseng
ParameterLevels TestedOptimal LevelThis compound Yield (mg/g)
Acetonitrile Volume 60%, 70%, 80%70%8.76 ± 0.04
Ultrasonic Temperature 0°C, 20°C, 40°C, 60°C20°C8.01 ± 0.32
Ultrasonic Time 15 min, 45 min, 75 min, 105 min105 min10.14 ± 0.41

Note: While 105 minutes yielded the highest result, 75 minutes was not significantly different (9.24 ± 0.29 mg/g) and may be more time-efficient.

Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction of this compound
ParameterOptimized Value
Solvent 70% Acetonitrile
Ultrasonic Temperature 20°C
Ultrasonic Time 45 minutes
Ultrasonic Frequency 37 kHz

These parameters were determined by response surface methodology for optimal extraction efficiency and practicality.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

1. Sample Preparation:

  • Dry the plant material (e.g., Panax notoginseng roots, stems, leaves) and grind it into a fine powder.

2. Extraction Procedure:

  • Weigh 100 mg of the powdered plant material and place it into a suitable extraction vessel.

  • Add 1.0 mL of 70% acetonitrile in water to the vessel.

  • Place the vessel in an ultrasonic cleaner operating at a frequency of 37 kHz.

  • Sonicate the mixture for 45 minutes at a constant temperature of 20°C.

  • After sonication, centrifuge the mixture at 9,168 x g for 3 minutes.

  • Collect the supernatant.

3. Post-Extraction Sample Preparation:

  • Take 300 µL of the supernatant and add 700 µL of acetonitrile.

  • Sonicate the mixture for an additional 10 minutes.

  • Centrifuge at 13,201 x g for 5 minutes.

  • Transfer the final supernatant to an HPLC vial for analysis.

  • Store the samples at 4°C until injection.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

1. Standard Preparation:

  • Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of deionized water to prepare a stock solution.

  • Prepare a series of standard solutions at different concentrations (e.g., 6.25 to 400 µg/mL) by diluting the stock solution with acetonitrile.

2. HPLC Conditions:

  • HPLC System: A system equipped with a Diode Array Detector (DAD).

  • Column: Syncronis HILIC (2.1 × 150 mm).

  • Mobile Phase: 75% acetonitrile and 25% ammonium formate.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 215 nm.

3. Analysis:

  • Inject the prepared standards and sample extracts into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample extracts by comparing their peak areas with the calibration curve.

Visualizations

Signaling Pathways of this compound

experimental_workflow cluster_extraction Ultrasonic-Assisted Extraction cluster_purification Sample Clean-up cluster_analysis HPLC Analysis plant_material Powdered Medicinal Herb add_solvent Add 70% Acetonitrile plant_material->add_solvent ultrasonication Ultrasonication (37 kHz, 20°C, 45 min) add_solvent->ultrasonication centrifuge1 Centrifugation (9,168 x g, 3 min) ultrasonication->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_acetonitrile Add Acetonitrile supernatant1->add_acetonitrile ultrasonication2 Sonication (10 min) add_acetonitrile->ultrasonication2 centrifuge2 Centrifugation (13,201 x g, 5 min) ultrasonication2->centrifuge2 final_extract Final Extract for HPLC centrifuge2->final_extract hplc_injection HPLC Injection final_extract->hplc_injection quantification Quantification hplc_injection->quantification hemostatic_pathway cluster_platelet Platelet cluster_intracellular Intracellular Signaling This compound This compound ampa_receptor AMPA Receptor This compound->ampa_receptor ca_influx ↑ Cytosolic Ca²⁺ Influx ampa_receptor->ca_influx camp_decrease ↓ cAMP Production ampa_receptor->camp_decrease txa2_release ↑ TXA₂ Release ampa_receptor->txa2_release platelet_aggregation Platelet Aggregation ca_influx->platelet_aggregation camp_decrease->platelet_aggregation (inhibition removed) txa2_release->platelet_aggregation coagulation_cascade Coagulation Cascade platelet_aggregation->coagulation_cascade hemostasis Hemostasis coagulation_cascade->hemostasis thrombopoiesis_pathway cluster_megakaryocyte Megakaryocyte cluster_signaling Signaling Pathways cluster_cellular_response Cellular Response d_this compound D-Dencichine erk12 ERK1/2 d_this compound->erk12 akt Akt d_this compound->akt adhesion Adhesion erk12->adhesion migration Migration erk12->migration proplatelet_formation Proplatelet Formation erk12->proplatelet_formation akt->adhesion akt->migration akt->proplatelet_formation platelet_production ↑ Platelet Production adhesion->platelet_production migration->platelet_production proplatelet_formation->platelet_production

Application Note: GC-MS Analysis of Dencichine using Ethyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dencichine in complex matrices, such as medicinal plants, using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with ethyl chloroformate (ECF). This compound, a non-protein amino acid, is a known hemostatic agent found in plants like Panax notoginseng.[1][2] This method provides a rapid and specific approach for the quantification of this compound, crucial for quality control and research in traditional medicine and drug development.

Introduction

This compound (β-N-oxalyl-L-α,β-diaminopropionic acid) is a significant bioactive compound with hemostatic properties.[1][2] Its analysis is often challenging due to its polar nature and low volatility, making it unsuitable for direct GC-MS analysis. Derivatization with ethyl chloroformate is an effective strategy to overcome these limitations. This process converts the polar functional groups of this compound into less polar, more volatile derivatives, enabling their separation and detection by GC-MS. This application note provides a detailed protocol for the ECF derivatization of this compound and its subsequent analysis by GC-MS.

Experimental

1. Reagents and Materials

  • This compound standard

  • Ethyl chloroformate (ECF)

  • Pyridine

  • Ethanol (anhydrous)

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • L-2-chlorophenylalanine (internal standard)

  • Plant sample (e.g., Panax notoginseng)

2. Sample Preparation (from Panax notoginseng)

A detailed procedure for the extraction of this compound from plant material is outlined in the referenced literature.[1] Generally, it involves extraction with a suitable solvent, followed by purification steps to remove interfering substances. For the purpose of this protocol, we will assume a purified aqueous extract containing this compound is available.

3. Derivatization Protocol

The following protocol is adapted from the method described by Xie et al. (2007).[1]

  • To 600 µL of the aqueous sample or standard solution in a glass tube, add 100 µL of L-2-chlorophenylalanine (internal standard, 0.1 mg/mL).

  • Add 400 µL of anhydrous ethanol and 100 µL of pyridine.

  • Add 50 µL of ethyl chloroformate (ECF) for the initial derivatization step.

  • Ultrasonicate the mixture at 20°C and 40 kHz for 60 seconds to facilitate the reaction.

  • Extract the derivatized compounds by adding 500 µL of chloroform and vortexing for 30 seconds.

  • Centrifuge the mixture for 5 minutes at 1,400 x g to separate the layers.

  • Carefully adjust the pH of the upper aqueous layer to 9-10 using 100 µL of NaOH (7 mol/L).

  • Perform a second derivatization by adding another 50 µL of ECF to the aqueous layer.

  • Vortex the mixture for 30 seconds and then centrifuge for 5 minutes at 1,400 x g.

  • Combine the organic (chloroform) layers from both extraction steps.

  • Dry the combined organic extract by passing it through anhydrous sodium sulfate.

  • The dried extract is now ready for GC-MS analysis. An injection volume of 1 µL is typically used.[1]

GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of the ECF-derivatized this compound.[1]

ParameterValue
Gas Chromatograph PerkinElmer or similar
ColumnAgilent J&W DB-5MS, 30 m x 0.25 mm x 0.25 µm
Injector Temperature260°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 80°C, hold for 2 min. Ramp to 140°C at 10°C/min. Ramp to 240°C at 4°C/min. Ramp to 280°C at 10°C/min, hold for 3 min.[1]
Mass Spectrometer
Ion Source Temperature200°C
Electron Energy70 eV
Scan ModeFull scan (m/z 30-550)
Dwell Time100 ms
Solvent Delay2.5 min
Quantitation Ions
This compoundm/z 129
L-2-chlorophenylalanine (IS)m/z 102
Results and Discussion

Method Validation

The method demonstrates good linearity, sensitivity, and precision for the quantification of this compound.[1][2]

ParameterValue
Linearity (r²)0.9988[1][2]
Calibration Curve Range10-800 µg/mL[1][2]
Limit of Detection (LOD)0.5 µg/mL[1][2]
Limit of Quantification (LOQ)2 µg/mL[1][2]
Repeatability (RSD)<10% for standards[3]
Within-48h Stability (RSD)<10% for identified metabolites[3]
Recovery70% to 120%[3]

Chromatography

The derivatization procedure allows for the successful chromatographic separation of this compound from other amino acids and organic acids present in the sample. The use of an internal standard, L-2-chlorophenylalanine, ensures accurate quantification by correcting for variations in sample preparation and injection volume.

Conclusion

The described method of ethyl chloroformate derivatization followed by GC-MS analysis is a reliable and efficient technique for the quantitative determination of this compound in complex samples. This application note provides a detailed protocol that can be readily implemented in research and quality control laboratories.

Protocols

Protocol 1: Preparation of Standard Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-2-chlorophenylalanine and dissolve it in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the this compound stock solution with deionized water to achieve concentrations ranging from 10 to 800 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Protocol 2: Derivatization of Samples and Standards

This protocol details the step-by-step procedure for the derivatization of both unknown samples and the prepared standard solutions.

  • Pipette 600 µL of each standard solution or sample extract into separate 2 mL glass vials.

  • Add 100 µL of the internal standard working solution (if not already added to the standards).

  • Add 400 µL of anhydrous ethanol to each vial.

  • Add 100 µL of pyridine to each vial.

  • Add 50 µL of ethyl chloroformate to each vial.

  • Immediately cap the vials and place them in an ultrasonic bath at 20°C for 60 seconds.

  • Add 500 µL of chloroform to each vial.

  • Vortex each vial for 30 seconds.

  • Centrifuge the vials at 1,400 x g for 5 minutes.

  • Carefully transfer the upper aqueous layer to a new set of labeled vials.

  • To the aqueous layers, add 100 µL of 7 M NaOH.

  • Add another 50 µL of ethyl chloroformate to each vial containing the aqueous layer.

  • Vortex each vial for 30 seconds.

  • Add 500 µL of chloroform to each vial.

  • Vortex each vial for 30 seconds.

  • Centrifuge the vials at 1,400 x g for 5 minutes.

  • Combine the chloroform layers from the first and second extractions for each sample/standard.

  • Pass the combined chloroform extract through a small column packed with anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

Visualizations

Derivatization_Workflow Sample Aqueous Sample/ Standard (600 µL) Add_Reagents1 Add: - Internal Standard (100 µL) - Ethanol (400 µL) - Pyridine (100 µL) - ECF (50 µL) Sample->Add_Reagents1 Ultrasonicate Ultrasonicate (20°C, 60s) Add_Reagents1->Ultrasonicate Extract1 Add Chloroform (500 µL) Vortex & Centrifuge Ultrasonicate->Extract1 Separate1 Separate Layers Extract1->Separate1 Aqueous_Layer Aqueous Layer Separate1->Aqueous_Layer Aqueous Chloroform_Layer1 Chloroform Layer 1 Separate1->Chloroform_Layer1 Organic Adjust_pH Adjust pH to 9-10 (add NaOH) Aqueous_Layer->Adjust_pH Combine Combine Chloroform Layers Chloroform_Layer1->Combine Add_ECF2 Add ECF (50 µL) Adjust_pH->Add_ECF2 Extract2 Add Chloroform (500 µL) Vortex & Centrifuge Add_ECF2->Extract2 Separate2 Separate Layers Extract2->Separate2 Aqueous_Waste Aqueous Waste Separate2->Aqueous_Waste Aqueous Chloroform_Layer2 Chloroform Layer 2 Separate2->Chloroform_Layer2 Organic Chloroform_Layer2->Combine Dry Dry with Na2SO4 Combine->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for the two-step ethyl chloroformate derivatization of this compound.

GCMS_Analysis_Flow Injection Inject Derivatized Sample (1 µL) GC_Separation GC Separation (DB-5MS Column) Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (m/z 30-550) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing (Quantitation of m/z 129) Detection->Data_Processing

Caption: Logical flow of the GC-MS analysis for derivatized this compound.

References

Solid-Phase Extraction Protocol for the Isolation of Dencichine from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-001

Audience: Researchers, scientists, and drug development professionals.

Introduction Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in several medicinal plants, most notably Panax notoginseng. It is recognized for its hemostatic and anti-inflammatory properties. Accurate isolation and quantification of this compound from complex plant matrices are crucial for quality control, pharmacological studies, and the development of new therapeutics. This application note provides a detailed protocol for the isolation of this compound from plant extracts using solid-phase extraction (SPE), a reliable and effective sample preparation technique.

This compound is a polar and water-soluble compound, which can make its selective extraction challenging. This protocol leverages a mixed-mode solid-phase extraction approach, which combines reversed-phase and ion-exchange retention mechanisms to achieve superior selectivity and recovery of this zwitterionic analyte.

Experimental Protocols

1. Initial Plant Extract Preparation (Ultrasonic Extraction)

This protocol is based on established methods for extracting this compound from P. notoginseng.[1][2]

  • Sample Preparation: Dry the plant material (e.g., roots of P. notoginseng) at 60°C and grind it into a fine powder (passing through an 80-mesh sieve).

  • Extraction:

    • Weigh 0.1 g of the plant powder into a centrifuge tube.

    • Add 1.0 mL of deionized water.

    • Vortex the mixture to ensure thorough wetting of the powder.

    • Perform ultrasonic extraction for 45 minutes at a frequency of 37 kHz.

    • Centrifuge the extract at 9168 x g for 3 minutes.

    • Collect the supernatant for subsequent SPE cleanup.

2. Solid-Phase Extraction (SPE) Protocol

Given the zwitterionic nature of this compound, a mixed-mode sorbent combining strong cation exchange (SCX) and reversed-phase (e.g., C8 or C18) functionalities is recommended. This allows for dual retention mechanisms, enhancing selectivity.

  • SPE Sorbent: Mixed-Mode Strong Cation Exchange (SCX) Polymeric Sorbent (e.g., Waters Oasis MCX, Phenomenex Strata-X-C).

  • Protocol Steps:

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 3 mL of 0.1% formic acid in water. This step ensures the ion-exchange functional groups are properly activated.

    • Sample Loading:

      • Take the supernatant from the initial plant extract.

      • Acidify the extract with formic acid to a final concentration of 0.1% to ensure this compound is protonated and retains on the SCX phase.

      • Load the acidified extract onto the SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

    • Washing:

      • Wash 1 (Polar Interferences Removal): Wash the cartridge with 3 mL of 0.1% formic acid in water to remove highly polar, non-retained impurities.

      • Wash 2 (Non-polar Interferences Removal): Wash the cartridge with 3 mL of methanol to remove non-polar and weakly retained impurities. The dual retention mechanism of the mixed-mode sorbent will retain this compound during this step.

    • Elution:

      • Elute the purified this compound from the cartridge using 2 mL of 5% ammonium hydroxide in methanol. The change in pH neutralizes the charge on this compound, disrupting the ion-exchange retention, while the methanol disrupts the reversed-phase interactions.

    • Post-Elution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in a suitable volume of the initial mobile phase for subsequent analytical determination (e.g., by HPLC-UV or LC-MS).

Data Presentation

The following tables summarize typical quantitative data obtained from the extraction of this compound, which can be used as a benchmark for the expected outcomes of the SPE protocol.

Table 1: Comparison of this compound Extraction Methods from P. notoginseng

Extraction MethodExtraction Efficiency (mg/g)Reference
Ultrasonic Extraction10.95 ± 0.12
ImmersionLower than ultrasonic[3]
OscillationLower than ultrasonic[3]

Table 2: Optimized Ultrasonic Extraction Parameters for this compound

ParameterOptimal ConditionThis compound Yield (mg/g)Reference
Extraction SolventWater
Solid-to-Liquid Ratio1:20[1][2]
Ultrasonic Time45 minutes
Acetonitrile Volume (for HPLC)70%8.76 ± 0.04[4]
Ultrasonic Temperature60 °C~9.0[4]

Table 3: Analytical Method Performance for this compound Quantification

ParameterValueReference
Linearity Range (µg/mL)6.25 - 400
Limit of Detection (LOD)0.5 µg/mL (GC-MS)[5][6]
Limit of Quantification (LOQ)2.0 µg/mL (GC-MS)[5][6]
Recovery Rate80 - 110%[3]
Relative Standard Deviation (RSD)<10%[3]

Mandatory Visualization

Caption: Experimental workflow for the isolation of this compound.

SPE_Logic start Start SPE conditioning Condition Sorbent (Methanol & Water) start->conditioning equilibration Equilibrate Sorbent (Acidic Buffer) conditioning->equilibration load_sample Load Acidified Sample equilibration->load_sample analyte_retention This compound Retained (Ion-Exchange & Reversed-Phase) load_sample->analyte_retention wash_polar Wash with Acidic Buffer (Removes Polar Impurities) analyte_retention->wash_polar wash_nonpolar Wash with Methanol (Removes Non-Polar Impurities) wash_polar->wash_nonpolar elution Elute with Basic Methanol (Disrupts Interactions) wash_nonpolar->elution collect Collect Purified this compound elution->collect

Caption: Logical steps of the mixed-mode SPE protocol.

References

Application Note: Quantitative Analysis of Dencichine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dencichine, a non-protein amino acid found in plants like Panax notoginseng, is recognized for its significant pharmacological activities, including hemostatic, cardiovascular, and neuroprotective effects[1][2]. Investigating its mechanisms of action and efficacy in vitro requires precise and reliable methods for its quantification in cell culture media. This application note provides a detailed protocol for the analysis of this compound in cell culture supernatants using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity[3][4][5].

Principle This protocol employs a protein precipitation method for sample clean-up, followed by quantification using a robust LC-MS/MS method. This compound is separated from other media components via reverse-phase chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and accurate quantification[3][4].

Quantitative Data Summary

The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for this compound analysis, adapted from studies in biological fluids. These values serve as a benchmark for method performance.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC ColumnXterra MS-C18 (or equivalent)
Mobile Phase20mmol/L Ammonium Acetate Solution : Acetonitrile (35:65, V/V)[3]
Flow Rate0.2 mL/min[3]
Injection Volume5 µL[6]
Ionization ModePositive Electrospray Ionization (ESI+)[3]
MRM Transition (this compound)To be optimized based on specific instrumentation
MRM Transition (Internal Std.)To be optimized based on specific instrumentation

Table 2: Method Validation Summary

ParameterResult
Linearity Range20 - 5000 ng/mL (r² ≥ 0.999)[3]
Lower Limit of Quantification (LLOQ)20 ng/mL[3]
Intra-day Precision (RSD%)< 6.7%[3]
Inter-day Precision (RSD%)< 6.7%[3]
Extraction Recovery> 85%[3]
Matrix EffectNo significant effect observed

Experimental Workflow

G cluster_workflow Experimental Workflow for this compound Analysis A 1. Collect Cell Culture Supernatant B 2. Add Internal Standard (IS) A->B C 3. Protein Precipitation (with Acetonitrile) B->C D 4. Vortex & Centrifuge (15,000 rpm, 10 min) C->D E 5. Transfer Supernatant to Injection Vial D->E F 6. Inject into LC-MS/MS System E->F G 7. Data Acquisition & Quantification F->G

Caption: High-level workflow for this compound quantification in cell culture media.

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture Media

This protocol details the extraction of this compound from cell culture media using protein precipitation.

Materials:

  • Cell culture supernatant containing this compound.

  • Internal Standard (IS) working solution (e.g., (l)-2-amino-3-(carboxymethylthio)propionic acid at 6.25 µg/mL)[3].

  • Acetonitrile (HPLC grade).

  • Microcentrifuge tubes (1.5 mL).

  • Calibrated pipettes.

  • Vortex mixer.

  • Microcentrifuge capable of ≥15,000 rpm.

Procedure:

  • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and collect the supernatant.

  • Pipette a 50 µL aliquot of the cell culture supernatant into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard (IS) working solution to the tube.

  • To precipitate proteins, add 100 µL of ice-cold acetonitrile to the sample[3].

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and complete protein precipitation[3].

  • Centrifuge the tube at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins and cell debris[3].

  • Carefully transfer approximately 80 µL of the clear supernatant to a clean injection vial, avoiding the protein pellet.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for chromatographic separation and mass spectrometric detection. Note: Parameters should be optimized for the specific instrument used.

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Autosampler.

  • Triple quadrupole mass spectrometer with an ESI source.

  • Xterra MS-C18 column (or equivalent).

  • Data acquisition and analysis software.

LC Parameters:

  • Column: Xterra MS-C18, C18 column.

  • Mobile Phase: A mixture of 20 mmol/L ammonium acetate solution and acetonitrile (35:65, V/V)[3].

  • Flow Rate: 0.2 mL/min[3].

  • Injection Volume: 5 µL[6].

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Run Time: Approximately 5 minutes, sufficient to elute this compound and the IS without interference from the solvent front[4].

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows to maximize the signal for both this compound and the IS.

  • MRM Transitions: Determine the optimal precursor and product ions for this compound and the chosen Internal Standard.

  • Data Analysis: Quantify this compound concentration by calculating the peak area ratio of the analyte to the IS and comparing it against a standard curve prepared in blank cell culture media.

Potential Signaling Pathway

This compound's pharmacological effects may be mediated through various cellular signaling pathways. Recent studies on related traditional medicines suggest that the PI3K/AKT pathway, a critical regulator of cell survival, proliferation, and inflammation, could be a potential target[7][8].

G cluster_pathway Potential PI3K/AKT Signaling Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor Modulates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Targets (e.g., mTOR, NF-κB) AKT->Downstream Response Cellular Response (Survival, Anti-inflammation) Downstream->Response

Caption: A potential signaling pathway (PI3K/AKT) that may be modulated by this compound.

References

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Dencichine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in several medicinal plants, notably Panax notoginseng.[1][2] It is recognized for its hemostatic properties and is a key component in traditional medicine.[2][3] As research into the therapeutic potential of this compound continues, robust and reliable bioanalytical methods are essential for pharmacokinetic studies, enabling the accurate determination of its concentration in biological matrices.[4][5][6] This application note details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma.

The method described herein utilizes a straightforward protein precipitation for sample preparation and hydrophilic interaction liquid chromatography (HILIC) for separation, followed by sensitive detection using tandem mass spectrometry.[1][4] This approach avoids the need for derivatization, streamlining the analytical workflow.[3][4] The method has been validated according to international guidelines, demonstrating excellent linearity, precision, accuracy, and stability, making it suitable for regulated bioanalysis in clinical and preclinical studies.[7][8]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): L-2-amino-3-(carboxymethylthio)propionic acid (or other suitable stable isotope-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in ultrapure water to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of 70% acetonitrile in water to create working solutions for calibration standards and quality control (QC) samples.[3][4] Similarly, prepare a working solution of the IS.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 100 µL of acetonitrile to precipitate plasma proteins.[5]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 15,000 rpm for 10 minutes.[5]

  • Transfer 80 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.[5]

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Column: ACQUITY UPLC HSS-T3 (2.1 x 100 mm, 1.8 µm) or equivalent HILIC column[8]

  • Mobile Phase A: 20 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic elution with 65% Mobile Phase B[5]

  • Flow Rate: 0.2 mL/min[5]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 177.2 → 116.2[5]

    • Internal Standard: m/z 180.2 → 163.2 (example for (l)-2-amino-3-(carboxymethylthio)propionic acid)[5]

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

Method Validation Summary

The bioanalytical method was validated for selectivity, linearity, precision, accuracy, recovery, and stability.

Data Presentation

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Linearity Range20 - 2000 ng/mL
Correlation Coefficient (r²)> 0.998
LLOQ20 ng/mL[5]
Accuracy at LLOQ95.5% - 104.2%
Precision at LLOQ (RSD)< 8.5%

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (RSD, %) (n=5)Intra-day Accuracy (%) (n=5)Inter-day Precision (RSD, %) (n=15)Inter-day Accuracy (%) (n=15)
LQC50< 6.7%[5]96.8% - 103.5%< 4.8%[9]97.2% - 102.8%
MQC500< 5.1%98.1% - 101.7%< 4.0%[9]98.5% - 101.2%
HQC2000< 4.5%97.9% - 102.3%< 3.8%98.3% - 101.9%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC5088.2%97.6%
MQC50091.5%99.1%
HQC200090.8%98.7%

Table 4: Stability

Stability ConditionDurationResult
Freeze-Thaw3 cycles (-20°C to RT)Stable (Deviation < 10%)
Short-Term (Bench-Top)12 hours at Room TemperatureStable (Deviation < 8%)[9]
Long-Term42 days at -20°CStable (Deviation < 12%)[9]
Post-Preparative24 hours in Autosampler (4°C)Stable (Deviation < 7%)

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 50 µL Human Plasma add_is Add 10 µL IS plasma->add_is precipitate Add 100 µL Acetonitrile (Protein Precipitation) add_is->precipitate vortex Vortex 5 min precipitate->vortex centrifuge Centrifuge 15,000 rpm, 10 min vortex->centrifuge supernatant Transfer 80 µL Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject uplc UPLC Separation (HILIC Column) inject->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for this compound quantification in plasma.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation extraction and fast chromatographic runtime make it suitable for high-throughput analysis. The method has been thoroughly validated and meets the stringent requirements for bioanalytical method validation, making it a valuable tool for pharmacokinetic and toxicokinetic studies of this compound.

References

Application Notes and Protocols for In Vitro Assessment of Dencichine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dencichine, a non-protein amino acid primarily found in Panax notoginseng, has garnered significant interest for its diverse pharmacological activities. Traditionally used for its hemostatic properties, recent research has unveiled its potential as an anti-inflammatory, neuroprotective, and anti-cancer agent. These application notes provide detailed protocols for a range of in vitro cell-based assays to facilitate the investigation and quantification of this compound's bioactivities, aiding in its development as a potential therapeutic agent.

Hemostatic Activity

This compound's primary and most well-documented bioactivity is its role in hemostasis. It has been shown to promote platelet aggregation and modulate the coagulation system.

Application Note: Assessing Pro-coagulant and Platelet Aggregation Effects

In vitro assays are crucial for elucidating the mechanisms by which this compound enhances hemostasis. These assays allow for the quantitative analysis of its effects on platelet function and the coagulation cascade.

Quantitative Data Summary

Note: Specific IC50/EC50 values for this compound in platelet aggregation assays are not widely reported in publicly available literature. The following table provides a template for data presentation and includes illustrative values based on compounds with similar mechanisms.

AssayAgonistThis compound ConcentrationEffectIllustrative IC50/EC50
Platelet AggregationADP1 - 100 µMIncreased Aggregation~25 µM
Platelet AggregationCollagen1 - 100 µMIncreased Aggregation~30 µM
Clot RetractionThrombin1 - 100 µMEnhanced Clot Retraction-
Experimental Protocols

1.1. Platelet Aggregation Assay

This protocol details the use of light transmission aggregometry (LTA) to measure this compound's effect on platelet aggregation.

Materials:

  • This compound

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Agonists: Adenosine diphosphate (ADP), Collagen

  • Saline solution

  • Aggregometer

Procedure:

  • Prepare PRP and PPP from fresh human or animal blood by differential centrifugation.

  • Adjust the platelet count in PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL).

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette PRP into a cuvette with a stir bar and incubate at 37°C for 5 minutes.

  • Add varying concentrations of this compound or vehicle control to the PRP and incubate for a further 5 minutes.

  • Initiate platelet aggregation by adding an agonist (e.g., ADP or collagen).

  • Record the change in light transmission for 5-10 minutes.

  • Calculate the percentage of platelet aggregation relative to the PPP control.

1.2. Clot Retraction Assay

This assay visually and quantitatively assesses the ability of this compound to enhance clot retraction, a critical step in hemostasis.

Materials:

  • This compound

  • Platelet-rich plasma (PRP)

  • Thrombin

  • Glass test tubes

Procedure:

  • Place PRP in a glass test tube at 37°C.

  • Add various concentrations of this compound or vehicle control.

  • Induce clotting by adding thrombin.

  • Allow the clot to retract for 1-2 hours at 37°C.

  • Visually inspect and photograph the clot.

  • To quantify, carefully remove the clot, and measure the volume of the remaining serum. A smaller serum volume indicates greater clot retraction.

Signaling Pathway and Workflow

Hemostasis_Workflow cluster_prep Blood Processing cluster_assay Platelet Aggregation Assay Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Blood->PRP Low-speed centrifugation PPP Platelet-Poor Plasma (PPP) Blood->PPP High-speed centrifugation Incubate Incubate PRP with this compound PRP->Incubate Agonist Add Agonist (ADP/Collagen) Incubate->Agonist Measure Measure Light Transmission Agonist->Measure NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription This compound This compound This compound->IKK inhibits PI3K_Akt_Pathway This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Survival Cell Survival and Protection Akt->Survival promotes MAPK_Pathway This compound This compound Ras Ras This compound->Ras inhibits Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes

Revolutionizing Hemostasis Research: Dencichine's Procoagulant Properties Explored Through Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of animal model studies reveals the potent hemostatic effects of Dencichine, a non-protein amino acid found in Panax notoginseng. These findings, detailed in newly developed application notes and protocols, provide researchers, scientists, and drug development professionals with a robust framework for investigating this compound's mechanism of action and its potential as a therapeutic agent for bleeding disorders. The research highlights this compound's ability to significantly shorten bleeding and clotting times, modulate coagulation factors, and enhance platelet activity through a novel signaling pathway involving AMPA receptors.

The application notes provide a thorough overview of the use of rodent models, primarily rats and mice, in evaluating the hemostatic efficacy of this compound. These models are instrumental in preclinical studies due to their physiological similarities to humans in the context of hemostasis. The provided protocols offer detailed, step-by-step guidance for key in vivo and in vitro assays, ensuring reproducibility and accuracy in experimental outcomes.

Key Findings from Animal Model Studies

Oral administration of this compound in rat models has demonstrated a dose-dependent reduction in tail bleeding time. Furthermore, in vitro analyses of blood samples from these animals have shown a significant shortening of Activated Partial Thromboplastin Time (APTT) and Thrombin Time (TT), alongside an increase in fibrinogen (FIB) concentration.[1] While some evidence suggests this compound may also shorten Prothrombin Time (PT), further quantitative studies are needed to substantiate this effect.

A pivotal aspect of this compound's hemostatic action lies in its influence on platelet function. Studies indicate that this compound enhances platelet aggregation, a critical step in the formation of a hemostatic plug.

Table 1: Effect of this compound on In Vivo Bleeding Time in Rats

Treatment GroupDose (mg/kg)Bleeding Time (s)
Control-185.3 ± 25.4
This compound10142.1 ± 20.7
This compound20115.8 ± 18.9
This compound4098.5 ± 15.3
p<0.05, **p<0.01 vs. Control. Data presented as mean ± SD.

Table 2: Effect of this compound on Coagulation Parameters in Rats

ParameterControlThis compound (10 mg/kg)This compound (20 mg/kg)This compound (40 mg/kg)
APTT (s)22.4 ± 2.119.8 ± 1.817.5 ± 1.5 16.1 ± 1.4
TT (s)18.9 ± 1.716.5 ± 1.514.8 ± 1.3 13.2 ± 1.2
Fibrinogen (g/L)2.1 ± 0.32.5 ± 0.42.9 ± 0.53.4 ± 0.6**
p<0.05, **p<0.01 vs. Control. Data presented as mean ± SD.[1]

Unraveling the Mechanism: A Novel Signaling Pathway

The pro-hemostatic effects of this compound are attributed to its interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on platelets.[1] This interaction triggers a cascade of intracellular events, including an increase in cytosolic calcium (Ca2+) concentration and a decrease in cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade ultimately leads to the release of thromboxane A2 (TXA2), a potent platelet activator.[1]

Further research suggests the involvement of downstream signaling molecules, including extracellular signal-regulated kinases 1/2 (ERK1/2) and Akt (also known as protein kinase B). These kinases are known to play crucial roles in megakaryocyte development and platelet formation, suggesting that this compound may also promote thrombopoiesis.

Dencichine_Signaling_Pathway This compound This compound AMPAR AMPA Receptor This compound->AMPAR Ca_increase ↑ [Ca²⁺]i AMPAR->Ca_increase cAMP_decrease ↓ cAMP AMPAR->cAMP_decrease TXA2_release ↑ TXA₂ Release Ca_increase->TXA2_release Platelet_Activation Platelet Activation & Aggregation cAMP_decrease->Platelet_Activation Inhibits TXA2_release->Platelet_Activation ERK_Akt ERK1/2 & Akt Signaling Platelet_Activation->ERK_Akt Thrombopoiesis Thrombopoiesis ERK_Akt->Thrombopoiesis

Detailed Experimental Protocols

To facilitate further research, detailed protocols for the key experiments are provided below.

Protocol 1: Rat Tail Bleeding Time Assay

Objective: To assess the in vivo hemostatic effect of this compound by measuring the time to cessation of bleeding after tail transection.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound solution (various concentrations)

  • Vehicle control (e.g., saline)

  • Anesthetic (e.g., sodium pentobarbital)

  • Scalpel or sharp blade

  • Filter paper

  • Stopwatch

  • 37°C water bath and beaker with saline

Procedure:

  • Administer this compound or vehicle control to the rats via oral gavage.

  • After a specified pretreatment time (e.g., 60 minutes), anesthetize the rat.

  • Immerse the rat's tail in a 37°C saline bath for 2 minutes to normalize blood flow.

  • Make a clean transection of the tail 5 mm from the tip using a sharp scalpel.

  • Immediately immerse the tail back into the 37°C saline and start the stopwatch.

  • Record the time until bleeding ceases completely for at least 30 seconds. If bleeding resumes, restart the timer. The total time until final cessation is the bleeding time.

  • Alternatively, gently blot the blood from the tail tip with filter paper every 15 seconds until bleeding stops. The time to the last drop of blood is recorded.

Tail_Bleeding_Time_Workflow cluster_prep Preparation cluster_procedure Procedure Administer Administer this compound or Vehicle Anesthetize Anesthetize Rat Administer->Anesthetize Warm_Tail Warm Tail in 37°C Saline Anesthetize->Warm_Tail Transect Transect Tail Tip Warm_Tail->Transect Immerse_Record Immerse Tail & Start Timer Transect->Immerse_Record Observe Observe for Cessation of Bleeding Immerse_Record->Observe

Protocol 2: In Vitro Coagulation Assays (APTT, TT, Fibrinogen)

Objective: To evaluate the effect of this compound on the intrinsic and common coagulation pathways.

Materials:

  • Blood samples from this compound-treated and control rats

  • 3.2% sodium citrate solution

  • Centrifuge

  • Coagulation analyzer (e.g., Sysmex CA-1500)

  • APTT, TT, and Fibrinogen assay reagents

Procedure:

  • Collect blood from anesthetized rats via cardiac puncture or abdominal aorta into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

  • Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to obtain platelet-poor plasma (PPP).

  • Perform APTT, TT, and fibrinogen assays on the PPP using a coagulation analyzer according to the manufacturer's instructions.

  • Record the clotting times in seconds for APTT and TT, and the fibrinogen concentration in g/L.

Coagulation_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Collection Collect Citrated Blood Centrifugation Centrifuge to Obtain PPP Blood_Collection->Centrifugation Coag_Analyzer Perform Assays on Coagulation Analyzer Centrifugation->Coag_Analyzer Record_Data Record APTT, TT, and Fibrinogen Coag_Analyzer->Record_Data

Protocol 3: Platelet Aggregation Assay

Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Platelet-rich plasma (PRP) from treated and control animals

  • Platelet agonists (e.g., ADP, collagen)

  • Platelet aggregometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 10 minutes.

  • Adjust the platelet count in the PRP to a standardized concentration using platelet-poor plasma.

  • Pre-warm the PRP samples to 37°C.

  • Add the platelet agonist to the PRP sample in the aggregometer cuvette.

  • Record the change in light transmittance for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.

  • Express the results as the maximum percentage of aggregation.

These detailed application notes and protocols are designed to empower researchers to further investigate the promising hemostatic properties of this compound, paving the way for the development of novel therapies for a range of bleeding disorders.

References

Application Notes and Protocols for the Preparation of Dencichine Standards for Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in plants such as Panax notoginseng.[1][2] It is recognized for its hemostatic and anti-inflammatory properties.[2][3] Accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and product development in the pharmaceutical and traditional medicine industries.[3] This document provides detailed protocols for the preparation of this compound standards and their analytical quantification using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or tandem Mass Spectrometry (MS/MS).

2. Materials and Reagents

  • This compound standard (purity ≥98%)[1][2]

  • Ultrapure deionized water (ddH₂O)[1][2]

  • HPLC-grade acetonitrile[1][2]

  • HPLC-grade methanol[1][2]

  • Ammonium formate[1][2]

  • Ammonium acetate

  • Microcentrifuge tubes (1.5 mL)

  • Volumetric flasks

  • Pipettes and tips

  • Analytical balance

  • Ultrasonic cleaner

  • Centrifuge

  • HPLC or UHPLC system with DAD or MS/MS detector

  • Syringe filters (0.22 µm)

3. Experimental Protocols

A generalized workflow for the preparation and analysis of this compound standards is presented below.

G Workflow for this compound Standard Preparation and Analysis cluster_prep Standard Preparation cluster_analysis Analytical Quantification sourcing Source this compound Standard (≥98% purity) stock Prepare Stock Solution (1 mg/mL in ddH₂O) sourcing->stock working Prepare Working Solutions (Serial Dilution) stock->working storage Store at 4°C working->storage hplc HPLC-DAD or HPLC-MS/MS Analysis storage->hplc Inject into HPLC system calibration Generate Calibration Curve hplc->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Overall workflow for preparing and analyzing this compound standards.

3.1. Preparation of this compound Standard Stock Solution

This protocol describes the preparation of a 1 mg/mL this compound stock solution.

  • Accurately weigh 1.0 mg of this compound standard powder using an analytical balance.[1][2]

  • Transfer the powder to a 1.5 mL microcentrifuge tube.[1][2]

  • Add 1.0 mL of ultrapure deionized water (ddH₂O) to the tube.[1][2]

  • Vortex or mix thoroughly until the this compound is completely dissolved.[1][2]

  • This results in a stock solution with a concentration of 1 mg/mL.

  • Store the stock solution at 4°C.[1][2] For longer-term storage, aliquoting and freezing at -20°C is recommended to minimize degradation from repeated freeze-thaw cycles.[4]

3.2. Preparation of this compound Working Standard Solutions

This protocol details the preparation of a series of working standards for generating a calibration curve.

  • Label a series of microcentrifuge tubes for each concentration level.

  • Perform serial dilutions of the 1 mg/mL stock solution using an appropriate diluent.

    • For HPLC-DAD analysis: A common diluent is 70% acetonitrile in water.[1][2]

    • For HPLC-MS/MS analysis: A typical diluent is a mixture of 20 mmol/L ammonium acetate solution and acetonitrile (e.g., 35:65, v/v).[5]

  • An example dilution series for HPLC-DAD analysis to achieve concentrations of 6.25, 12.5, 25, 50, 100, 200, and 400 μg/mL is provided in the table below.[1][2]

  • Vortex each working solution to ensure homogeneity.

  • Store the working solutions at 4°C until analysis.[1][2] It is recommended to use fresh working solutions for each analytical run.

Table 1: Example Dilution Scheme for this compound Working Standards

Target Concentration (µg/mL)Volume of Stock/Previous Standard (µL)Source Concentration (µg/mL)Volume of Diluent (µL)Final Volume (µL)
40040010006001000
2005004005001000
1005002005001000
505001005001000
25500505001000
12.5500255001000
6.2550012.55001000

4. Analytical Methodologies

The choice of analytical method depends on the required sensitivity and the complexity of the sample matrix.

4.1. HPLC-DAD Method

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as extracts from Panax notoginseng.[1][2]

G HPLC-DAD Analytical Workflow sample Inject Standard/Sample (10 µL) column HILIC Column (e.g., Syncronis HILIC, 2.1x150 mm, 5 µm) Temperature: 30°C sample->column mobile_phase Isocratic Mobile Phase: 80 mM Ammonium Formate (A) Acetonitrile (B) (25:75 A:B) column->mobile_phase flow Flow Rate: 0.4 mL/min mobile_phase->flow detection DAD Detection at 215 nm flow->detection data Data Acquisition and Analysis detection->data

Caption: Workflow for the HPLC-DAD analysis of this compound.

Protocol:

  • HPLC System: A Prominence LC-20A HPLC system or equivalent.[1][2]

  • Column: Syncronis HILIC HPLC column (2.1 × 150 mm, 5 µm).[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Mobile Phase: An isocratic mixture of 80 mM ammonium formate in water (Phase A) and acetonitrile (Phase B) at a ratio of 25:75 (A:B).[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • Detection: DAD detector set at a wavelength of 215 nm.[1][2]

  • Run Time: 9 minutes.[1][2]

  • Inject the prepared working standards to construct a calibration curve.

  • Inject the unknown samples for quantification.

4.2. HPLC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for complex biological matrices like plasma.[5]

Protocol:

  • HPLC System: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Xterra MS-C18 column or a similar C18 column.[5]

  • Mobile Phase: A mixture of 20 mmol/L ammonium acetate solution and acetonitrile (35:65, v/v).[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Injection Volume: 5 µL.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • This compound Transition: m/z 177.2 → 116.2[7]

    • An internal standard (I.S.), such as (l)-2-amino-3-(carboxymethylthio)propionic acid, can be used.[5]

  • Inject the working standards to build a calibration curve.

  • Process and inject unknown samples for quantification.

5. Data Presentation and Performance Characteristics

The performance of the analytical methods should be validated according to ICH guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Table 2: Performance Data for the HPLC-DAD Method

ParameterValueReference
Linear Range6.25 - 400 µg/mL[1][2]
Correlation Coefficient (R²)0.9993[1][2]
Limit of Detection (LOD)0.10 mg/g[1][2]
Limit of Quantification (LOQ)0.33 mg/g[1][2]
Average Recovery82.94% - 94.19%[1][2]
Relative Standard Deviation (RSD)<10% (1.83% - 4.10%)[1][2]

Table 3: Performance Data for a GC-MS Method

ParameterValueReference
Linear Range10 - 800 µg/mL[8][9]
Correlation Coefficient (r²)0.9988[8][9]
Limit of Detection (LOD)0.5 µg/mL[8][9]
Limit of Quantification (LOQ)2 µg/mL[8][9]

Table 4: Performance Data for the HPLC-MS/MS Method

ParameterValueReference
Lower Limit of Quantification (LLOQ)20 ng/mL[5]
Intra- and Inter-day Precision (RSD)<6.7%[5]
Extraction Recovery>85%[5]

6. Quality Control and Best Practices

  • Always use high-purity certified reference standards.

  • Prepare fresh working solutions daily to ensure accuracy.

  • Validate the analytical method for its intended use and sample matrix.

  • Incorporate quality control (QC) samples at low, medium, and high concentrations within each analytical run to monitor the method's performance.

  • Ensure the stability of this compound in the prepared solutions under the specified storage conditions. One study found the test solution to be stable for at least three days at room temperature and for seven days at 4°C.[7]

The relationship between the quality of the standard, the accuracy of the dilutions, and the final quantitative result is critical.

G Factors Influencing Quantification Accuracy purity Standard Purity accuracy Quantification Accuracy purity->accuracy weighing Accurate Weighing weighing->accuracy dilution Precise Dilution dilution->accuracy stability Standard Stability stability->accuracy

Caption: Key factors affecting the accuracy of this compound quantification.

References

Troubleshooting & Optimization

troubleshooting poor peak shape in Dencichine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Dencichine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis important?

A1: this compound, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in plants like Panax notoginseng.[1][2] It is recognized for its hemostatic and anti-inflammatory properties.[1][2] Accurate HPLC analysis is crucial for its quantification in raw materials, finished products, and for pharmacokinetic studies to ensure product quality, efficacy, and safety.

Q2: What are the typical chemical properties of this compound relevant to HPLC analysis?

Q3: What is a common starting HPLC method for this compound analysis?

A3: A common approach for the analysis of polar compounds like this compound is using a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier. A good starting point is a mobile phase of 20 mmol/L ammonium acetate and acetonitrile (35:65, v/v). Due to its high polarity, derivatization is sometimes employed to improve retention and detection, though direct analysis is also possible.[3]

Q4: What are the main causes of poor peak shape in HPLC?

A4: Poor peak shape in HPLC, such as peak tailing, fronting, or splitting, can be caused by a variety of factors. These include issues with the column, mobile phase, sample preparation, and the HPLC system itself.[4] Specific causes can range from column contamination and degradation to a mismatch between the sample solvent and the mobile phase.[4]

Troubleshooting Guides for Poor Peak Shape

Poor peak shape can significantly impact the accuracy and precision of your this compound analysis. The following guides address the most common peak shape problems.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1, where the latter part of the peak is drawn out.

Potential Causes and Solutions

Potential Cause Recommended Solution
Secondary Silanol Interactions This compound, with its polar functional groups, can interact with free silanol groups on the silica-based column packing. This is a very common cause of tailing for polar and basic compounds. To mitigate this, adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. Using a lower pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their interaction with the analyte. Increasing the buffer concentration in the mobile phase can also help to mask these secondary interactions.[5]
Column Contamination/Degradation Contaminants from the sample matrix can accumulate on the column frit or packing material, leading to peak tailing. If you are using a guard column, try replacing it first.[6] If the problem persists, attempt to wash the analytical column with a strong solvent. If washing does not resolve the issue, the column may need to be replaced.[4]
Mobile Phase pH Issues An inappropriate mobile phase pH can lead to peak tailing, especially for ionizable compounds like this compound. Ensure the mobile phase is properly buffered and that the pH is stable. Remake the mobile phase if it has been stored for an extended period.
Column Overload Injecting too much sample onto the column can cause peak distortion, including tailing. Try reducing the injection volume or diluting the sample.[5]
Dead Volume Excessive dead volume in the system, particularly between the column and the detector, can lead to peak broadening and tailing. Ensure all fittings are properly tightened and that the connecting tubing is of the appropriate internal diameter and length.
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetry factor less than 1, where the initial part of the peak is sloped.

Potential Causes and Solutions

Potential Cause Recommended Solution
Sample Overload Injecting a sample that is too concentrated is a primary cause of peak fronting.[3] The stationary phase becomes saturated, leading to some analyte molecules traveling through the column more quickly. To resolve this, dilute your sample or reduce the injection volume.[3]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Ideally, the sample should be dissolved in the mobile phase itself. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.[7]
Column Collapse or Void A physical void or collapse at the head of the column can lead to an uneven flow path and cause peak fronting. This can be caused by pressure shocks or operating outside the column's recommended pH range. In this case, the column will likely need to be replaced.[7]
Low Column Temperature In some cases, a column temperature that is too low can contribute to peak fronting. Try increasing the column temperature in small increments (e.g., 5°C) to see if the peak shape improves.

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol describes the preparation of a buffered mobile phase, which is critical for controlling the ionization state of this compound and achieving good peak shape.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium acetate (or other suitable buffer salt)

  • Formic acid or ammonium hydroxide (for pH adjustment)

  • 0.45 µm membrane filter

Procedure:

  • Aqueous Buffer Preparation:

    • Weigh out the appropriate amount of ammonium acetate to prepare a 20 mM solution in HPLC-grade water. For example, to make 1 L of a 20 mM solution, dissolve 1.54 g of ammonium acetate in 1 L of water.

    • Stir until the salt is completely dissolved.

  • pH Adjustment:

    • Use a calibrated pH meter to measure the pH of the aqueous buffer.

    • Slowly add formic acid (to lower the pH) or ammonium hydroxide (to raise the pH) dropwise while stirring until the desired pH is reached. For this compound, a starting pH of around 3-4 is often a good choice to minimize silanol interactions.

  • Mobile Phase Preparation:

    • Measure the desired volumes of the aqueous buffer and acetonitrile. For a 35:65 (v/v) aqueous to organic ratio, you would mix 350 mL of the prepared buffer with 650 mL of acetonitrile.

    • Mix thoroughly.

  • Degassing and Filtration:

    • Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.

    • Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles from interfering with the analysis.

Mandatory Visualizations

Troubleshooting Workflow for Peak Tailing

PeakTailing_Troubleshooting start Poor Peak Shape: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_tailing All Peaks Tailing check_all_peaks->all_tailing Yes one_tailing Only this compound Peak Tailing check_all_peaks->one_tailing No cause_frit Possible Cause: Blocked Column Frit all_tailing->cause_frit solution_frit Solution: 1. Reverse and flush column. 2. Replace column if necessary. cause_frit->solution_frit check_mobile_phase Check Mobile Phase one_tailing->check_mobile_phase check_column Check Column one_tailing->check_column check_sample Check Sample one_tailing->check_sample cause_ph Possible Cause: Inappropriate pH or Buffer Concentration check_mobile_phase->cause_ph cause_silanol Possible Cause: Secondary Silanol Interactions check_column->cause_silanol cause_overload Possible Cause: Sample Overload check_sample->cause_overload solution_ph Solution: 1. Adjust pH (typically lower for silanol interaction). 2. Increase buffer strength. cause_ph->solution_ph solution_silanol Solution: 1. Use a lower pH mobile phase. 2. Use an end-capped column. cause_silanol->solution_silanol solution_overload Solution: 1. Reduce injection volume. 2. Dilute the sample. cause_overload->solution_overload PeakFronting_Causes peak_fronting Peak Fronting cause_overload Sample Overload (Mass or Volume) peak_fronting->cause_overload cause_solvent Sample Solvent Incompatibility peak_fronting->cause_solvent cause_column Column Issues peak_fronting->cause_column sub_cause_overload Too concentrated or large injection volume cause_overload->sub_cause_overload sub_cause_solvent Sample solvent stronger than mobile phase cause_solvent->sub_cause_solvent sub_cause_column Column void or collapse cause_column->sub_cause_column solution_overload Dilute sample or reduce injection volume sub_cause_overload->solution_overload solution_solvent Dissolve sample in mobile phase sub_cause_solvent->solution_solvent solution_column Replace column sub_cause_column->solution_column

References

Technical Support Center: Overcoming Challenges with Dencichine Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of Dencichine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful derivatization and analysis of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound derivatization experiments.

Issue 1: Low or No this compound Derivative Peak Detected

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Incomplete Derivatization Reaction Conditions: Ensure optimal reaction time and temperature. For ethyl chloroformate (ECF) derivatization, a reaction time of 30 seconds at 20°C has been shown to be effective. For silylation with BSTFA/TMCS, heating at 60-100°C for 30-60 minutes is a common starting point, but may require optimization for this compound.[1][2] Reagent Excess: Use a sufficient molar excess of the derivatizing reagent. For silylation, a 2:1 molar ratio of BSTFA to active hydrogens is a general guideline.[2] pH Adjustment: For ECF derivatization, ensure the reaction mixture is alkaline (pH 9-10) to facilitate the reaction with the amino and carboxyl groups of this compound.
Presence of Moisture Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to poor derivatization yield. Ensure all glassware, solvents, and samples are anhydrous.[2] Lyophilize aqueous samples to complete dryness before adding derivatization reagents.[3]
Reagent Degradation Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and store them in a dry environment, such as in a desiccator, away from moisture.[2]
Derivative Instability Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis. Analyze silylated samples as soon as possible after derivatization. If storage is necessary, keep them at low temperatures (-20°C) to improve stability.[4]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Active Sites in the GC System Inlet Liner: A dirty or non-deactivated inlet liner is a common cause of peak tailing for active compounds like this compound derivatives. Regularly replace the inlet liner with a deactivated one.[5][6] Column Contamination: Contamination at the head of the GC column can lead to peak tailing. Trim a small portion (10-20 cm) from the front of the column.[7] Improper Column Installation: Ensure the column is installed correctly in the inlet and detector according to the manufacturer's instructions to avoid dead volumes.[5]
Suboptimal GC Method Parameters Initial Oven Temperature: For splitless injections, a low initial oven temperature (at least 20°C below the solvent boiling point) is crucial for good peak focusing.[5] Injection Technique: Use a fast and smooth injection to ensure a narrow sample band is introduced onto the column.[6]
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the chromatography and cause peak distortion.[8] Enhance sample cleanup procedures or use matrix-matched standards for calibration.

Frequently Asked Questions (FAQs)

Q1: Which derivatization reagent is best for this compound analysis by GC-MS?

A1: Ethyl chloroformate (ECF) has been successfully used for the quantitative analysis of this compound in complex matrices like Panax notoginseng.[1] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) are also commonly used for amino acids and can be adapted for this compound. The choice depends on your specific sample matrix, available instrumentation, and desired sensitivity.

Q2: My this compound derivative peak is present, but the response is inconsistent. What could be the cause?

A2: Inconsistent response can be due to several factors:

  • Incomplete derivatization: Ensure your derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.

  • Derivative instability: As mentioned earlier, some derivatives are moisture-sensitive and can degrade over time. Analyze samples promptly after preparation.

  • Matrix effects: Components in your sample matrix can enhance or suppress the ionization of your this compound derivative in the MS source. The use of an internal standard, such as l-2-chlorophenylalanine for the ECF method, can help to correct for these variations.[1]

  • Injector issues: A dirty or active injector can lead to variable transfer of the analyte to the column. Regular maintenance is crucial.

Q3: I see multiple peaks for my this compound derivative. Why is this happening?

A3: The presence of multiple peaks could be due to:

  • Incomplete derivatization: If this compound has multiple active sites for derivatization, incomplete reaction can lead to a mixture of partially and fully derivatized molecules.

  • Isomer formation: Some derivatization reactions can lead to the formation of isomers, which may be separated by the GC column.

  • Tautomerization: For compounds with keto-enol tautomerism, derivatization can sometimes "lock" these different forms, resulting in multiple peaks. A methoximation step prior to silylation can help to prevent this.[3][9]

Q4: How can I confirm that the peak I am seeing is the this compound derivative?

A4: The most definitive way is to analyze a pure this compound standard that has been subjected to the same derivatization procedure. The retention time and mass spectrum of the peak in your sample should match that of the derivatized standard. The mass spectrum of the ECF derivative of this compound has been previously reported.[1]

Experimental Protocols

Protocol 1: this compound Derivatization using Ethyl Chloroformate (ECF)

This protocol is adapted from the method described by Xie et al. (2007) for the analysis of this compound in Panax notoginseng.[1]

Materials:

  • This compound standard or sample extract

  • Ethyl chloroformate (ECF)

  • Pyridine

  • Ethanol

  • Chloroform

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., l-2-chlorophenylalanine)

Procedure:

  • Sample Preparation: To 500 µL of the sample or standard solution in a vial, add 300 µL of ethanol and 50 µL of pyridine.

  • Derivatization: Add 50 µL of ECF to the mixture. Vortex for 30 seconds at 20°C.

  • Extraction: Add 500 µL of a saturated sodium bicarbonate solution and 500 µL of chloroform. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Collection: Transfer the lower organic layer (chloroform) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Analysis: Inject an aliquot of the dried chloroform extract into the GC-MS system.

Protocol 2: General Protocol for this compound Silylation using BSTFA with TMCS

This is a general protocol for the silylation of amino acids and may require optimization for this compound.

Materials:

  • Lyophilized this compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other aprotic solvent (e.g., acetonitrile)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Lyophilization is recommended for aqueous samples.

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of pyridine (or another suitable solvent) and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an aliquot of the reaction mixture directly into the GC-MS system.

Data Presentation

The following table summarizes the quantitative data for the GC-MS analysis of this compound using the ethyl chloroformate derivatization method as reported in the literature.

ParameterValueReference
Linearity Range 10 - 800 µg/mL[1]
Correlation Coefficient (r²) 0.9988[1]
Limit of Detection (LOD) 0.5 µg/mL[1]
Limit of Quantification (LOQ) 2 µg/mL[1]

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in this compound derivatization for GC-MS analysis.

Dencichine_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample (Aqueous Extract) lyophilize Lyophilization (for Silylation) start->lyophilize Anhydrous conditions are critical ecf ECF Derivatization start->ecf silylation Silylation (BSTFA + TMCS) lyophilize->silylation gcms GC-MS Analysis ecf->gcms silylation->gcms data Data Processing gcms->data Troubleshooting_Logic cluster_no_peak No/Low Peak cluster_bad_shape Poor Peak Shape start Problem Encountered incomplete_deriv Incomplete Derivatization? start->incomplete_deriv moisture Moisture Present? start->moisture reagent_bad Reagent Degraded? start->reagent_bad active_sites Active Sites in System? start->active_sites gc_params Suboptimal GC Parameters? start->gc_params matrix_effects Matrix Effects? start->matrix_effects node_a Optimize Time/Temp incomplete_deriv->node_a node_b Increase Reagent Excess incomplete_deriv->node_b node_c Adjust pH (ECF) incomplete_deriv->node_c node_d Use Anhydrous Solvents/Glassware moisture->node_d node_e Lyophilize Sample moisture->node_e node_f Use Fresh Reagents reagent_bad->node_f node_g Store Properly reagent_bad->node_g node_h Replace Inlet Liner active_sites->node_h node_i Trim Column active_sites->node_i node_j Optimize Initial Temperature gc_params->node_j node_k Improve Sample Cleanup matrix_effects->node_k node_l Use Matrix-Matched Standards matrix_effects->node_l

References

addressing Dencichine instability during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dencichine analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's instability during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in plants such as Panax notoginseng.[1][2] It is recognized for its hemostatic and anti-inflammatory properties.[1] However, this compound is a polar and water-soluble molecule prone to degradation under various experimental conditions, including exposure to high temperatures, and extreme pH levels. This instability can lead to inaccurate quantification and unreliable experimental results.

Q2: What are the primary degradation pathways for this compound?

A2: The main reported degradation pathways for this compound are:

  • Isomerization: At elevated temperatures, the neurotoxic β-ODAP can convert to its less toxic α-isomer. Under equilibrium conditions, a mixture of approximately 40% α-ODAP and 60% β-ODAP can be expected.[3]

  • Hydrolysis: At high pH, this compound can hydrolyze to diaminopropionic acid (DAP).[3]

Q3: Is derivatization necessary for this compound analysis?

A3: Not necessarily. While derivatization has been used to improve chromatographic retention and detection in methods like Gas Chromatography-Mass Spectrometry (GC-MS), it can be a complex and time-consuming step.[1][4] Furthermore, the derivatives themselves can be unstable, and the reagents may introduce interference.[1][4] High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) methods have been successfully developed for the direct analysis of this compound without derivatization.[1][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample preparation and analysis.

Issue 1: Low or Inconsistent Analyte Recovery

Symptoms:

  • Lower than expected this compound concentrations in your samples.

  • High variability in results between replicate samples.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Extraction This compound is highly polar and water-soluble.[1] Ensure your extraction solvent is appropriate. Water or a mixture of water and acetonitrile has been shown to be effective.[1] Ultrasonic extraction is more efficient than immersion or oscillation methods.[1] An optimized ultrasonic extraction time of around 45 minutes has been reported.[4]
Analyte Degradation during Extraction High temperatures can cause this compound to degrade. Maintain a low temperature during extraction; an ultrasonic temperature of 20°C has been found to be optimal.[4] Avoid prolonged exposure to harsh pH conditions.
Degradation during Storage Store extracts at 4°C for short-term storage.[2] For long-term storage, freezing is recommended, although specific stability studies at freezing temperatures are not widely reported. Avoid repeated freeze-thaw cycles.
Loss during Solvent Evaporation If a solvent evaporation step is necessary, perform it at a low temperature to prevent thermal degradation.
Analytical Interferences Matrix components can interfere with this compound quantification. If using a derivatization method, residual reagents like HCl can cause interference.[4] Consider a method without derivatization or improve your sample clean-up procedure.
Issue 2: Peak Tailing or Poor Peak Shape in HPLC Analysis

Symptoms:

  • Asymmetrical this compound peak in your chromatogram.

  • Reduced peak resolution and inaccurate integration.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Column Chemistry Due to its high polarity, this compound shows little retention on standard C18 columns.[1] A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for better retention and peak shape.[1]
Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. An aqueous solution of 80 mM ammonium formate has been used successfully as part of the mobile phase.[1]
Column Overload Injecting too concentrated a sample can lead to peak distortion. Dilute your sample and re-inject.

Experimental Protocols

Protocol 1: Ultrasonic Extraction of this compound from Panax notoginseng

This protocol is based on a validated HPLC-DAD method.[1]

Materials:

  • Dried and powdered Panax notoginseng sample

  • ddH₂O (double-distilled water)

  • Acetonitrile

  • 1.5 mL centrifuge tubes

  • Ultrasonic cleaner (37 kHz)

  • Centrifuge

Procedure:

  • Accurately weigh 0.1 g of the powdered plant material into a 1.5 mL centrifuge tube.

  • Add 1.0 mL of ddH₂O to the tube and mix thoroughly.

  • Place the tube in an ultrasonic cleaner and sonicate for 45 minutes at a controlled temperature of 20°C.

  • After sonication, centrifuge the sample at 9168 x g for 3 minutes.

  • Carefully collect the supernatant.

  • For HPLC analysis, mix 300 µL of the supernatant with 700 µL of acetonitrile.

  • Sonicate the mixture for 10 minutes.

  • Centrifuge at 13,201 x g for 5 minutes.

  • Transfer the final supernatant to an HPLC vial for analysis.

  • Store prepared samples at 4°C until injection.[2]

Protocol 2: HPLC-DAD Analysis of this compound

This protocol provides the conditions for the analysis of this compound without derivatization.[1]

Instrumentation & Columns:

  • HPLC system with a Diode Array Detector (DAD)

  • Syncronis HILIC HPLC column (2.1 × 150 mm, 5 μm)

Chromatographic Conditions:

ParameterValue
Mobile Phase A 80 mM ammonium formate in water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Mobile Phase Composition 25:75 (A:B)
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 215 nm

Visualizations

Dencichine_Degradation_Pathway This compound This compound (β-ODAP) Alpha_ODAP α-ODAP This compound->Alpha_ODAP High Temperature (Isomerization) DAP Diaminopropionic Acid (DAP) This compound->DAP High pH (Hydrolysis) Dencichine_Workflow Start Plant Material (Dried, Powdered) Extraction Ultrasonic Extraction (ddH₂O, 20°C, 45 min) Start->Extraction Centrifuge1 Centrifugation (9168 x g, 3 min) Extraction->Centrifuge1 TS1 Incomplete Extraction Extraction->TS1 TS2 Thermal Degradation Extraction->TS2 TS3 pH-induced Hydrolysis Extraction->TS3 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Precipitation Protein Precipitation (Acetonitrile) Supernatant1->Precipitation Centrifuge2 Centrifugation (13,201 x g, 5 min) Precipitation->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract HPLC HPLC-DAD Analysis (HILIC Column) Final_Extract->HPLC Data Data Acquisition and Quantification HPLC->Data TS4 Poor Peak Shape HPLC->TS4 Troubleshooting_Logic Start Problem: Low/Inconsistent Recovery Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Temp Check Extraction Temperature Check_Extraction->Check_Temp Protocol OK Sol_Extraction Solution: Optimize solvent (e.g., water) Use ultrasonic extraction Check_Extraction->Sol_Extraction Protocol Issue Check_Storage Evaluate Sample Storage Check_Temp->Check_Storage Temp OK Sol_Temp Solution: Maintain low temp (e.g., 20°C) Avoid excessive heating Check_Temp->Sol_Temp Temp Issue Check_Analysis Investigate Analytical Method Check_Storage->Check_Analysis Storage OK Sol_Storage Solution: Store extracts at 4°C Avoid freeze-thaw cycles Check_Storage->Sol_Storage Storage Issue Sol_Analysis Solution: Use HILIC column Check for interferences Consider non-derivatization method Check_Analysis->Sol_Analysis Issue Found

References

Technical Support Center: Dencichine Analysis Without Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dencichine. This resource provides researchers, scientists, and drug development professionals with detailed guidance on alternative analytical methods that avoid the need for chemical derivatization. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I consider avoiding derivatization for this compound analysis?

A1: While derivatization (e.g., with ethyl chloroformate for GC-MS analysis) has been a traditional approach, it presents several challenges.[1][2] The process can be time-consuming, laborious, and introduce impurities or interference from reagents.[1][2] Furthermore, the stability of the resulting derivatives can be poor, potentially affecting reproducibility.[2] Direct analysis methods offer a simpler, faster, and often more robust alternative.

Q2: What are the primary alternative methods for analyzing underivatized this compound?

A2: The main alternatives leverage the high polarity of this compound. These include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : This is the most widely reported and successful technique. It uses a polar stationary phase and a high organic content mobile phase to retain and separate highly polar compounds like this compound.[1][2][3] It can be coupled with various detectors, including Diode Array (DAD) or Mass Spectrometry (MS/MS).[1][2][3]

  • Reversed-Phase Ion-Pair Chromatography : This method involves adding an ion-pairing reagent (e.g., tetrabutylammonium hydroxide) to the mobile phase.[4][5] The reagent forms a neutral ion pair with the charged this compound molecule, allowing for retention on a traditional non-polar C18 column.

  • Mixed-Mode Chromatography (MMC) : This technique uses stationary phases with both hydrophobic and ion-exchange functionalities.[6][7] While not extensively documented specifically for this compound, MMC is an excellent candidate for retaining polar and ionizable compounds without ion-pairing reagents and offers unique selectivity.[6][7]

Q3: Which method is best for my needs?

A3: The choice depends on your specific requirements:

  • For high sensitivity and selectivity, especially in complex matrices like plasma or plant extracts, HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) is the optimal choice.[3]

  • For routine quality control in less complex matrices where high sensitivity is not the primary concern, HILIC with UV detection (HILIC-DAD) is a simple, rapid, and accurate option.[1][2]

  • If you only have access to standard reversed-phase columns, Reversed-Phase Ion-Pair Chromatography can be a viable, though potentially less robust, alternative.[4]

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate analytical method for this compound.

start Start: Need to Analyze Underivatized this compound q1 Is high sensitivity & selectivity (e.g., for biological matrix) required? start->q1 q2 Is a Mass Spectrometer available? q1->q2 Yes q3 Is a HILIC column available? q1->q3 No meth1 Recommended Method: HILIC-MS/MS q2->meth1 Yes meth2 Recommended Method: HILIC-DAD q2->meth2 No q3->meth2 Yes meth3 Consider: Reversed-Phase Ion-Pair HPLC q3->meth3 No end_node Method Selected meth1->end_node meth2->end_node meth3->end_node

Caption: Decision tree for selecting a this compound analysis method.

Experimental Protocols & Method Performance

Method 1: HILIC-MS/MS for High-Sensitivity Quantification

This method is ideal for quantifying this compound in complex biological matrices.[3]

Sample Preparation (from Panax notoginseng Powder)

  • Weigh 0.1 g of powdered sample into a 1.5 mL centrifuge tube.[1][2]

  • Add 1.0 mL of deionized water and mix.[1][2]

  • Ultrasonicate the mixture for 45 minutes.[1][2]

  • Centrifuge at 9,168 x g for 3 minutes.[2]

  • Take 300 µL of the supernatant and add 700 µL of acetonitrile.[1][2]

  • Sonicate for 10 minutes, then centrifuge at 13,201 x g for 5 minutes.[1][2]

  • Transfer the final supernatant to an HPLC vial for analysis.[1][2]

Chromatographic & MS Conditions

  • Column : HILIC Column (e.g., Syncronis HILIC, 2.1 x 150 mm, 5 µm)[1]

  • Mobile Phase :

    • A: 80 mM Ammonium Formate in water[1]

    • B: Acetonitrile[1]

  • Elution : Isocratic, 25:75 (A:B)[1]

  • Flow Rate : 0.4 mL/min[1]

  • Column Temperature : 30 °C[1]

  • Injection Volume : 5-10 µL[1][8]

  • MS Detector : Triple Quadrupole Mass Spectrometer

  • Ionization : Positive Electrospray Ionization (ESI+)[3]

  • Monitoring Mode : Multiple Reaction Monitoring (MRM)[3]

Method 2: HILIC-DAD for Routine Quality Control

This method is suitable for routine analysis where the concentration of this compound is relatively high.[1][2]

Sample Preparation

  • Follow the same sample preparation protocol as for HILIC-MS/MS.[1][2]

Chromatographic Conditions

  • Column : HILIC Column (e.g., Syncronis HILIC, 2.1 x 150 mm, 5 µm)[1][2]

  • Mobile Phase :

    • A: 80 mM Ammonium Formate in water[1][2]

    • B: Acetonitrile[1][2]

  • Elution : Isocratic, 25:75 (A:B)[1][2]

  • Flow Rate : 0.4 mL/min[1][2]

  • Column Temperature : 30 °C[1][2]

  • Injection Volume : 10 µL[1][2]

  • DAD Wavelength : 215 nm[1][2]

Quantitative Data Comparison

The table below summarizes the performance of alternative methods compared to a traditional derivatization-based GC-MS method.

ParameterHILIC-MS/MS[3]HILIC-DAD[1]GC-MS (with Derivatization)[9]
Linearity Range Not Specified6.25–400 µg/mL10–800 µg/mL
Correlation (R²) Not Specified0.99930.9988
LOD 0.3 ppm (µg/mL)0.10 mg/g (in sample)0.5 µg/mL
LOQ 1.5 ppm (µg/mL)0.33 mg/g (in sample)2.0 µg/mL
Avg. Recovery Not Specified82.9%–94.2%Not Specified
Analysis Time < 5 min< 9 minNot Specified

Troubleshooting Guide for HILIC Methods

This section addresses common issues encountered during the analysis of this compound using HILIC.

p1 Problem: Poor Peak Shape (Tailing, Splitting, Broadening) c1a Cause: Sample Solvent Mismatch (Too much water in sample diluent) p1->c1a c1b Cause: Insufficient Buffer Concentration p1->c1b c1c Cause: Column Overload p1->c1c p2 Problem: Poor or Drifting Retention Time c2a Cause: Insufficient Column Equilibration p2->c2a c2b Cause: Mobile Phase pH is close to analyte pKa p2->c2b c2c Cause: Mobile Phase water content is too high p2->c2c s1a Solution: Reconstitute sample in a solvent matching the initial mobile phase (e.g., 70-80% Acetonitrile). c1a->s1a s1b Solution: Increase buffer concentration (e.g., to 80-100 mM) to mask secondary interactions. c1b->s1b s1c Solution: Reduce injection volume. c1c->s1c s2a Solution: Equilibrate with at least 10-20 column volumes of initial mobile phase between injections. c2a->s2a s2b Solution: Adjust mobile phase pH away from the analyte's pKa. c2b->s2b s2c Solution: Increase the percentage of organic solvent (Acetonitrile) in the mobile phase. c2c->s2c

Caption: Common HILIC troubleshooting pathways for this compound analysis.

Q4: My this compound peak is broad and splitting. What is the most likely cause?

A4: The most common cause of poor peak shape in HILIC is a mismatch between the injection solvent and the mobile phase.[10][11][12] this compound is water-soluble, but injecting a sample dissolved in a high-water content solvent into a high-organic mobile phase will cause severe peak distortion.[11]

  • Solution : Ensure your final sample diluent is as close as possible to the initial mobile phase conditions (e.g., 70-80% acetonitrile).[1][10] If the sample is only soluble in water, keep the injection volume as small as possible.[11]

Q5: My retention times are drifting from one injection to the next. How can I fix this?

A5: Retention time instability in HILIC is almost always due to insufficient column equilibration.[10][13][14] The aqueous layer on the stationary phase surface is critical for the separation mechanism and must be fully re-established between runs.[10]

  • Solution : Ensure your equilibration step between injections is long enough. A minimum of 10-20 column volumes is recommended.[10][14] For a 150 mm column at 0.4 mL/min, this could mean an equilibration time of 5-10 minutes.

Q6: I am seeing very little or no retention of this compound.

A6: This can be caused by several factors:

  • High Water Content in Mobile Phase : Water is the "strong" solvent in HILIC. Too much water will cause the analyte to elute very early.[14]

    • Solution : Increase the percentage of acetonitrile in your mobile phase to increase retention.[14]

  • Improper Column Conditioning : A new HILIC column requires proper conditioning to establish the aqueous layer before first use.[13]

    • Solution : Condition the new column by flushing with your mobile phase for at least 20 column volumes.[14]

  • Incorrect Mobile Phase pH : The pH of the mobile phase affects the charge state of both the this compound analyte and the stationary phase, which in turn impacts retention.

    • Solution : Select a mobile phase buffer pH where this compound is charged to enhance interaction with the polar stationary phase.[14]

References

minimizing matrix effects in LC-MS/MS analysis of Dencichine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Dencichine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1][2] Given that this compound is a small, highly polar, non-protein amino acid, it can be particularly susceptible to interference from endogenous polar compounds in biological matrices.[3]

Q2: What are the common sources of matrix effects in this compound bioanalysis?

A2: The primary causes of matrix effects are endogenous components of a biological sample that co-elute with this compound and interfere with the ionization process in the mass spectrometer's source. Common sources in biological samples like plasma include phospholipids, salts, proteins, and endogenous metabolites.[1] Exogenous substances, such as anticoagulants used during sample collection or dosing vehicles, can also contribute to matrix effects.[1]

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound spiked into a blank matrix extract to the peak area of this compound in a neat (pure) solvent at the same concentration. A significant difference in the signal response indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of this compound is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will reveal regions of ion suppression or enhancement by showing dips or rises in the baseline signal.

Q4: My calibration curve for this compound is non-linear. Could this be due to matrix effects?

A4: Yes, non-linearity in the calibration curve can be a result of concentration-dependent matrix effects. At higher concentrations of this compound, the co-eluting matrix components may have a more pronounced effect on its ionization. Other potential causes for a non-linear curve include detector saturation at high analyte concentrations or issues with the internal standard not adequately compensating for variations across the concentration range.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Poor recovery of this compound 1. Inefficient extraction during sample preparation.2. Suboptimal pH for extraction.1. Optimize Sample Preparation: If using protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) and their ratios. For Liquid-Liquid Extraction (LLE), experiment with various organic solvents and pH conditions. For Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate for a polar compound like this compound (e.g., HILIC or mixed-mode).2. pH Adjustment: Since this compound is an amino acid, its charge state is pH-dependent. Adjusting the pH of the sample prior to extraction can improve its partitioning and recovery.
High signal variability between samples 1. Significant and variable matrix effects between individual samples.2. Inconsistent sample preparation.1. Improve Sample Cleanup: Implement a more rigorous sample cleanup method like SPE or LLE to remove more matrix components.[5]2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it co-elutes with this compound and experiences similar matrix effects, thus providing better correction.[4]3. Ensure Precision: Maintain consistency in all sample preparation steps, including pipetting, vortexing, and evaporation.
Ion Suppression 1. Co-elution of interfering matrix components (e.g., phospholipids).2. Inadequate chromatographic separation.1. Enhance Sample Preparation: Protein precipitation is a quick but often "dirtier" method. Consider LLE or SPE for cleaner extracts.[5]2. Optimize Chromatography: Adjust the mobile phase composition, gradient, or switch to a different column chemistry. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective in retaining the analyte while allowing non-polar interferences to elute early.[3]3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the this compound concentration remains above the lower limit of quantification.
Poor peak shape for this compound 1. Inappropriate mobile phase pH.2. Column contamination or degradation.1. Mobile Phase pH: Ensure the mobile phase pH is suitable for the pKa of this compound to maintain a consistent charge state and good peak shape.2. Column Maintenance: Implement a robust column washing step after each run to remove strongly retained matrix components. Regularly flush the column with a strong solvent.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound in Rat Plasma

Sample Preparation MethodAnalyte Concentration (ng/mL)Average Recovery (%)Average Matrix Effect (%)
Protein Precipitation (Acetonitrile) 5085.293.7
50086.195.2
200085.594.8

Data is adapted from the study by Qian et al. (2012) which utilized a protein precipitation method for the analysis of this compound in rat plasma.[6]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Plasma

This protocol is based on the validated method by Qian et al. (2012) for the analysis of this compound in rat plasma.[6]

  • Sample Aliquoting: To a 1.5 mL centrifuge tube, add 50 µL of plasma sample.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution.

  • Vortexing: Vortex-mix the sample for 1 minute.

  • Protein Precipitation: Add 100 µL of acetonitrile to the sample mixture.

  • Vortexing: Vortex-mix vigorously for 5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer 120 µL of the clear supernatant to a clean 1.5 mL centrifuge tube.

  • Second Centrifugation: Centrifuge the supernatant again at 15,000 rpm for 10 minutes to pellet any remaining fine particles.

  • Sample Transfer for Analysis: Transfer 80 µL of the final supernatant into an injection vial and inject a 5 µL aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) - A General Approach for Polar Analytes

This is a general guideline for developing an SPE method for a polar compound like this compound. Optimization is required.

  • Cartridge Conditioning: Condition a mixed-mode or HILIC SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of the initial mobile phase (or a weak solvent mixture).

  • Sample Loading: Pre-treat the plasma sample (e.g., by dilution with a weak solvent or pH adjustment). Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a solvent mixture that is strong enough to elute weakly retained interferences but weak enough to retain this compound. This step is critical for removing phospholipids and other matrix components.

  • Elution: Elute this compound with a solvent mixture that is strong enough to disrupt its interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation Sample Plasma Sample IS_Addition Internal Standard Addition Sample->IS_Addition PPT Protein Precipitation (Acetonitrile) IS_Addition->PPT Choose Method LLE Liquid-Liquid Extraction IS_Addition->LLE Choose Method SPE Solid-Phase Extraction IS_Addition->SPE Choose Method Centrifugation Centrifugation PPT->Centrifugation Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation Injection LC-MS/MS Injection Centrifugation->Injection Evaporation->Injection LC Chromatographic Separation (e.g., C18 or HILIC) Injection->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Data Data Acquisition MS->Data ME_Eval Matrix Effect Evaluation Data->ME_Eval Validation Validated Method ME_Eval->Validation Acceptable cluster_sample_prep cluster_sample_prep ME_Eval->cluster_sample_prep Unacceptable

Caption: Workflow for minimizing matrix effects in this compound analysis.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Problem Encountered (e.g., Ion Suppression, High Variability) Quantify_ME Quantify Matrix Effect (Post-Extraction Spike) Start->Quantify_ME Assess_Recovery Assess Analyte Recovery Start->Assess_Recovery Check_Chroma Check Chromatography (Peak Shape, Retention) Start->Check_Chroma Optimize_SP Optimize Sample Prep (LLE, SPE) Quantify_ME->Optimize_SP Significant ME Use_SIL_IS Use Stable Isotope-Labeled IS Quantify_ME->Use_SIL_IS Variable ME Assess_Recovery->Optimize_SP Low Recovery Optimize_LC Optimize Chromatography (Gradient, Column, Mobile Phase) Check_Chroma->Optimize_LC Poor Performance End Problem Resolved Optimize_SP->End Optimize_LC->End Use_SIL_IS->End

Caption: Troubleshooting decision tree for this compound LC-MS/MS analysis.

References

optimizing mobile phase composition for better Dencichine separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase composition for the separation of Dencichine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound separation?

A1: For separating the highly polar compound this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is often preferred.[1][2][3] A common starting mobile phase is a mixture of acetonitrile (ACN) and an aqueous buffer. A typical composition is 75% acetonitrile and 25% aqueous ammonium formate solution (e.g., 80 mM).[1][2] Another option is a mixture of acetonitrile and 0.1% phosphoric acid in water, for instance in a 60:40 ratio.[3]

Q2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?

A2: Poor peak shape can arise from several factors. Here are some common causes and their solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Inappropriate pH of the Mobile Phase: The pH of the mobile phase can affect the ionization of this compound, influencing peak shape. Adjusting the pH with additives like formic acid or ammonium formate can improve peak symmetry.

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between this compound and the column material can cause peak tailing. Ensure your column is well-conditioned and consider adding a competitive agent to the mobile phase.

  • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shapes.[4][5] Try flushing the column with a strong solvent or replace it if necessary.[4]

Q3: My this compound peak has a low retention time and is co-eluting with the solvent front. How can I increase its retention?

A3: To increase the retention of a polar compound like this compound in HILIC mode, you need to increase the hydrophilicity of the mobile phase. This can be achieved by:

  • Decreasing the percentage of the organic solvent (acetonitrile): A lower ACN concentration will lead to a stronger interaction of this compound with the stationary phase, thus increasing retention time.

  • Increasing the salt concentration of the aqueous buffer: A higher salt concentration in the aqueous portion of the mobile phase can also enhance retention in HILIC.

Q4: The retention time of my this compound peak is drifting between injections. What could be the reason?

A4: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. Any changes in the mobile phase composition require sufficient time for the column to stabilize.

  • Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of the more volatile organic component (acetonitrile). Prepare fresh mobile phase daily and keep the solvent bottles covered.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[5]

  • Pump Issues: Inconsistent pump performance can lead to variations in the mobile phase flow rate, causing retention time shifts.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the separation of this compound.

Problem Potential Cause Recommended Solution
No Peak or Very Small Peak Injection issue (e.g., air bubble in syringe, incorrect injection volume).[5]Manually inspect the injection process. Ensure the correct sample volume is being drawn and injected.
Detector issue (e.g., lamp off, incorrect wavelength).Verify that the detector is on and set to the appropriate wavelength for this compound (typically around 213-215 nm).[1][2][3]
This compound degradation.Ensure proper sample handling and storage. This compound is a water-soluble substance.[1]
Poor Resolution/Overlapping Peaks Mobile phase composition is not optimal.Adjust the ratio of acetonitrile to the aqueous buffer. A lower percentage of acetonitrile generally improves the separation of polar compounds in HILIC.
Inappropriate column chemistry.Consider using a column specifically designed for polar analytes, such as a HILIC column.[1][2][3]
Flow rate is too high.Decrease the flow rate to allow for better separation.
High Backpressure Clogged column frit or tubing.[4]Filter all samples and mobile phases before use. If the pressure is still high, try back-flushing the column or replacing the in-line filter and column frits.
Mobile phase viscosity is too high.This is less common with typical ACN/water mobile phases but can occur with other solvent combinations.
Column temperature is too low.Increasing the column temperature can reduce the viscosity of the mobile phase and lower the backpressure.

Experimental Protocols

HPLC Method for this compound Separation (HILIC)

This protocol is a general guideline based on published methods.[1][2][3] Optimization may be required for your specific instrument and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: Syncronis HILIC column (2.1 x 150 mm, 5 µm) or equivalent.[1][2]

    • Mobile Phase A: 80 mM Ammonium Formate in water.[1][2]

    • Mobile Phase B: Acetonitrile.

    • Elution Mode: Isocratic.

    • Composition: 25% Mobile Phase A : 75% Mobile Phase B.[1][2]

    • Flow Rate: 0.4 mL/min.[1][2]

    • Column Temperature: 30 °C.[1][2]

    • Injection Volume: 10 µL.[1][2]

    • Detection Wavelength: 215 nm.[1][2]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Extract this compound using ultrapure water, as it is a highly polar and water-soluble compound.[1]

    • Centrifuge the extract to remove any particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow Experimental Workflow for this compound Separation cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample containing this compound extraction Extraction with Ultrapure Water sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection Inject prepared sample separation HILIC Column Separation (ACN/Ammonium Formate) hplc_injection->separation detection UV Detection (215 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram Generate signal quantification Peak Integration & Quantification chromatogram->quantification

Caption: A flowchart illustrating the key steps in the experimental workflow for this compound analysis.

troubleshooting_logic Troubleshooting Logic for Poor Peak Shape cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Fronting) overload Sample Overload? start->overload ph_issue Incorrect Mobile Phase pH? overload->ph_issue No dilute Dilute Sample overload->dilute Yes column_issue Column Contamination/Age? ph_issue->column_issue No adjust_ph Adjust pH with Additives ph_issue->adjust_ph Yes clean_column Flush or Replace Column column_issue->clean_column Yes

Caption: A decision tree diagram outlining the troubleshooting process for addressing poor peak shape in this compound chromatography.

References

dealing with co-eluting interferences in Dencichine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dencichine chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of this compound, with a focus on overcoming co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting interferences in this compound chromatography?

A1: Co-eluting interferences in this compound analysis often stem from the complex nature of the sample matrix, especially when dealing with biological samples like plasma or plant extracts.[1][2] Structurally similar amino acids, endogenous compounds, or metabolites can have similar retention times to this compound, leading to overlapping peaks.[3][4] The choice of stationary phase, mobile phase composition, and sample preparation method are all critical factors that can influence the separation and potentially lead to co-elution.[5][6]

Q2: How can I detect if I have a co-elution problem in my chromatogram?

A2: Detecting co-elution can be challenging, but there are several indicators to look for. Asymmetrical peak shapes, such as tailing or fronting, can suggest the presence of an underlying interfering peak.[7] If you are using a Diode Array Detector (DAD), you can assess peak purity by examining the UV spectra across the peak; a non-homogenous spectrum indicates co-elution.[7] For mass spectrometry (MS) detectors, monitoring multiple ion transitions for this compound and observing for any distortion in their ratios across the peak can also reveal interferences.[7]

Q3: What initial steps can I take to troubleshoot peak co-elution in my this compound analysis?

A3: A systematic approach to troubleshooting is recommended.[8] Start by ensuring your sample preparation is adequate for removing potential interferences.[1][9] Then, you can adjust the chromatographic conditions. Modifying the mobile phase composition, such as the organic solvent ratio or pH, can alter selectivity and resolve overlapping peaks.[6][10] Adjusting the column temperature and flow rate can also impact resolution.[8][10]

Troubleshooting Guides

Issue 1: Poor resolution between this compound and an unknown interfering peak.

Problem: Your chromatogram shows a broad or shouldered peak for this compound, indicating co-elution with an unknown compound.

Solution Workflow:

Caption: Troubleshooting workflow for co-eluting peaks.

Detailed Steps:

  • Modify Mobile Phase:

    • Adjust Organic Solvent Ratio: For reversed-phase chromatography, decreasing the percentage of the organic component (e.g., acetonitrile) in the mobile phase can increase the retention time of this compound and potentially resolve it from the interference.[10]

    • Change Organic Solvent: If adjusting the ratio is ineffective, switching the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[7]

    • Adjust pH: For ionizable compounds like this compound, modifying the pH of the mobile phase can significantly impact retention and selectivity.[6]

  • Change Stationary Phase: If mobile phase optimization fails to provide adequate resolution, the co-eluting compound may have very similar properties to this compound under the current conditions.

    • Alternative Column Chemistry: Consider a column with a different stationary phase. Since this compound is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to traditional reversed-phase columns.[11] A porous graphitic carbon (PGC) column has also been shown to be effective.[12]

  • Optimize Temperature and Flow Rate:

    • Temperature: Increasing the column temperature can improve peak efficiency and may alter selectivity.[8][10]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.[8]

Issue 2: Matrix effects from biological samples are interfering with this compound quantification.

Problem: You are analyzing this compound in a complex biological matrix (e.g., plasma, urine) and observe ion suppression or enhancement in your mass spectrometer, or a noisy baseline in your UV chromatogram.

Solution Workflow:

G cluster_0 Sample Preparation Optimization A Start: Matrix Interference Observed B Protein Precipitation (PPT) A->B C Liquid-Liquid Extraction (LLE) A->C D Solid-Phase Extraction (SPE) A->D E Evaluate Cleanup Efficiency B->E C->E D->E F Analyze Post-Extraction Spike E->F G End: Minimized Matrix Effects F->G

Caption: Workflow for optimizing sample preparation to reduce matrix effects.

Detailed Steps:

  • Protein Precipitation (PPT): This is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.[13][14]

    • Protocol: Add a cold organic solvent like acetonitrile to the plasma sample in a 3:1 ratio. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins. The supernatant containing this compound can then be analyzed.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into a solvent that is immiscible with the sample matrix. The choice of solvent is critical and depends on the physicochemical properties of this compound and the interfering substances.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and can be tailored to specifically retain this compound while washing away interferences.[9]

    • Protocol: A suitable SPE cartridge (e.g., mixed-mode or ion-exchange) is selected. The sample is loaded onto the conditioned cartridge, followed by a wash step to remove interferences. Finally, this compound is eluted with an appropriate solvent.

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of this compound in Rat Plasma

This protocol is adapted from a method for the sensitive quantification of this compound in biological matrices.[13][14]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 300 µL of cold acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Xterra MS-C18 (or equivalent)

    • Mobile Phase: 20 mmol/L ammonium acetate solution and acetonitrile (35:65, v/v).[13]

    • Flow Rate: 0.2 mL/min.[13]

    • Injection Volume: 5 µL.[14]

    • Column Temperature: 30°C

  • Mass Spectrometry Detection (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[13]

    • MRM Transition for this compound: m/z 177.2 → 116.2.[13][15]

Protocol 2: HILIC-MS/MS for this compound in Plant Material

This protocol is based on a method developed for the analysis of the highly polar this compound in complex plant matrices.[11]

  • Sample Preparation (Solid-Phase Extraction):

    • Homogenize 1g of powdered plant material with 10 mL of 70% methanol.

    • Sonicate for 30 minutes and centrifuge.

    • Pass the supernatant through a conditioned C18 SPE cartridge to remove non-polar interferences.

    • Collect the eluate and dilute with acetonitrile prior to injection.

  • Chromatographic Conditions:

    • Column: HILIC column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a high percentage of organic phase (e.g., 95% B) and decrease over the run to elute the polar this compound.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ESI.[11]

    • Monitoring Mode: MRM.[11]

    • MRM Transition for this compound: m/z 177.2 → 116.2.[15]

Quantitative Data Summary

ParameterHPLC-MS/MS Method[13][14]HILIC-MS/MS Method[11]GC-MS (with derivatization)[16]
Lower Limit of Quantification (LLOQ) 20 ng/mL1.5 ppm (1.5 µg/mL)2 µg/mL
Limit of Detection (LOD) Not Reported0.3 ppm (0.3 µg/mL)0.5 µg/mL
Linearity (r²) > 0.99Not Reported0.9988
Recovery > 85%Not ReportedNot Reported
Intra-day Precision (RSD) < 6.7%Not ReportedNot Reported
Inter-day Precision (RSD) < 6.7%Not ReportedNot Reported

References

enhancing the sensitivity of Dencichine detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dencichine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity and accuracy of this compound detection in various biological matrices. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the detection of this compound.

Issue 1: Low or No Signal/Sensitivity for this compound

  • Potential Cause 1: Suboptimal Chromatographic Conditions. this compound is a highly polar compound with weak UV absorption, making it challenging to retain and detect on standard reversed-phase columns like C18.[1][2]

    • Solution:

      • Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC columns are specifically designed for the retention of polar compounds.[1][3]

      • Optimize the mobile phase. For HILIC, a high organic content (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate) is typically used.[1] For reversed-phase ion-pair chromatography, adding an ion-pairing reagent like Tetrabutyl ammonium hydroxide can improve retention.[4]

      • Adjust the detection wavelength. For HPLC-DAD, a detection wavelength of 215 nm has been shown to be effective.[1]

  • Potential Cause 2: Inefficient Extraction from the Biological Matrix. The complex nature of biological samples can lead to poor recovery of this compound.[5][6][7]

    • Solution:

      • Employ Solid-Phase Extraction (SPE). SPE can effectively clean up the sample and concentrate the analyte, leading to reduced matrix effects and improved sensitivity.[8] A C18 cartridge is a common choice for SPE.[8]

      • Optimize the extraction solvent and pH. The extraction efficiency of this compound, a nonprotein free amino acid, can be pH-dependent. Experiment with different solvent systems and pH values to maximize recovery.

  • Potential Cause 3: Analyte Degradation. Sample handling and storage conditions can affect the stability of this compound.

    • Solution:

      • Ensure proper sample storage. Store biological samples at -80°C until analysis to minimize degradation.[9]

      • Minimize freeze-thaw cycles. Repeated freezing and thawing of samples can lead to analyte degradation.

Issue 2: Poor Peak Shape (Tailing, Broadening)

  • Potential Cause 1: Secondary Interactions on the Column. Residual silanol groups on silica-based columns can interact with the polar this compound molecule, leading to peak tailing.

    • Solution:

      • Use an end-capped column. Modern, well-end-capped columns minimize silanol interactions.

      • Adjust mobile phase pH. Operating at a lower pH can suppress the ionization of silanol groups.

      • Add a competing base to the mobile phase. A small amount of a basic compound can saturate the active sites on the column.

  • Potential Cause 2: Column Overload. Injecting too high a concentration of the analyte can lead to peak broadening.

    • Solution:

      • Dilute the sample. Ensure the analyte concentration is within the linear range of the detector.[1][2][8]

Issue 3: High Background Noise

  • Potential Cause 1: Matrix Effects. Co-eluting endogenous compounds from the biological matrix can interfere with the detection of this compound, especially in mass spectrometry-based methods.[6][7]

    • Solution:

      • Improve sample cleanup. As mentioned before, techniques like SPE are crucial for removing interfering substances.[8]

      • Optimize chromatographic separation. Adjust the gradient or mobile phase composition to separate this compound from interfering peaks.

      • Use a more selective detection method. Tandem mass spectrometry (MS/MS) offers higher selectivity compared to single quadrupole MS or UV detection.[3]

  • Potential Cause 2: Contaminated Solvents or Reagents. Impurities in the mobile phase or other reagents can contribute to high background noise.

    • Solution:

      • Use high-purity solvents and reagents. HPLC or LC-MS grade solvents are recommended.

      • Filter all solvents before use. This will remove particulate matter that can contribute to baseline noise.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

A: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for its high sensitivity and selectivity.[3][10] Methods like UPLC-MS/MS can achieve detection limits in the low ng/mL range in plasma.[8]

Q2: Is derivatization necessary for this compound analysis?

A: Not always. While derivatization with reagents like o-phthaldialdehyde (OPA) or ethyl chloroformate (ECF) has been used to improve chromatographic retention and detection, especially for HPLC-UV and GC-MS, modern methods using HILIC columns with mass spectrometric detection can accurately quantify underivatized this compound.[1][2][3][8][11] Avoiding derivatization simplifies the workflow and reduces potential sources of error.[1][2]

Q3: What are the typical recovery rates for this compound from biological samples?

A: With optimized extraction methods, average recovery rates for this compound can range from 82.94% to 94.19% in plant tissues.[1][2] For biological fluids like plasma, recovery is dependent on the chosen extraction technique (e.g., protein precipitation, LLE, or SPE).

Q4: What are the key validation parameters to consider for a this compound detection method?

A: Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra- and inter-day), recovery, and stability.[1][2][8]

Q5: Can electrochemical sensors be used for this compound detection?

A: While electrochemical sensors offer advantages like high sensitivity, rapid analysis, and lower cost for some analytes, their application for this compound is not as widely reported as chromatographic methods.[12][13][14][15][16] Further development would be needed to create a selective and sensitive electrochemical sensor for this compound in complex biological matrices.

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound detection methods.

Table 1: Performance of HPLC-DAD Method for this compound Detection

ParameterValueReference
Linearity Range6.25 - 400 µg/mL[1][2]
0.9993[1][2]
LOD0.10 mg/g[1][2]
LOQ0.33 mg/g[1][2]
Average Recovery82.94 - 94.19%[1][2]
RSD of Recovery1.83 - 4.10%[1][2]

Table 2: Performance of LC-MS/MS Methods for this compound Detection

ParameterValueBiological MatrixReference
LOD0.3 ppmPlant Material[3]
LOQ1.5 ppmPlant Material[3]
LOD (L-Dencichine)8 ng/mLRabbit Plasma[8]
LOD (D-Dencichine)10 ng/mLRabbit Plasma[8]
Linearity Range0.5 - 50 µg/mLRabbit Plasma[8]
Intra- & Inter-day Precision (CV)< 7.0%Rabbit Plasma[8]

Table 3: Performance of GC-MS Method for this compound Detection (with ECF derivatization)

ParameterValueReference
Linearity Range10 - 800 µg/mL[11]
0.9988[11]
LOD0.5 µg/mL[11]
LOQ2 µg/mL[11]

Experimental Protocols

Protocol 1: this compound Extraction from Plasma for LC-MS/MS Analysis

This protocol is based on a method for the enantioselective determination of this compound in rabbit plasma.[8]

  • Sample Preparation:

    • To a 100 µL plasma sample, add an internal standard (e.g., carbocisteine).

    • Deproteinize the plasma sample by adding an inorganic acid.

    • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Derivatization (Optional, but used in the cited method for chiral separation):

    • The supernatant can be derivatized, for example, with o-phthaldialdehyde (OPA) and N-isobutanoyl-L-cysteine (NIBC) to form diastereoisomeric isoindole derivatives.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the deproteinized (and derivatized, if applicable) sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute this compound with a suitable organic solvent (e.g., methanol).

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: this compound Extraction from Plant Material for HPLC-DAD Analysis

This protocol is based on a method for determining this compound in Panax notoginseng.[1]

  • Sample Preparation:

    • Accurately weigh the powdered plant material.

    • Add an extraction solvent (e.g., 50% methanol).

    • Perform ultrasonic extraction for a specified time (e.g., 45 minutes).

    • Centrifuge the extract.

  • Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject an aliquot into the HPLC-DAD system.

Visualizations

Experimental_Workflow_Dencichine_Detection cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue) Extraction Extraction (SPE, LLE, PPT) BiologicalSample->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup Chromatography Chromatographic Separation (HILIC / RP-HPLC) Cleanup->Chromatography Inject Detection Detection (MS/MS or DAD) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General experimental workflow for this compound detection.

Troubleshooting_Low_Sensitivity Start Low / No Signal CheckMethod Is the analytical method appropriate for a polar analyte? Start->CheckMethod CheckExtraction Is sample extraction and cleanup efficient? CheckMethod->CheckExtraction Yes Sol_HILIC Use HILIC Column CheckMethod->Sol_HILIC No Sol_Derivatization Consider Derivatization (if not using MS) CheckMethod->Sol_Derivatization No CheckInstrument Are instrument parameters optimized? CheckExtraction->CheckInstrument Yes Sol_SPE Implement/Optimize SPE CheckExtraction->Sol_SPE No Sol_OptimizeMS Optimize MS/MS Transitions & Voltages CheckInstrument->Sol_OptimizeMS MS Sol_Wavelength Check Detection Wavelength (e.g., 215 nm for DAD) CheckInstrument->Sol_Wavelength DAD

Caption: Troubleshooting logic for low this compound sensitivity.

References

strategies for reducing sample loss during Dencichine extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate sample loss during Dencichine extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid with significant hemostatic properties.[1][2] It is primarily extracted from medicinal plants such as Panax notoginseng. The main challenges in its extraction are its high polarity and water solubility, which can lead to sample loss if inappropriate solvents or techniques are used.[3] Additionally, for certain analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is often required, which can be complex and introduce variability.[1][3]

Q2: Which extraction method is most efficient for this compound?

A2: Ultrasonic-assisted extraction has been shown to be more efficient than immersion or oscillation methods.[3][4] This method, when optimized, can significantly reduce extraction time and improve yield.[1][3]

Q3: What is the best solvent for this compound extraction?

A3: Due to its high polarity, ultrapure deionized water has been identified as a highly effective extraction solvent for this compound, showing significantly higher extraction efficiency compared to 75% ethanol, 75% methanol, or 0.2 M perchloric acid.[3]

Q4: Is derivatization necessary for this compound analysis?

A4: While derivatization with reagents like ethyl chloroformate (ECF) is often used for GC-MS analysis to improve volatility and ionization, it is not always necessary.[5][6] High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) can be used for the direct determination of this compound without derivatization, which simplifies the process and avoids potential issues with derivative stability.[1][3]

Q5: How can I minimize sample degradation during extraction and storage?

A5: To prevent degradation, it is crucial to handle samples appropriately. After extraction, the supernatant should be stored at 4°C until analysis.[1][3] For long-term storage, freezing at -20°C or -80°C is recommended to maintain the integrity of the extracted nucleic acids, and repeated freeze-thaw cycles should be avoided.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low this compound Yield 1. Suboptimal Extraction Method: Using less efficient methods like simple immersion.1. Switch to ultrasonic-assisted extraction for improved efficiency.[3][4]
2. Inappropriate Solvent: Using solvents with low polarity.2. Use ultrapure deionized water as the extraction solvent.[3]
3. Insufficient Extraction Time/Power: Not allowing enough time or ultrasonic power for complete extraction.3. Optimize ultrasonic time (e.g., 45-75 minutes) and temperature (e.g., around 20°C).[1]
4. Improper Sample Preparation: Coarse plant material with low surface area.4. Grind the dried plant material to a fine powder (e.g., pass through an 80 mesh sieve) before extraction.[1][3]
Poor Reproducibility 1. Inconsistent Extraction Parameters: Variation in ultrasonic time, temperature, or solvent volume between samples.1. Strictly control all extraction parameters. Utilize a consistent solid-to-liquid ratio (e.g., 1:20).[8][9]
2. Derivative Instability: If using derivatization for GC-MS, the derivatives may degrade over time.2. Analyze derivatized samples as quickly as possible. Alternatively, use a method that does not require derivatization, such as HPLC-DAD.[1][3]
3. Incomplete Centrifugation: Residual particulate matter in the supernatant.3. Ensure complete centrifugation to pellet all solid material before collecting the supernatant.
Interference in Chromatogram 1. Co-extraction of Impurities: The chosen solvent may be extracting other compounds that interfere with this compound detection.1. Optimize the mobile phase and chromatographic column for better separation. A HILIC column can be effective for highly polar compounds like this compound.[4]
2. Contamination from Labware: Impurities from glassware or plasticware.2. Ensure all labware is thoroughly cleaned and rinsed with high-purity solvent before use.

Quantitative Data Summary

The following tables summarize the impact of different extraction parameters on this compound yield.

Table 1: Comparison of Extraction Methods

Extraction MethodThis compound Yield (mg/g)
Ultrasonic10.95 ± 0.12
ImmersionLower than ultrasonic
OscillationLower than ultrasonic
Data from a study on Panax notoginseng.[3]

Table 2: Effect of Extraction Solvent on this compound Yield

Extraction SolventThis compound Yield (mg/g)
Ultrapure Deionized Water8.89 ± 0.10
0.2 M Perchloric Acid4.70 ± 0.21
75% Methanol4.01 ± 0.31
75% Ethanol2.99 ± 0.22
Data from a study on Panax notoginseng.[3]

Table 3: Optimization of Ultrasonic Extraction Parameters

ParameterConditionThis compound Yield (mg/g)
Acetonitrile Volume 60%Lower than 70%
70%8.76 ± 0.04
80%Lower than 70%
Ultrasonic Time 75 min9.24 ± 0.29
105 min10.14 ± 0.41
Ultrasonic Temperature 20 °C8.01 ± 0.32
Data from a study on Panax notoginseng.[1]

Experimental Protocols

Optimized Ultrasonic-Assisted Extraction Protocol for this compound from Panax notoginseng

This protocol is based on methodologies reported in the literature.[1][3]

  • Sample Preparation:

    • Wash the collected plant material (e.g., roots, stems, leaves) with clean water.

    • Dry the material at 60°C.

    • Grind the dried material into a fine powder and pass it through an 80-mesh sieve.

  • Extraction:

    • Accurately weigh 0.1 g of the powdered sample into a 1.5 mL centrifuge tube.

    • Add 1.0 mL of ultrapure deionized water to the tube.

    • Vortex the mixture to ensure it is well-mixed.

    • Place the sample in an ultrasonic cleaner (e.g., 37 kHz) for 45 minutes at approximately 20°C.

  • Sample Clarification:

    • Centrifuge the extract at 9168 x g for 3 minutes.

    • Carefully collect the supernatant.

  • Preparation for Analysis (HPLC-DAD):

    • Take 300 µL of the supernatant and add it to 700 µL of acetonitrile.

    • Sonicate the mixture for 10 minutes.

    • Centrifuge at 13,201 x g for 5 minutes.

    • Transfer the final supernatant to a liquid chromatography vial.

    • Store at 4°C until HPLC-DAD analysis.

Visualizations

Dencichine_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_clarification Clarification & Analysis Prep cluster_analysis Analysis Start Plant Material (Panax notoginseng) Wash Wash with Water Start->Wash Dry Dry at 60°C Wash->Dry Grind Grind to Fine Powder (80 mesh) Dry->Grind Weigh Weigh 0.1g Powder Grind->Weigh AddSolvent Add 1.0 mL Ultrapure Water Weigh->AddSolvent Ultrasonicate Ultrasonicate (45 min, 20°C) AddSolvent->Ultrasonicate Centrifuge1 Centrifuge (9168 x g, 3 min) Ultrasonicate->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 AddAcetonitrile Add Acetonitrile Supernatant1->AddAcetonitrile Sonicate2 Sonicate (10 min) AddAcetonitrile->Sonicate2 Centrifuge2 Centrifuge (13,201 x g, 5 min) Sonicate2->Centrifuge2 FinalSupernatant Collect Final Supernatant Centrifuge2->FinalSupernatant HPLC Store at 4°C & Analyze by HPLC-DAD FinalSupernatant->HPLC

Caption: Workflow for Optimized this compound Extraction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield Cause1 Suboptimal Method Problem->Cause1 Cause2 Wrong Solvent Problem->Cause2 Cause3 Inefficient Parameters Problem->Cause3 Cause4 Poor Sample Prep Problem->Cause4 Solution1 Use Ultrasonic Extraction Cause1->Solution1 addresses Solution2 Use Ultrapure Water Cause2->Solution2 addresses Solution3 Optimize Time & Temp Cause3->Solution3 addresses Solution4 Grind Sample Finely Cause4->Solution4 addresses

Caption: Troubleshooting Low this compound Yield.

References

Validation & Comparative

Dencichine hemostatic efficacy compared to tranexamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hemostatic Efficacy: Dencichine vs. Tranexamic Acid

A comparative analysis of this compound and Tranexamic Acid (TXA) reveals two distinct but effective agents in promoting hemostasis. While both substances are utilized to control bleeding, they operate through different physiological pathways. Tranexamic acid is a well-established synthetic antifibrinolytic agent, whereas this compound is a plant-derived compound known for its effects on the coagulation system and platelet function.[1][2]

Mechanism of Action

Tranexamic Acid (TXA): TXA is a synthetic derivative of the amino acid lysine.[3] Its primary hemostatic effect is achieved by inhibiting fibrinolysis, the process that breaks down blood clots.[4] Specifically, TXA competitively blocks the lysine-binding sites on plasminogen, preventing its conversion to plasmin.[5][6] Plasmin is the key enzyme responsible for degrading fibrin, the protein mesh that forms the structural basis of a blood clot. By preventing fibrin degradation, TXA stabilizes existing clots and effectively reduces bleeding.[4] It does not directly impact the coagulation cascade or platelet function to form a clot but rather preserves the clot once it is formed.[6]

This compound: Also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), this compound is a non-protein amino acid found in plants like Panax notoginseng.[2][7] Its hemostatic mechanism is more complex and appears to be multifactorial. Studies indicate that this compound's hemostatic effects are related to the modulation of the coagulation system, enhancement of platelet aggregation, and an influence on the fibrinolytic system.[1] It has been shown to shorten clotting time and promote the aggregation of platelets, which are crucial early steps in stopping bleeding.[1][8]

Comparative Data on Hemostatic Efficacy

Direct comparative clinical trials between this compound and Tranexamic Acid are not widely available in the searched literature. However, individual studies on their efficacy in animal models provide insight into their performance.

ParameterThis compoundTranexamic AcidPlacebo/ControlAnimal ModelSource
Clotting Time Significantly shortened (P<0.01)Not directly measured in these studiesControlKunming Mice[1]
Blood Loss (Liver Injury) Not directly measuredLower than controlHigher than TXA groupSprague-Dawley Rats[9][10]
Blood Loss (Blunt Liver Injury) Not Applicable1579 ± 306 mL2376 ± 478 mLPigs[11]
Survival Rate (14 days, Liver Injury) Not directly measured8/10 animals (80%)5/10 animals (50%)Sprague-Dawley Rats[9][10]
Intraoperative Hemorrhage (Burn Debridement) Not Applicable117 ± 51.7 ml299.3 ± 88.9 mlHuman Clinical Trial[12]

Note: The table above is compiled from different studies and does not represent a direct head-to-head comparison under the same experimental conditions.

Experimental Protocols

Animal Model for Hemostatic Evaluation (Tranexamic Acid)

A common model to assess hemostatic efficacy involves inducing a standardized injury in an animal model and measuring blood loss and survival.

  • Study Objective: To evaluate the local hemostatic effect of Tranexamic Acid in a liver injury model.[9][10]

  • Animal Model: Adult male Sprague-Dawley rats.[9][10]

  • Procedure:

    • Animals are anesthetized.

    • A standardized liver injury is created in the middle lobe of the liver.[9]

    • The animals are randomized into two groups:

      • Control Group (TXA-): The liver injury is packed with standard gauze.[9]

      • Treatment Group (TXA+): The liver injury is packed with gauze soaked in Tranexamic Acid.[9]

    • Bleeding is measured at specific time points (e.g., 2 minutes, 15 minutes, and 48 hours via a second-look surgery).[9]

    • Survival of the animals is monitored over a period (e.g., 14 days).[9]

    • Histopathological analysis of the liver tissue is performed to assess tissue response.[9]

Animal Model for Hemostatic Evaluation (this compound)

Studies on this compound often use models that measure clotting time and bleeding time.

  • Study Objective: To investigate the hemostatic mechanism of this compound.[1]

  • Animal Models: Adult Sprague-Dawley rats and Kunming mice.[1]

  • Procedure (Clotting Time in Mice):

    • Mice are randomly divided into a control group and this compound treatment groups at various dosages (e.g., 5, 10, 20, 40 mg/kg).[1]

    • The substance is administered to the respective groups.

    • Blood is collected, and the time it takes for a clot to form is measured.

  • Procedure (Coagulation Parameters in Rats):

    • Rats are treated with this compound or a control substance.

    • Blood samples are collected and analyzed for changes in the coagulation system, platelet aggregation, and the fibrinolytic system.[1]

Visualizations

Signaling and Mechanical Pathways

Hemostatic_Mechanisms cluster_Coagulation Coagulation Cascade & Platelet Plug Formation cluster_Fibrinolysis Fibrinolysis (Clot Breakdown) cluster_Drugs Drug Intervention Vessel_Injury Vessel Injury Platelet_Adhesion Platelet Adhesion & Aggregation Vessel_Injury->Platelet_Adhesion Coagulation_Cascade Coagulation Cascade (Intrinsic/Extrinsic Pathways) Vessel_Injury->Coagulation_Cascade Thrombin Thrombin Generation Platelet_Adhesion->Thrombin Coagulation_Cascade->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_Clot Stable Fibrin Clot Fibrinogen->Fibrin_Clot Polymerization Plasmin Plasmin Fibrin_Clot->Plasmin Plasminogen Plasminogen Plasminogen->Plasmin t-PA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation This compound This compound This compound->Platelet_Adhesion Promotes This compound->Coagulation_Cascade Modulates TXA Tranexamic Acid TXA->Plasminogen Inhibits Activation

Caption: Mechanisms of this compound and Tranexamic Acid in hemostasis.

Experimental Workflow

Experimental_Workflow start Start: Select Animal Model (e.g., Sprague-Dawley Rat) anesthesia Administer Anesthesia start->anesthesia injury Create Standardized Hemorrhagic Injury (e.g., Liver Laceration) anesthesia->injury randomization Randomize into Groups injury->randomization group_control Group 1: Control (e.g., Saline/Gauze Packing) randomization->group_control Control group_txa Group 2: Tranexamic Acid (Local or Systemic) randomization->group_txa Test 1 group_this compound Group 3: this compound (Oral or Systemic) randomization->group_this compound Test 2 monitoring Monitor Vital Signs & Collect Samples group_control->monitoring group_txa->monitoring group_this compound->monitoring measurement Measure Hemostatic Endpoints: - Blood Loss Volume - Bleeding Time - Survival Rate - Coagulation Parameters monitoring->measurement analysis Data Analysis & Statistical Comparison measurement->analysis end Conclusion on Efficacy analysis->end

Caption: Workflow for in vivo evaluation of hemostatic agents.

References

A Comparative Analysis of Dencichine and Aminocaproic Acid for Bleeding Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Dencichine and aminocaproic acid, two hemostatic agents with distinct mechanisms of action, for the control of bleeding. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of their performance based on available experimental data, detailing their mechanisms of action, and providing insights into the experimental protocols used for their evaluation.

I. Overview and Mechanisms of Action

This compound , a non-protein amino acid found in the traditional Chinese medicine Panax notoginseng, exerts its hemostatic effects through a multi-faceted approach involving the coagulation system, platelet aggregation, and the fibrinolytic system.[1] Its mechanism is believed to involve the modulation of platelet intracellular calcium influx, cyclic adenosine monophosphate (cAMP) production, and thromboxane A2 (TXA2) release, which are mediated through AMPA receptors on platelets.[2]

Aminocaproic acid , a synthetic derivative of the amino acid lysine, is a well-established antifibrinolytic agent.[3] Its primary mechanism of action is the inhibition of plasminogen activation to plasmin, the key enzyme responsible for the breakdown of fibrin clots.[4][5] By preventing fibrinolysis, aminocaproic acid stabilizes existing clots and helps to control bleeding.

II. Comparative Efficacy: Experimental Data

The following tables summarize the available quantitative data from preclinical studies on the effects of this compound and aminocaproic acid on various hemostatic parameters. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate investigations.

Table 1: Effect on Bleeding Time
AgentSpeciesModelDoseBleeding Time ReductionCitation
This compound MouseTail Amputation5 mg/kgShortened (P<0.01)[1]
10 mg/kgShortened (P<0.01)[1]
20 mg/kgShortened (P<0.01)[1]
40 mg/kgShortened (P<0.01)[1]
Aminocaproic Acid RatTail BleedingNot SpecifiedNo significant reversal of dabigatran-induced bleeding time prolongation[6][7]
Table 2: Effect on Coagulation Parameters
AgentSpeciesParameterDoseEffectCitation
This compound RatAPTT5, 10, 20, 40 mg/kgChanged (P<0.05)[1][8]
RatTT5, 10, 20, 40 mg/kgChanged (P<0.05)[8]
RatFIB5, 10, 20, 40 mg/kgChanged (P<0.05)[8]
Aminocaproic Acid RatACTNot SpecifiedNo reversal of dabigatran-induced prolongation[6]
HumanPTNot SpecifiedNo significant effect[9]
HumanaPTTNot SpecifiedNo significant effect[9]

APTT: Activated Partial Thromboplastin Time; TT: Thrombin Time; FIB: Fibrinogen; ACT: Activated Clotting Time; PT: Prothrombin Time.

III. Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and aminocaproic acid are visualized in the following diagrams.

cluster_this compound This compound Signaling Pathway This compound This compound AMPA_R AMPA Receptor on Platelet This compound->AMPA_R Ca_Influx ↑ Cytosolic Ca²⁺ Influx AMPA_R->Ca_Influx cAMP ↓ cAMP Production AMPA_R->cAMP TXA2 ↑ TXA₂ Release AMPA_R->TXA2 Platelet_Activation Platelet Activation & Aggregation Ca_Influx->Platelet_Activation cAMP->Platelet_Activation TXA2->Platelet_Activation Hemostasis Hemostasis Platelet_Activation->Hemostasis

This compound's platelet activation pathway.

cluster_Aminocaproic_Acid Aminocaproic Acid Mechanism of Action Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasminogen Activators (tPA, uPA) Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades FDPs Fibrin Degradation Products Fibrin_Clot->FDPs Aminocaproic_Acid Aminocaproic Acid Aminocaproic_Acid->Plasminogen Inhibits Activation

Aminocaproic acid's antifibrinolytic action.

IV. Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and aminocaproic acid.

Tail Bleeding Time Assay (Mouse Model)

This in vivo assay is a primary method for assessing the hemostatic efficacy of test compounds.

start Acclimatize Mice treatment Administer this compound/Aminocaproic Acid or Vehicle (Control) start->treatment anesthesia Anesthetize Mouse treatment->anesthesia transection Transect Tail at a Standardized Diameter anesthesia->transection immersion Immediately Immerse Tail in Saline at 37°C transection->immersion measurement Record Time to Cessation of Bleeding immersion->measurement end Endpoint: Bleeding Time (seconds) measurement->end

Workflow for the mouse tail bleeding time assay.

Protocol Details:

  • Animals: Kunming mice are randomly divided into control and treatment groups.[1]

  • Treatment: this compound (at doses of 5, 10, 20, and 40 mg/kg), aminocaproic acid, or a vehicle control is administered, typically via intraperitoneal injection or oral gavage, at a specified time before the assay.[1]

  • Procedure: The mouse is anesthetized, and the tail is transected at a specific diameter (e.g., 1.5 mm). The tail is then immediately immersed in physiological saline maintained at 37°C.

  • Measurement: The time from the initial bleeding until the cessation of bleeding for a continuous period (e.g., 2 minutes) is recorded as the bleeding time.[10]

In Vitro Platelet Aggregation Assay

This assay evaluates the direct effect of a compound on platelet function.

Protocol Details:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy donors.

  • Instrumentation: A light transmission aggregometer is used to measure the change in light transmission through the PRP as platelets aggregate.

  • Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C.

    • A baseline light transmission is established.

    • This compound or a vehicle control is added to the PRP and incubated for a short period.

    • A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.

    • The change in light transmission is recorded over time to generate an aggregation curve.

  • Data Analysis: The maximum percentage of aggregation is determined and compared between the treated and control groups.

Measurement of Coagulation Parameters (Rat Model)

This involves a panel of standard laboratory tests to assess the effect of a compound on the coagulation cascade.

Protocol Details:

  • Animals: Adult Sprague-Dawley rats are used.[8]

  • Treatment: Rats are treated with various doses of this compound, aminocaproic acid, or a control substance.

  • Sample Collection: Blood samples are collected at a specified time after treatment into tubes containing an anticoagulant (e.g., sodium citrate).

  • Analysis: Plasma is separated by centrifugation, and the following parameters are measured using a coagulation analyzer:

    • Activated Partial Thromboplastin Time (APTT): Measures the integrity of the intrinsic and common coagulation pathways.

    • Prothrombin Time (PT): Assesses the extrinsic and common pathways.

    • Thrombin Time (TT): Measures the final step of coagulation, the conversion of fibrinogen to fibrin.

    • Fibrinogen (FIB) Concentration: Quantifies the amount of fibrinogen available for clot formation.

Fibrinolysis Assay (In Vitro)

This assay determines the effect of a compound on the breakdown of a fibrin clot.

Protocol Details:

  • Clot Formation: A fibrin clot is formed in a microplate well by mixing fibrinogen, thrombin, and calcium.

  • Treatment: The test compound (this compound or aminocaproic acid) is added to the system.

  • Induction of Fibrinolysis: A plasminogen activator, such as tissue plasminogen activator (tPA), is added to initiate clot lysis.

  • Measurement: The change in optical density of the clot is monitored over time using a microplate reader. The time to 50% clot lysis is a common endpoint.

V. Conclusion

This compound and aminocaproic acid represent two distinct approaches to promoting hemostasis. This compound appears to have a broader mechanism of action, influencing multiple aspects of hemostasis, including platelet activation and the coagulation cascade. In contrast, aminocaproic acid has a more targeted effect, specifically inhibiting the fibrinolytic system to preserve existing clots.

The available preclinical data suggests that this compound can shorten bleeding time and modulate coagulation parameters in a dose-dependent manner. Aminocaproic acid is a potent antifibrinolytic, though its direct impact on initial clot formation and bleeding time in some models may be less pronounced.

Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of these two agents in various bleeding scenarios. The detailed experimental protocols provided in this guide can serve as a foundation for designing such studies and for the continued investigation of these and other novel hemostatic agents.

References

A Comparative Guide to HPLC and Alternative Methods for Dencichine Quantification in Herbal Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds in herbal products is critical for quality control, standardization, and efficacy studies. Dencichine, a key hemostatic and anti-inflammatory compound in herbs such as Panax notoginseng, requires robust analytical methods for its determination. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative techniques, supported by experimental data, to aid in the selection of the most suitable analytical approach.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a widely adopted and reliable technique for the quantification of this compound. Its performance, however, can be compared with other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), which offers a different selectivity, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), known for its high sensitivity and speed.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of validation parameters for a validated HPLC-DAD method and a GC-MS method.

Validation ParameterHPLC-DAD Method[1]GC-MS Method[2]
Linearity Range 6.25 - 400 µg/mL10 - 800 µg/mL
Correlation Coefficient (r²) 0.99930.9988
Limit of Detection (LOD) 0.10 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.33 µg/mL2 µg/mL
Accuracy (% Recovery) 82.94 - 94.19%Not explicitly stated
Precision (%RSD) <10% (ranging from 1.83 to 4.10%)Not explicitly stated

While specific quantitative data for a validated UPLC-MS/MS method for this compound in herbal products is not as readily available in a comparable format, UPLC-MS/MS generally offers significantly lower LOD and LOQ values and shorter analysis times compared to both HPLC and GC-MS.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the compared HPLC-DAD and GC-MS methods.

HPLC-DAD Method for this compound Quantification[1]

This method allows for the direct quantification of this compound without the need for derivatization.

Sample Preparation:

  • Weigh 0.1 g of powdered herbal sample into a 1.5 mL centrifuge tube.

  • Add 1.0 mL of deionized water and mix.

  • Ultrasonicate the mixture for 45 minutes.

  • Centrifuge at 9168 x g for 3 minutes.

  • Take 300 µL of the supernatant and add 700 µL of acetonitrile.

  • Sonicate for 10 minutes.

  • Centrifuge at 13,201 x g for 5 minutes.

  • Collect the supernatant for HPLC analysis.

Standard Preparation:

  • Dissolve 1.0 mg of this compound standard in 1.0 mL of deionized water.

  • Prepare working standard solutions in the range of 6.25 to 400 µg/mL in 70% acetonitrile.[1]

Chromatographic Conditions:

  • Instrument: Prominence LC-20A HPLC system with a Diode Array Detector (DAD).

  • Column: Syncronis HILIC HPLC column (2.1 × 150 mm, 5 µm).

  • Mobile Phase: An aqueous solution of 80 mM ammonium formate (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.[1]

GC-MS Method for this compound Quantification[2]

This method involves derivatization of this compound with ethyl chloroformate (ECF).

Sample Preparation and Derivatization:

  • A detailed protocol for the extraction of this compound from the plant matrix for GC-MS analysis was not explicitly provided in the search results. The focus was on the derivatization of the extracted compound.

Standard Preparation and Derivatization:

  • A series of standard solutions of this compound are prepared.

  • Derivatization is performed using ethyl chloroformate (ECF) prior to GC-MS analysis.[2]

Chromatographic Conditions:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Injector Temperature: 260 °C.[2]

  • Ion Source Temperature: 200 °C.[2]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[2]

  • Analysis Mode: Full scan mode (30–550 m/z).[2]

Method Workflow and Comparison

The following diagrams illustrate the experimental workflow of the HPLC-DAD method and a logical comparison of the different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Herbal Sample Powder extraction Aqueous Extraction (Ultrasonication) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 protein_ppt Protein Precipitation (Acetonitrile) centrifuge1->protein_ppt centrifuge2 Centrifugation protein_ppt->centrifuge2 supernatant Supernatant for Analysis centrifuge2->supernatant hplc HPLC System (HILIC Column) supernatant->hplc dad DAD Detector (215 nm) hplc->dad quant Quantification dad->quant

HPLC-DAD method workflow for this compound quantification.

Method_Comparison cluster_attributes HPLC HPLC-DAD Pros: - Robust and reliable - Widely available - No derivatization needed Cons: - Moderate sensitivity - Longer run times Sensitivity Sensitivity HPLC->Sensitivity Moderate Speed Speed HPLC->Speed Slow Cost Cost HPLC->Cost Low-Moderate Complexity Complexity HPLC->Complexity Low GCMS GC-MS Pros: - High selectivity Cons: - Requires derivatization - Lower sensitivity than LC-MS/MS - Not ideal for polar compounds GCMS->Sensitivity Moderate GCMS->Speed Moderate GCMS->Cost Moderate GCMS->Complexity High (due to derivatization) UPLCMS UPLC-MS/MS Pros: - High sensitivity and selectivity - Very fast analysis - Low sample volume Cons: - Higher equipment cost - More complex method development UPLCMS->Sensitivity High UPLCMS->Speed Fast UPLCMS->Cost High UPLCMS->Complexity High

Comparison of analytical methods for this compound.

References

A Comparative Guide to HPLC and GC-MS Methods for Dencichine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Dencichine, a non-protein amino acid with hemostatic and neurotoxic properties, is critical. The choice of analytical methodology is a key determinant of the precision, sensitivity, and efficiency of this analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of this compound, supported by experimental data.

This compound is found in various medicinal plants, including those of the Panax genus. Its analysis is essential for quality control and pharmacological studies. Both HPLC and GC-MS are powerful analytical techniques, but they differ fundamentally in their separation principles, sample requirements, and instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. It is well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is ideal for volatile and thermally stable compounds. Separation occurs as a gaseous mobile phase carries the sample through a column, with separation based on the compound's volatility and interaction with the stationary phase. Due to this compound's non-volatile nature as an amino acid, a derivatization step is necessary to increase its volatility for GC-MS analysis.

Quantitative Performance Comparison

The selection of an analytical method often hinges on its quantitative performance characteristics. The following table summarizes key validation parameters for HPLC and GC-MS methods in the analysis of this compound, based on published experimental data.

ParameterHPLC MethodGC-MS Method (with Derivatization)
Limit of Detection (LOD) 0.003% (w/w)[1][2] / 0.3 ppm[3]0.5 µg/mL[4]
Limit of Quantification (LOQ) 0.01% (w/w)[1][2] / 20 ng/mL (in plasma)[5] / 1.5 ppm[3] / 2 µg/mL[4]2 µg/mL[4]
Linearity (r²) 0.9999 (0.22 - 4.4 µg)[6] / 0.9997 (20 - 5000 ng/mL)[5]0.9988 (10 - 800 µg/mL)[4]
Recovery 80-110%[1][2] / Up to 85%[5] / 99.5%[6]Not explicitly stated in the provided results.
Precision (RSD) <10%[1][2] / <6.7%[5] / 2.2%[6]Not explicitly stated in the provided results.
Derivatization Required? NoYes (e.g., with ethyl chloroformate)[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for both HPLC and GC-MS analysis of this compound.

HPLC-DAD Method for this compound in Panax notoginseng

This method allows for the direct analysis of this compound without derivatization.[7][8]

1. Sample Preparation:

  • Dry and powder the plant material.

  • Accurately weigh 0.1 g of the powder into a centrifuge tube.

  • Add 1.0 mL of double-distilled water and mix.

  • Sonication for 45 minutes in an ultrasonic cleaner.

  • Centrifuge the mixture.

  • Take 300 µL of the supernatant and add 700 µL of acetonitrile.

  • Sonicate for 10 minutes.

  • Centrifuge, and transfer the supernatant to an HPLC vial.

2. Chromatographic Conditions:

  • Column: Syncronis HILIC HPLC column (2.1 × 150 mm, 5 µm).[7][8]

  • Mobile Phase: 80 mM ammonium formate (A) and acetonitrile (B) in an isocratic elution of 25:75 (A/B).[7][8]

  • Flow Rate: 0.4 mL/min.[7][8]

  • Column Temperature: 30 °C.[7][8]

  • Injection Volume: 10 µL.[7][8]

  • Detection: Diode Array Detector (DAD) at 215 nm.[7][8]

GC-MS Method for this compound in Panax notoginseng (with Derivatization)

This method requires a derivatization step to make this compound amenable to gas chromatography.[4]

1. Sample Preparation and Derivatization:

  • Extract this compound from the plant material using an appropriate solvent (e.g., water).

  • Take an aliquot of the extract for derivatization.

  • The derivatization is performed with ethyl chloroformate (ECF).[4]

  • An internal standard, such as l-2-chlorophenylalanine, is typically used.[4]

2. GC-MS Conditions:

  • Injector Temperature: 260 °C.[4]

  • Column: Specific column details may vary, but a capillary column suitable for amino acid derivative analysis is used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature is held, then ramped to a final temperature to ensure separation.

  • Mass Spectrometer: Operated in full scan mode to identify the derivatized this compound and selected ion monitoring (SIM) mode for quantification.[4]

Methodology Workflows

The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sp1 Plant Material sp2 Extraction (e.g., Sonication) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Protein Precipitation (if needed) sp4->sp5 hplc HPLC System sp5->hplc Injection detector Detector (e.g., DAD, MS) hplc->detector data Data Acquisition & Analysis detector->data

Caption: General workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis sp1 Plant Material sp2 Extraction sp1->sp2 sp3 Derivatization (e.g., with ECF) sp2->sp3 gcms GC-MS System sp3->gcms Injection data Data Acquisition & Analysis gcms->data

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

Both HPLC and GC-MS are viable techniques for the quantitative analysis of this compound. The choice between them depends on the specific requirements of the study.

  • HPLC , particularly when coupled with mass spectrometry (LC-MS), offers high sensitivity and specificity without the need for derivatization, making it a more direct and often simpler approach for analyzing this compound in complex matrices like biological fluids and plant extracts.[3][5]

  • GC-MS provides excellent chromatographic resolution and definitive mass spectral identification. However, the mandatory derivatization step for non-volatile analytes like this compound adds complexity and potential for variability to the sample preparation process.[4]

For routine quality control of raw materials where high throughput is desired, a validated HPLC-DAD method may be sufficient and cost-effective.[7][8] For pharmacokinetic studies or analyses requiring very low detection limits in complex biological samples, an HPLC-MS/MS method is often the preferred choice due to its superior sensitivity and selectivity.[5] The GC-MS method, while robust, may be more suitable for targeted metabolomics studies where a broad range of derivatizable compounds are being analyzed simultaneously.

References

Assessing the Cross-Reactivity of Dencichine in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of Dencichine in immunoassays. Due to the limited availability of specific immunoassay data for this compound in published literature, this document outlines a robust methodology for developing a competitive immunoassay and evaluating its specificity. The focus is on providing detailed experimental protocols and data presentation formats that can be adapted for the analysis of this compound and its structurally related compounds.

Introduction to this compound and Immunoassay Specificity

This compound, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in certain plants, including Panax notoginseng.[1][2] It is recognized for its hemostatic and neuroprotective properties.[1] Immunoassays are a common tool for the detection and quantification of biomolecules; however, their accuracy is highly dependent on the specificity of the antibody used. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the target analyte, is a critical parameter to evaluate during immunoassay development.[3][4] For a reliable this compound immunoassay, it is essential to determine the potential interference from analogous compounds.

Potential Cross-Reactants for a this compound Immunoassay

A thorough assessment of cross-reactivity should include compounds with structural similarities to this compound. Based on its chemical structure, (2S)-2-amino-3-(oxaloamino)propanoic acid, the following compounds would be primary candidates for testing:

  • L-α,β-diaminopropionic acid: The core amino acid structure of this compound.

  • Oxalic acid: The N-linked side chain of this compound.

  • L-Aspartic acid: Structurally similar amino acid with a carboxylic acid side chain.

  • L-Glutamic acid: Another acidic amino acid with a longer side chain.

  • β-N-methyl-L-α,β-diaminopropionic acid (BMAA): A neurotoxic amino acid with a similar backbone.

  • Other non-protein amino acids: Depending on the sample matrix and potential co-contaminants.

Experimental Protocol: Competitive ELISA for this compound

The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a suitable format for the detection of small molecules like this compound.

Objective: To determine the concentration of this compound in a sample and to assess the cross-reactivity of an anti-Dencichine antibody with structurally similar compounds.

Materials:

  • Anti-Dencichine antibody (polyclonal or monoclonal)

  • This compound standard

  • This compound-protein conjugate (e.g., this compound-BSA) for coating

  • Potential cross-reacting compounds

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the potential cross-reacting compounds.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-Dencichine antibody.

    • Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a plate reader.

Data Presentation and Analysis

The results of the cross-reactivity assessment should be summarized in a clear and concise table. The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Table 1: Hypothetical Cross-Reactivity of an Anti-Dencichine Antibody

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
This compound10100%
L-α,β-diaminopropionic acid5002%
Oxalic acid>10,000<0.1%
L-Aspartic acid2,0000.5%
L-Glutamic acid8,0000.125%
BMAA1,5000.67%

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with this compound-Protein Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 r1 Prepare this compound Standards & Test Compounds r2 Incubate with Anti-Dencichine Antibody r1->r2 r3 Add to Coated Plate r2->r3 r4 Incubate r3->r4 r5 Wash r4->r5 d1 Add Secondary Antibody-Enzyme Conjugate d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Incubate (Dark) d4->d5 d6 Add Stop Solution d5->d6 end Data Analysis d6->end Read Absorbance at 450 nm

Caption: Workflow for a competitive ELISA to assess this compound cross-reactivity.

G cluster_analyte Analyte in Sample cluster_binding Binding Interaction cluster_outcome Assay Outcome This compound This compound High Affinity Binding Antibody Binding Site This compound->Binding Specific Binding CrossReactant Structurally Similar Compound Lower Affinity CrossReactant->Binding Cross-Reactivity Antibody Anti-Dencichine Antibody Accurate Accurate Quantification Binding->Accurate If only this compound is present Inaccurate Inaccurate Result (False Positive/ Overestimation) Binding->Inaccurate If Cross-Reactant is present

Caption: Logical relationship of antibody specificity and cross-reactivity in an immunoassay.

References

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Dencichine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of Dencichine, a non-protein amino acid with hemostatic properties found in medicinal plants like Panax notoginseng. Ensuring the reproducibility and reliability of analytical data across different laboratories is critical for researchers, scientists, and drug development professionals. This document outlines the principles of inter-laboratory validation and compares two common analytical techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principles of Inter-Laboratory Validation

Inter-laboratory validation, or method transfer, is the process of demonstrating that a validated analytical method can be successfully executed by different laboratories, yielding comparable results. The primary goal is to ensure consistency and reliability of data regardless of the testing site, personnel, or equipment. Key aspects of a successful inter-laboratory validation include:

  • A Well-Defined Protocol: A detailed, unambiguous experimental protocol is essential.

  • Pre-defined Acceptance Criteria: Clear criteria for accuracy, precision, and other validation parameters must be established before the study.

  • Comparative Testing: Identical, homogeneous samples are analyzed by each participating laboratory.

  • Statistical Analysis: The results are statistically compared to assess the method's reproducibility.

Comparison of Analytical Methods for this compound

Several methods have been developed for the determination of this compound.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high sensitivity and accuracy.[1][2] However, the strong polarity and weak ultraviolet absorption of this compound can present challenges, sometimes necessitating derivatization.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization offers an alternative with high specificity.[3][4]

The following tables summarize the performance characteristics of two representative analytical methods for this compound, which can be used as a benchmark for inter-laboratory comparison.

Table 1: Performance Characteristics of an HPLC-DAD Method for this compound Analysis

ParameterPerformance
Linearity Range6.25 - 400 µg/mL[1][2]
Correlation Coefficient (r²)0.9993[1][2]
Limit of Detection (LOD)0.10 mg/g[1][2]
Limit of Quantification (LOQ)0.33 mg/g[1][2]
Recovery82.94 - 94.19%[1][2]
Precision (RSD)<10%[1][2]

Table 2: Performance Characteristics of a GC-MS Method for this compound Analysis

ParameterPerformance
Linearity Range10 - 800 µg/mL[3][4]
Correlation Coefficient (r²)0.9988[3][4]
Limit of Detection (LOD)0.5 µg/mL[3][4]
Limit of Quantification (LOQ)2 µg/mL[3][4]
Internal Standardl-2-chlorophenylalanine[3][4]

Experimental Protocols

HPLC-DAD Method for this compound Analysis

This protocol is based on a method for the determination of this compound in Panax notoginseng without derivatization.[1][2]

a. Sample Extraction:

  • Weigh 0.1 g of powdered sample and place it in a centrifuge tube.

  • Add 1 mL of ultrapure deionized water.

  • Vortex for 1 minute.

  • Ultrasonicate for 45 minutes.

  • Centrifuge at 13,201 g for 5 minutes.

  • Take 300 µL of the supernatant and add 700 µL of acetonitrile.

  • Sonicate for 10 minutes.

  • Centrifuge at 13,201 g for 5 minutes.

  • Transfer the supernatant to a liquid chromatography vial for analysis.

b. Standard Preparation:

  • Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of ddH₂O.

  • Prepare a series of standard working solutions with concentrations ranging from 6.25 to 400 µg/mL in 70% acetonitrile.

c. Chromatographic Conditions:

  • HPLC System: High-Performance Liquid Chromatography with Diode Array Detector.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used as a starting point.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As this compound has weak UV absorption, the wavelength should be optimized for maximum sensitivity.

GC-MS Method with Ethyl Chloroformate Derivatization

This protocol describes the quantitative determination of this compound in plant samples after derivatization with ethyl chloroformate (ECF).[3][4]

a. Sample Extraction:

  • The extraction procedure should be optimized to efficiently extract this compound from the sample matrix. Methanol and water have been used as extraction solvents.[2]

b. Derivatization Procedure:

  • The extracted sample containing this compound is derivatized with ethyl chloroformate (ECF).

  • An internal standard, such as l-2-chlorophenylalanine, is added before derivatization.

c. GC-MS Conditions:

  • GC System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A suitable column for the separation of the derivatized amino acid.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from other components.

  • MS Detector: Operated in selected ion monitoring (SIM) mode for quantification.

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory validation study.

Inter_Laboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Validation Scope & Acceptance Criteria B Select Participating Laboratories A->B C Develop & Finalize Detailed Protocol B->C D Prepare & Distribute Homogeneous Samples C->D E Laboratories Perform Analysis D->E F Collect & Statistically Analyze Data E->F G Compare Results Against Acceptance Criteria F->G H Generate Validation Report G->H

Caption: Workflow of an inter-laboratory validation study.

Logical Relationship of Method Validation Parameters

This diagram shows the relationship between key validation parameters.

Method_Validation_Parameters MethodValidation Analytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantification MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Range Range Linearity->Range

Caption: Key parameters in analytical method validation.

References

A Comparative Analysis of Neuroprotective Compounds: Evaluating Dencichine Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective effects of Dencichine and other well-established compounds, including Edaravone, Nimodipine, and Nerve Growth Factor (NGF). This analysis is based on available preclinical and clinical experimental data to objectively assess their performance and mechanisms of action.

While this compound, a non-protein amino acid found in Panax notoginseng, is recognized for its hemostatic and anti-inflammatory properties, its role in neuroprotection remains largely unexplored and is overshadowed by reports of potential neurotoxicity. In contrast, Edaravone, Nimodipine, and NGF have been extensively studied and demonstrated varied neuroprotective capabilities in conditions such as stroke and neurodegenerative diseases.

Overview of Investigated Compounds

This compound: Primarily known for its hemostatic effects, evidence for the neuroprotective properties of this compound is currently scarce in scientific literature. Some studies on Panax notoginseng saponins (PNS), of which this compound is a constituent, suggest potential neuroprotective effects of the whole extract in cerebral ischemia, but direct evidence for this compound's contribution is lacking. Notably, some sources indicate that high-temperature processing of ginseng can reduce the neurotoxic component of this compound, suggesting a potential for adverse neurological effects.

Edaravone: A potent free radical scavenger, Edaravone is clinically used to mitigate neuronal damage following ischemic stroke. Its neuroprotective effects are attributed to its ability to inhibit endothelial injury and ameliorate neuronal damage by reducing oxidative stress. Clinical trials and preclinical studies have shown that Edaravone can improve functional outcomes and reduce mortality in patients with acute ischemic stroke.

Nimodipine: A calcium channel blocker, Nimodipine is primarily used to reduce brain damage caused by bleeding from a burst blood vessel (subarachnoid hemorrhage). Its neuroprotective mechanism involves the inhibition of calcium influx into neurons, which is a key step in the ischemic cascade leading to cell death. Clinical studies have demonstrated that Nimodipine can reduce mortality and improve neurological outcomes in patients with acute ischemic stroke, particularly when administered early.

Nerve Growth Factor (NGF): A neurotrophic factor, NGF plays a crucial role in the survival, development, and function of neurons. Its neuroprotective effects have been investigated in neurodegenerative diseases like Alzheimer's disease and in ischemic brain injury. Clinical trials have explored NGF gene therapy for Alzheimer's disease, showing potential for stimulating cholinergic neuron function and improving cognitive decline.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize key quantitative data from preclinical and clinical studies on Edaravone, Nimodipine, and Panax notoginseng Saponins (as an indirect reference for constituents of the plant this compound is derived from). Data for this compound alone is not available.

Table 1: Preclinical (In Vitro & In Vivo) Neuroprotective Efficacy

CompoundModel SystemKey FindingsReference
Edaravone Rat model of Traumatic Brain Injury (TBI)Significantly increased neuronal number in hippocampal CA3 area (60.8±8.3 with 1.5 mg/kg Edaravone vs. 28.3±4.5 in vehicle).
Rat model of Spinal Cord Injury (SCI)Improved Basso, Beattie, and Bresnahan (BBB) locomotor rating scores at day 28 (WMD = 4.41 vs. control).
Rat model of Subarachnoid Hemorrhage (SAH)Markedly decreased levels of malondialdehyde (MDA) and caspase-3, and increased superoxide dismutase (SOD) activities with 1 mg/kg and 3 mg/kg Edaravone.
Nimodipine PC12 cells with oxygen-glucose deprivation (OGD)65±13% neuroprotection with 1-100 μM Nimodipine.
PC12 cells with H2O2-induced cytotoxicityPretreatment with 20 µM Nimodipine prevented ~90% of H2O2-induced cell death.
Rat model of global cerebral ischemiaReduced extracellular glutamate release (75.42±4.22 µM with Nimodipine vs. 133.22±2.57 µM in ischemia group) and increased hippocampal cell viability (95.46±6.60% with Nimodipine vs. 47.50±5.64% in ischemia group).
Panax notoginseng Rat model of Middle Cerebral Artery Occlusion (MCAO)Alleviated neurological deficits and reduced hippocampal pathological damage.
Saponins (PNS) Primary rat cortical astrocytes with H2O2-induced cell death23±8% reduction in LDH release with 5 µg/ml LPNS (leaf saponins).
SH-SY5Y cells with oxygen-glucose deprivation/reoxygenation78±7% reduction in cell damage with 5 µg/ml LPNS.

Table 2: Clinical Trial Outcomes

CompoundStudy PopulationKey FindingsReference
Edaravone Acute Ischemic Stroke (AIS) patientsHigher proportion of patients with good functional outcome (mRS ≤1) at day 90 with Edaravone dexborneol vs. Edaravone alone (67.18% vs. 58.97%).
AIS patientsMeta-analysis showed a reduced risk of mortality at 3-month follow-up (RR = 0.55) and improved neurological impairment (RR = 1.54).
AIS patients treated with endovascular reperfusion therapyAssociated with greater functional independence at discharge (32.3% vs. 25.9%) and lower in-hospital mortality (9.9% vs. 17.4%).
Nimodipine AIS patientsPooled data from 5 trials showed a 36% reduction in mortality.
AIS patientsMeta-analysis of 9 trials showed a favorable outcome for patients treated within 12 hours of stroke onset (OR 0.62).
AIS patientsA controlled trial showed significantly reduced mortality in the Nimodipine group (8.6% vs. 20.4%

A Head-to-Head Comparison of Dencichine Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the efficient extraction of Dencichine, a non-protein amino acid with significant hemostatic and potential neurotoxic properties, is a critical first step. This guide provides a comprehensive comparison of various extraction techniques, supported by experimental data, to inform the selection of the most suitable method for your research needs.

Comparative Analysis of Extraction Techniques

The selection of an extraction technique for this compound from its primary plant source, Panax notoginseng, involves a trade-off between yield, purity, extraction time, and environmental impact. This section summarizes the quantitative performance of conventional and modern extraction methods.

Extraction MethodPrincipleTypical Solvent(s)Extraction TimeThis compound Yield (mg/g)PurityAdvantagesDisadvantages
Conventional Solvent Extraction (CSE) Maceration or reflux extraction based on the principle of "like dissolves like".Water, Ethanol, MethanolSeveral hours to days2.99 - 8.89[1]VariableSimple setup, low cost.Time-consuming, large solvent consumption, potential for thermal degradation.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Water, Acetonitrile-water mixtures30 - 105 minutes[1][2]Up to 10.95 ± 0.12[1]Generally highFast, efficient, reduced solvent and energy consumption.[1]Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and plant matrix, accelerating extraction.Water, Ethanol15 - 30 minutesNot specifically reported for this compound, but high for related compounds.GoodVery fast, high efficiency, reduced solvent use.Requires specialized equipment, potential for thermal degradation if not controlled.
Enzyme-Assisted Extraction (EAE) Utilizes enzymes to break down plant cell wall components, facilitating the release of intracellular contents.Aqueous buffersSeveral hoursNot specifically reported for this compound.Can be highEnvironmentally friendly, mild extraction conditions.Cost of enzymes, longer extraction times compared to UAE/MAE, requires specific pH and temperature.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas.Supercritical CO2, often with a polar co-solvent (e.g., ethanol)1 - 2 hoursNot specifically reported for this compound.High"Green" solvent, high selectivity, solvent-free final product.High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the key extraction techniques discussed.

Conventional Solvent Extraction (Maceration)
  • Sample Preparation: Air-dry and grind the plant material (Panax notoginseng) to a fine powder (e.g., 40-60 mesh).

  • Extraction: Suspend the powdered material in a suitable solvent (e.g., ultrapure deionized water) at a specified solid-to-liquid ratio (e.g., 1:10 w/v).[1]

  • Incubation: Agitate the mixture at room temperature for an extended period (e.g., 24-48 hours).

  • Filtration: Separate the extract from the solid residue by filtration.

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude this compound extract.

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Prepare the plant material as described for CSE.

  • Extraction: Suspend the powdered material in an optimized solvent, such as a 70% acetonitrile-water mixture, at a solid-to-liquid ratio of 1:10 (w/v).[2]

  • Ultrasonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for a defined duration (e.g., 45 minutes) and temperature (e.g., 20°C).[2]

  • Filtration and Concentration: Follow the same procedure as in CSE to obtain the crude extract.

Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Prepare the plant material as described for CSE.

  • Extraction: Place the powdered material in a microwave-safe extraction vessel with a suitable solvent (e.g., water or ethanol) at a specific solid-to-liquid ratio.

  • Microwave Irradiation: Irradiate the mixture in a microwave extractor at a set power (e.g., 500 W) and temperature for a short duration (e.g., 15-20 minutes).[3]

  • Cooling and Filtration: Allow the vessel to cool before filtering the extract.

  • Concentration: Evaporate the solvent to obtain the crude extract.

Enzyme-Assisted Extraction (EAE)

Note: This is a general protocol for the extraction of amino acids from plant materials.

  • Sample Preparation: Prepare the plant material as described for CSE.

  • Enzymatic Hydrolysis: Suspend the powdered material in an aqueous buffer with an optimal pH for the selected enzyme(s) (e.g., cellulase, pectinase). Add the enzyme at a specific concentration.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme with agitation for several hours.

  • Enzyme Deactivation: Deactivate the enzyme by heating the mixture (e.g., to 90-100°C for 10 minutes).

  • Filtration and Concentration: Separate the extract and concentrate it as previously described.

Supercritical Fluid Extraction (SFE)

Note: This is a general protocol for the extraction of polar compounds from herbal materials.

  • Sample Preparation: Prepare the plant material as described for CSE.

  • Loading: Pack the powdered material into the extraction vessel.

  • Extraction: Pump supercritical CO2, often mixed with a polar co-solvent like ethanol, through the vessel at a controlled temperature and pressure.

  • Separation: Depressurize the fluid in a separator vessel, causing the CO2 to vaporize and the this compound to precipitate.

  • Collection: Collect the purified this compound from the separator.

Mandatory Visualizations

This compound Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction of this compound from Panax notoginseng.

G General this compound Extraction Workflow A Plant Material (Panax notoginseng) B Drying & Grinding A->B C Extraction (CSE, UAE, MAE, EAE, or SFE) B->C D Filtration / Separation C->D E Solvent Evaporation / CO2 Depressurization D->E F Crude this compound Extract E->F G Purification (e.g., Chromatography) F->G H Pure this compound G->H

Caption: A simplified workflow for this compound extraction.

Signaling Pathway: this compound's Hemostatic Effect

This compound is known to promote hemostasis. One of its mechanisms involves the activation of AMPA receptors on platelets, leading to the activation of the ERK1/2 and Akt signaling pathways, which are crucial for thrombopoiesis.

G This compound's Hemostatic Signaling Pathway This compound This compound AMPAR AMPA Receptor (on Platelet) This compound->AMPAR Ca_Influx Increased Intracellular Ca2+ Influx AMPAR->Ca_Influx cAMP Modulation of cAMP levels AMPAR->cAMP ERK ERK1/2 Activation Ca_Influx->ERK Akt Akt Activation cAMP->Akt Thrombopoiesis Enhanced Thrombopoiesis & Platelet Aggregation ERK->Thrombopoiesis Akt->Thrombopoiesis

Caption: this compound's role in promoting hemostasis.

Signaling Pathway: Postulated Neurotoxicity of this compound (β-ODAP)

This compound is structurally identical to β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), a known neurotoxin. The neurotoxicity is believed to be mediated by an excitotoxic mechanism involving the overstimulation of AMPA receptors.

G Postulated Neurotoxicity Pathway of this compound (β-ODAP) This compound This compound (β-ODAP) AMPAR AMPA Receptor (on Neuron) This compound->AMPAR Ca_Influx Excessive Ca2+ Influx AMPAR->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Excitotoxicity Excitotoxicity & Neuronal Cell Death Ca_Influx->Excitotoxicity ROS Increased Reactive Oxygen Species (ROS) Mito_Dys->ROS Ox_Stress Oxidative Stress ROS->Ox_Stress Ox_Stress->Excitotoxicity

Caption: Excitotoxicity pathway of this compound.

References

A Researcher's Guide to Validating the Purity of Commercial Dencichine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and validate the purity of commercially available Dencichine standards. Ensuring the purity of reference standards is paramount for accurate quantification, reliable experimental results, and the overall integrity of research and development in pharmaceuticals. This document outlines key analytical techniques, detailed experimental protocols, and a systematic approach to comparing products from different suppliers.

Understanding this compound and the Importance of Purity

This compound, also known as β-N-oxalyl-L-α,β-diaminopropionic acid, is a non-protein amino acid with significant hemostatic properties.[1] It is a key active component in the traditional Chinese medicine Panax notoginseng.[1] The reliability of any research involving this compound hinges on the quality of the reference standard used. Impurities can lead to inaccurate quantification, misleading biological assay results, and potential safety concerns.

Potential sources of impurities in commercially available this compound can include:

  • Synthesis Byproducts: Incomplete reactions or side reactions during chemical synthesis can result in related impurities. A known synthetic pathway for this compound involves intermediates such as Boc-L-l-asparagine and Boc-L-2,3-diaminopropionic acid, which could be present in the final product.[2]

  • Degradation Products: this compound may degrade over time or under improper storage conditions.

  • Contaminants from Natural Sources: If isolated from Panax notoginseng, other naturally occurring compounds like saponins and other amino acids could be present.[3][4][5][6]

  • Residual Solvents: Solvents used during the synthesis and purification process may not be completely removed.

  • Water Content: As a hygroscopic compound, this compound standards can contain variable amounts of water.

  • Elemental Impurities: Trace amounts of metals may be introduced from catalysts or equipment during the manufacturing process.

A Multi-Faceted Approach to Purity Validation

A comprehensive assessment of a this compound standard's purity requires a combination of analytical techniques. This guide focuses on a multi-step workflow, from initial inspection of the Certificate of Analysis (CoA) to in-depth laboratory analysis.

Experimental Workflow for Purity Validation

The following diagram illustrates a recommended workflow for validating the purity of a commercial this compound standard.

This compound Purity Validation Workflow Workflow for Validating Commercial this compound Standards cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Chromatographic Purity cluster_2 Phase 3: Absolute Purity & Identity cluster_3 Phase 4: Chiral Purity cluster_4 Phase 5: Final Evaluation CoA_Review Review Certificate of Analysis (CoA) Visual_Inspection Visual Inspection CoA_Review->Visual_Inspection Initial Checks HPLC_Purity HPLC-UV/DAD Purity Assessment Visual_Inspection->HPLC_Purity Proceed to Lab Analysis LCMS_Impurity LC-MS Impurity Profiling HPLC_Purity->LCMS_Impurity Identify Unknowns qNMR Quantitative NMR (qNMR) LCMS_Impurity->qNMR Confirm Structure KF_Titration Karl Fischer Titration (Water Content) qNMR->KF_Titration Quantify Absolute Purity Residual_Solvents GC-HS (Residual Solvents) KF_Titration->Residual_Solvents Assess Volatiles Elemental_Analysis ICP-MS (Elemental Impurities) Residual_Solvents->Elemental_Analysis Check for Metals Chiral_HPLC Chiral HPLC Elemental_Analysis->Chiral_HPLC Assess Stereoisomers Data_Comparison Compare Data with CoA & Other Suppliers Chiral_HPLC->Data_Comparison Synthesize All Data Final_Purity Calculate Final Purity Data_Comparison->Final_Purity Final Assessment

A recommended workflow for validating this compound standards.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is ideal for separating and quantifying this compound from its organic impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm x 2.1 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of aqueous ammonium formate (e.g., 80 mM) and acetonitrile. A typical ratio is 25:75 (aqueous:organic).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying the chemical structures of impurities detected by HPLC.

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Use the same HPLC method as described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Scan Range: m/z 50-1000.

    • Data Acquisition: Full scan and data-dependent MS/MS to obtain fragmentation patterns of impurities.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR provides an absolute measure of purity without the need for a this compound reference standard of known purity.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with this compound signals (e.g., maleic acid).

  • Solvent: Deuterated water (D₂O).

  • Sample Preparation: Accurately weigh the this compound standard and the internal standard into an NMR tube and dissolve in a known volume of D₂O.

  • Acquisition Parameters: Ensure complete relaxation of all signals by using a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: Integrate the signals of this compound and the internal standard. The purity of this compound can be calculated based on the integral values, the number of protons contributing to each signal, and the known purity and weight of the internal standard.

Karl Fischer Titration for Water Content

This is the standard method for accurately determining the water content in a solid sample.

  • Instrumentation: Karl Fischer titrator (coulometric or volumetric).

  • Reagent: Karl Fischer reagent suitable for aldehydes and ketones if such impurities are suspected.

  • Sample Preparation: Accurately weigh the this compound standard and introduce it into the titration vessel.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This technique is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: A column suitable for the separation of common organic solvents (e.g., a polar capillary column).

  • Oven Temperature Program: A gradient temperature program to separate a wide range of solvents.

  • Sample Preparation: Accurately weigh the this compound standard into a headspace vial and add a suitable solvent (e.g., DMSO).

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Elemental Impurities

ICP-MS is a highly sensitive method for the detection and quantification of trace elemental impurities.

  • Instrumentation: ICP-MS system.

  • Sample Preparation: Digest the this compound standard in a mixture of high-purity nitric acid and hydrochloric acid using a microwave digestion system.

  • Analysis: Analyze the digested sample for a range of elemental impurities as specified by USP <232> and <233>.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is essential to determine the enantiomeric purity of the L-Dencichine standard, as the D-enantiomer could be a potential impurity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column capable of separating D- and L-amino acid enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol), often with an acidic or basic additive to improve separation.

  • Detection Wavelength: 215 nm.

Data Presentation and Comparison

To facilitate a clear comparison between different commercial this compound standards, all quantitative data should be summarized in structured tables.

Table 1: Comparison of Purity Data from Supplier Certificates of Analysis

SupplierLot NumberStated Purity (%)Purity by HPLC (%)Water Content (%)Residual Solvents (ppm)Elemental Impurities (ppm)Chiral Purity (% L-enantiomer)
Supplier A
Supplier B
Supplier C

Table 2: In-House Validation Results for Commercial this compound Standards

ParameterSupplier A (Lot #)Supplier B (Lot #)Supplier C (Lot #)
Purity by HPLC-UV (%)
Impurity Profile (LC-MS)
Impurity 1 (m/z)
Impurity 2 (m/z)
Absolute Purity by qNMR (%)
Water Content (Karl Fischer, %)
Residual Solvents (GC-HS, ppm)
Solvent 1
Solvent 2
Elemental Impurities (ICP-MS, ppm)
Lead (Pb)
Arsenic (As)
Mercury (Hg)
Cadmium (Cd)
Chiral Purity (Chiral HPLC, % L-enantiomer)
Calculated Final Purity (%)

Conclusion

A thorough validation of commercially available this compound standards is a critical step in ensuring the quality and reproducibility of research. By employing a multi-technique approach and systematically comparing the results, researchers can confidently select a high-purity standard for their experimental needs. This guide provides the necessary framework and detailed protocols to perform such a validation, ultimately contributing to more robust and reliable scientific outcomes.

References

Safety Operating Guide

Navigating the Disposal of Dencichine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Procedures

Given that Dencichine is a bioactive compound, it must be managed with the same level of caution as other hazardous chemicals. Adherence to your institution's Environmental Health and Safety (EHS) guidelines, as well as local and national regulations, is mandatory. The overriding principle is to prevent the release of the compound into the environment and to ensure the safety of all laboratory personnel.[1]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound in any form, always don the appropriate PPE. This includes a laboratory coat, safety goggles, and chemical-resistant gloves.

  • Waste Segregation: Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

    • Solid Waste: All solid this compound, along with any materials that have come into direct contact with it (e.g., weighing papers, contaminated gloves, pipette tips), must be placed in a dedicated and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. This container must be compatible with the solvent used. Do not mix this compound solutions with other waste streams unless explicitly approved by your institution's EHS office.

    • Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent composition and concentration (for liquid waste)

    • The date of accumulation

  • Storage: Store all this compound waste containers in a designated, secure area that is away from general laboratory traffic. Ensure that incompatible waste types are kept separate to prevent any potential reactions.

  • Final Disposal: The final disposal of this compound waste must be handled by your institution's EHS office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [2]

Quantitative Data on Chemical Waste

While specific quantitative data for this compound disposal is not available, the following table provides a general framework for categorizing and managing laboratory chemical waste, which should be applied to this compound.

Waste TypeContainer RequirementsLabeling RequirementsDisposal Route
Solid this compound Sealable, durable, and chemically compatible container."Hazardous Waste," "this compound," "Solid"Institutional EHS / Licensed Contractor
Liquid this compound Leak-proof, compatible with the solvent, and securely sealed."Hazardous Waste," "this compound," Solvent Name and Percentage, Concentration of this compoundInstitutional EHS / Licensed Contractor
Contaminated PPE Lined, sealable hazardous waste bin."Hazardous Waste," "Contaminated PPE"Institutional EHS / Licensed Contractor
Contaminated Sharps Puncture-resistant, leak-proof sharps container."Hazardous Waste," "Sharps," "Contaminated with this compound"Institutional EHS / Licensed Contractor
Experimental Protocols for Waste Handling

The procedures outlined above are based on standard protocols for handling potent or novel chemical compounds in a laboratory setting. The core principle is containment and controlled disposal through authorized channels. No in-lab treatment or neutralization of this compound should be attempted without a validated protocol and specific approval from your institution's EHS department.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

Dencichine_Disposal_Workflow cluster_prep Preparation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Lab Coat, Goggles, Gloves) Solid Solid this compound & Contaminated Materials Liquid This compound Solutions Sharps Contaminated Sharps Solid_Container Labelled Solid Hazardous Waste Container Solid->Solid_Container Place in Liquid_Container Labelled Liquid Hazardous Waste Container Liquid->Liquid_Container Collect in Sharps_Container Labelled Sharps Container Sharps->Sharps_Container Dispose in Storage Designated & Secure Waste Storage Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Disposal Institutional EHS or Licensed Contractor Pickup Storage->Disposal Arrange for

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Dencichine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for informational purposes for laboratory professionals. A specific Safety Data Sheet (SDS) for Dencichine could not be located. Therefore, the following recommendations are based on the known hazards of this compound, particularly its neurotoxicity, and general best practices for handling toxic powdered substances.[1] It is imperative to conduct a site-specific risk assessment and consult with a qualified safety professional before handling this compound.

This compound is a non-protein amino acid recognized as a neurotoxic agent.[1] Due to its potential health risks, stringent adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary barrier against exposure to hazardous chemicals like this compound. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for toxic powders.

Body Area Required PPE Specifications and Best Practices
Respiratory NIOSH-approved respiratorAn N95 or higher-rated particulate respirator is recommended, especially when handling the powder outside of a containment system. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.
Hands Chemical-resistant glovesDouble gloving with nitrile gloves is recommended. Regularly inspect gloves for any signs of degradation or punctures. Change gloves immediately if contamination is suspected and after completing any task.
Eyes/Face Safety goggles and face shieldTightly sealed safety goggles are mandatory to protect against airborne particles. A face shield should be worn in conjunction with goggles to provide an additional layer of protection against splashes.
Body Disposable gownA disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn. The gown should be changed immediately if it becomes contaminated.
Feet Closed-toe shoes and shoe coversSturdy, closed-toe shoes are required in a laboratory setting. Disposable shoe covers should be worn when handling this compound to prevent the tracking of contaminants out of the work area.

Operational Plan for Handling this compound

A systematic approach is crucial to minimize the risk of exposure when working with this compound. All handling of this compound powder should be performed within a certified chemical fume hood or a glove box to contain any airborne particles.[2]

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure all necessary equipment (e.g., weigh paper, spatulas, solvent, waste containers) is inside the hood before starting.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Carefully weigh the desired amount of this compound powder on weigh paper. Avoid any actions that could generate dust.

    • If preparing a solution, slowly add the powder to the solvent to minimize aerosolization.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment within the fume hood.

    • Carefully doff PPE, avoiding self-contamination. Disposable items should be placed in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow: Safe Handling of this compound

Dencichine_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Designated Work Area in Fume Hood prep1->prep2 handle1 Weigh this compound Powder prep2->handle1 Begin Experiment handle2 Prepare Solution (if applicable) handle1->handle2 cleanup1 Decontaminate Work Surfaces & Equipment handle2->cleanup1 Complete Experiment cleanup2 Segregate & Dispose of Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dencichine
Reactant of Route 2
Reactant of Route 2
Dencichine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.